5-Methyl-2-nitropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-5-2-3-6(7-4-5)8(9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISOVIVSROCTBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292080 | |
| Record name | 5-Methyl-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-38-0 | |
| Record name | 5-Methyl-2-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-nitropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1074-38-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80299 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-2-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Methyl-2-nitropyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUF5YE2K9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Methyl-2-nitropyridine for Researchers and Drug Development Professionals
Abstract
5-Methyl-2-nitropyridine, identified by its CAS number 1074-38-0 , is a pivotal heterocyclic building block in modern organic synthesis.[1] Its strategic placement of a methyl group and a nitro functionality on the pyridine scaffold imparts a unique reactivity profile, making it an invaluable intermediate in the development of novel pharmaceutical agents and agrochemicals. The electron-withdrawing nature of the nitro group significantly influences the electronic landscape of the pyridine ring, activating it for a range of chemical transformations. This guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, detailed spectral analysis, validated synthetic protocols, key chemical reactions, and safety and handling procedures, tailored for professionals in research and drug development.
Core Molecular Identity and Physicochemical Properties
This compound is a crystalline solid, typically appearing as a white to yellow powder.[2] A thorough understanding of its fundamental properties is crucial for its effective application in synthetic chemistry.
Key Identifiers
-
CAS Number: 1074-38-0[1]
-
IUPAC Name: this compound[1]
-
Synonyms: 2-Nitro-5-picoline, 6-Nitro-3-picoline[3]
-
Molecular Formula: C₆H₆N₂O₂[1]
-
Molecular Weight: 138.12 g/mol [1]
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for reaction planning, purification, and formulation development.
| Property | Value | Source(s) |
| Appearance | White to yellow crystalline powder | [2] |
| Melting Point | 93.0 to 97.0 °C | |
| Boiling Point | 283.7 °C at 760 mmHg (Predicted) | |
| Density | 1.246 g/cm³ (Predicted) | |
| Solubility | Generally soluble in organic solvents. | [4] |
Spectroscopic Profile for Structural Elucidation
Accurate structural confirmation is paramount in synthetic chemistry. The following section details the expected spectroscopic signatures of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring, and a singlet in the aliphatic region for the methyl group protons.
-
¹³C NMR: The carbon NMR spectrum will display six unique signals, five for the aromatic carbons of the pyridine ring and one for the methyl carbon. The carbon attached to the nitro group will be significantly deshielded.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:
-
Aromatic C-H stretch: ~3100-3000 cm⁻¹
-
Aliphatic C-H stretch: ~3000-2850 cm⁻¹
-
Aromatic C=C and C=N stretching: ~1600-1475 cm⁻¹
-
Asymmetric N-O stretch (NO₂): ~1550–1475 cm⁻¹ (strong)[5]
-
Symmetric N-O stretch (NO₂): ~1360–1290 cm⁻¹ (strong)[5]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will likely show a prominent molecular ion peak (M⁺) at m/z 138. The fragmentation pattern is influenced by the stability of the pyridine ring and the presence of the nitro and methyl groups.
Synthesis and Purification Protocols
The reliable synthesis of this compound is a critical first step for its subsequent use. The most common laboratory-scale synthesis involves the direct nitration of 3-methylpyridine (3-picoline).
Synthesis of this compound via Nitration
This protocol details a common method for the nitration of 3-methylpyridine. The reaction must be performed with caution due to the use of strong acids and the exothermic nature of the reaction.
Diagram of Synthetic Pathway
Caption: Nitration of 3-methylpyridine to yield this compound.
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add a cooled mixture of concentrated sulfuric acid.
-
Addition of Substrate: Slowly add 3-methylpyridine to the stirred, cooled acid mixture, ensuring the temperature is maintained below 10 °C.
-
Nitration: Add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) dropwise to the reaction flask, maintaining a low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at a controlled temperature until analysis (e.g., by TLC or GC) indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude product.
-
Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the electron-withdrawing nitro group, which makes the pyridine ring electron-deficient. This electronic characteristic is the cornerstone of its utility in organic synthesis.
Reduction of the Nitro Group
A primary transformation of this compound is the reduction of the nitro group to an amine, yielding 5-methyl-2-aminopyridine. This product is a versatile intermediate for the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical industry.[6]
Diagram of Reduction Pathway dot digraph "Reduction of this compound" { graph [fontname="Arial", label="Figure 2: Reduction to 5-Methyl-2-aminopyridine", labelloc=b, labeljust=c, fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
"this compound" [fillcolor="#FFFFFF"]; "5-Methyl-2-aminopyridine" [fillcolor="#FFFFFF"];
"this compound" -> "5-Methyl-2-aminopyridine" [label="[H] (e.g., H₂, Pd/C)"]; }
References
- 1. This compound | C6H6N2O2 | CID 255070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Methyl-5-nitropyridine | C6H6N2O2 | CID 2794552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
An In-Depth Technical Guide to 5-Methyl-2-nitropyridine: Molecular Formula and Weight
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2-nitropyridine, identified by the CAS Number 1074-38-0, is a substituted pyridine derivative that serves as a vital building block in organic synthesis.[] Its unique structure, featuring a pyridine ring functionalized with both a methyl and a nitro group, makes it a versatile precursor for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Understanding its fundamental chemical properties, starting with the precise molecular formula and weight, is a critical first step for any quantitative application, from reaction stoichiometry to the preparation of analytical standards. This guide provides a detailed examination of these core characteristics.
Core Molecular Attributes
The foundational identity of any chemical compound lies in its molecular formula and weight. These values are indispensable for stoichiometric calculations, solution preparation, and analytical characterization.
Molecular Formula: C₆H₆N₂O₂
The molecular formula for this compound is C₆H₆N₂O₂.[2][3][4][5] This notation precisely defines the elemental composition of a single molecule, indicating that it is composed of:
-
Six Carbon (C) atoms
-
Six Hydrogen (H) atoms
-
Two Nitrogen (N) atoms
-
Two Oxygen (O) atoms
This formula is the cornerstone for determining the compound's molecular weight and provides insight into its structural framework.
Molecular Weight: 138.12 g/mol
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.[4] For this compound, this is calculated to be approximately 138.12 g/mol .[3][4][5][6] This value is crucial for converting between mass and moles, a fundamental requirement for any chemical reaction or solution preparation.
The table below provides a detailed breakdown of the molecular weight calculation based on the standard atomic weights of each element.
| Element | Symbol | Atomic Count | Standard Atomic Weight ( g/mol ) | Contribution to Molecular Weight ( g/mol ) |
| Carbon | C | 6 | 12.011 | 72.066 |
| Hydrogen | H | 6 | 1.008 | 6.048 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | 138.126 |
Note: The commonly cited molecular weight is 138.12 g/mol , which is a rounded value from the more precise calculation of 138.126 g/mol .[2]
Structural Representation
The connectivity of the atoms defined in the molecular formula is visualized in the chemical structure. The IUPAC name, this compound, specifies a pyridine ring with a methyl group at position 5 and a nitro group at position 2.
Caption: Chemical structure of this compound.
Experimental Protocol: Preparation of a Standard Solution
The accuracy of the molecular weight is paramount in experimental settings. A common application is the preparation of a standard solution with a precise molar concentration, which serves as a calibrant in analytical techniques like HPLC or as a reagent in a controlled reaction.
Objective: To prepare a 100 mL solution of 10 mM this compound in Acetonitrile.
Methodology:
-
Mass Calculation: The first step is to calculate the required mass of the compound using its molecular weight.
-
Formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Calculation: Mass = (0.010 mol/L) x (0.100 L) x (138.12 g/mol ) = 0.13812 g
-
Therefore, 138.12 mg of this compound is required.
-
-
Weighing: Using an analytical balance, accurately weigh approximately 138 mg of this compound (a crystalline powder, often white to yellow in color) onto weighing paper.[7][8] Record the exact mass to four decimal places.
-
Dissolution: Carefully transfer the weighed powder into a 100 mL volumetric flask. Use a small amount of acetonitrile to rinse the weighing paper and ensure the complete transfer of the solid into the flask.
-
Solubilization: Add approximately 50-70 mL of acetonitrile to the flask. Swirl gently or sonicate until all the solid has completely dissolved.
-
Dilution to Volume: Once dissolved, carefully add acetonitrile up to the 100 mL calibration mark on the volumetric flask. The bottom of the meniscus should align perfectly with the mark.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is thoroughly mixed and the concentration is uniform.
This self-validating protocol ensures that the final concentration is known with high precision, as it is based on the accurately weighed mass and the certified volume of the flask. This precision is fundamentally reliant on the correct molecular weight of this compound.
Caption: Workflow for preparing a standard chemical solution.
Conclusion
The molecular formula (C₆H₆N₂O₂) and molecular weight (138.12 g/mol ) of this compound are fundamental constants that underpin its use in scientific research and development. An accurate understanding and application of these values are essential for ensuring the precision, reproducibility, and validity of experimental results, from synthetic chemistry to quantitative analysis.
References
- 2. This compound | CAS 1074-38-0 [matrix-fine-chemicals.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C6H6N2O2 | CID 255070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1074-38-0 | FM32781 | Biosynth [biosynth.com]
- 6. echemi.com [echemi.com]
- 7. This compound | 1074-38-0 [sigmaaldrich.com]
- 8. 2-NITRO-5-METHYLPYRIDINE | 1074-38-0 [chemicalbook.com]
A Whitepaper on the Electrophilic Nitration of 3-Methylpyridine: Mechanisms, Regioselectivity, and Synthetic Protocols
Abstract
The introduction of a nitro group onto a pyridine scaffold is a cornerstone of synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. However, the inherent electron-deficient nature of the pyridine ring presents significant challenges to classical electrophilic aromatic substitution (EAS). This technical guide provides an in-depth analysis of the electrophilic nitration of 3-methylpyridine (3-picoline), a substrate of considerable industrial importance.[1] We will dissect the intricate interplay between the deactivating, meta-directing pyridinium nitrogen and the activating, ortho/para-directing methyl group. Through a detailed mechanistic exploration, supported by resonance theory and stability analysis of reaction intermediates, this paper elucidates the principles governing the regioselectivity of the reaction. Furthermore, we present validated, step-by-step experimental protocols for direct nitration, the strategic use of N-oxides to modulate reactivity and directing effects, and alternative methodologies, offering researchers a comprehensive toolkit for this challenging but vital transformation.
Introduction: The Challenge of Pyridine Nitration
The Pyridine Ring: An Electron-Deficient Heterocycle
Unlike benzene, the pyridine ring is significantly less reactive towards electrophiles.[2] The primary reason is the presence of the nitrogen atom, which is more electronegative than carbon. This electronegativity exerts a powerful inductive electron-withdrawing effect (-I) on the ring, reducing its electron density and thus its nucleophilicity.[3] Resonance analysis further reveals that the nitrogen atom delocalizes the ring's π-electrons, placing partial positive charges at the C-2 (ortho) and C-4 (para) positions, further disfavoring electrophilic attack at these sites.[3]
The Compounding Effect of Acidic Nitrating Conditions
Standard nitration protocols employ a mixture of concentrated nitric acid and sulfuric acid.[4] These strongly acidic conditions protonate the basic nitrogen atom of the pyridine ring, converting it into a pyridinium cation.[3][5] This positive charge dramatically amplifies the electron-withdrawing nature of the nitrogen, rendering the ring even more deactivated towards attack by the electrophile (the nitronium ion, NO₂⁺).[3] Consequently, direct nitration of pyridine requires extremely vigorous conditions and often results in very low yields, making the reaction synthetically impractical in many cases.[6]
Directing Effects in 3-Methylpyridine: A Tale of Two Substituents
The nitration of 3-methylpyridine is a classic case study in competing directing effects. The outcome of the reaction is dictated by the combined influence of the deactivating pyridinium nitrogen and the activating methyl group.
The Pyridinium Nitrogen: A Potent Meta-Director
As established, the positively charged nitrogen atom in the pyridinium ion is a strong deactivating group. In electrophilic aromatic substitution, such groups direct incoming electrophiles to the meta position (C-3 and C-5). This is because attack at the ortho (C-2, C-6) or para (C-4) positions would create a highly unstable resonance intermediate where the positive charge is placed directly on the already electron-deficient, positively charged nitrogen atom.[2][3][7]
The C-3 Methyl Group: An Activating Ortho/Para-Director
Conversely, the methyl group at the C-3 position is an activating group. It donates electron density to the ring through both an inductive effect (+I) and hyperconjugation, making the ring more nucleophilic than the parent pyridinium ion.[8][9] Activating groups direct incoming electrophiles to the positions ortho (C-2, C-4) and para (C-5) relative to themselves.
Predicted Regioselectivity
The confluence of these effects is summarized in the table below. The positions are evaluated based on the influence of both the nitrogen (directing meta) and the methyl group (directing ortho/para).
| Position of Attack | Influence of Nitrogen (-N⁺H-) | Influence of Methyl (-CH₃) | Combined Effect |
| C-2 | Ortho (Strongly Disfavored) | Ortho (Favored) | Competing effects; highly deactivated position. |
| C-4 | Para (Strongly Disfavored) | Ortho (Favored) | Competing effects; highly deactivated position. |
| C-5 | Meta (Favored) | Para (Favored) | Synergistic; predicted to be a major product. |
| C-6 | Ortho (Strongly Disfavored) | Meta (Neutral) | Strongly disfavored by the nitrogen. |
Based on this analysis, electrophilic attack is most likely to occur at the C-5 position , where the directing effects of both groups are in agreement and the destabilizing influence of the pyridinium nitrogen is minimized. Attack at C-2 and C-4 is also possible, as they are activated by the methyl group, but will be significantly hampered by being ortho/para to the deactivating nitrogen.
Mechanistic Deep Dive: The Path to Nitration
The mechanism of electrophilic nitration proceeds through three fundamental stages: generation of the electrophile, attack by the aromatic ring to form a resonance-stabilized carbocation (the sigma complex or Wheland intermediate), and subsequent deprotonation to restore aromaticity.[10][11] The regioselectivity is determined by the relative stability of the sigma complex formed during the rate-determining step.[12]
Step 1: Generation of the Nitronium Ion (NO₂⁺)
Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the potent electrophile, the nitronium ion.[4]
Figure 1: Generation of the nitronium ion electrophile.
Step 2: Electrophilic Attack and Sigma Complex Stability
The nitronium ion attacks the π-system of the 3-methylpyridinium ring. The stability of the resulting intermediate dictates the major product.
Figure 2: Possible sites for electrophilic attack on 3-methylpyridinium.
-
Attack at C-2 and C-4 (Disfavored): As shown in the resonance diagrams below, attack at positions ortho or para to the nitrogen leads to a resonance contributor where the positive charge resides on the nitrogen. This is electrostatically highly unfavorable and severely destabilizes the intermediate.
Figure 3: Unstable resonance forms for C-2 and C-4 attack.
-
Attack at C-5 (Favored): Attack at the C-5 position, which is meta to the nitrogen, yields a sigma complex where the positive charge is delocalized over three carbon atoms without ever being placed on the nitrogen. Furthermore, one of the key resonance structures places the carbocation at C-3, directly adjacent to the electron-donating methyl group, which provides additional stabilization. This makes the C-5 intermediate the most stable.
Figure 4: Stable resonance contributors for the C-5 sigma complex.
Step 3: Deprotonation and Product Formation
A weak base in the mixture, such as water or the bisulfate anion (HSO₄⁻), removes a proton from the carbon bearing the nitro group, collapsing the sigma complex and restoring the aromaticity of the ring to yield the final product.
Experimental Observations and Product Distribution
Experimental evidence confirms the theoretical analysis. Direct nitration of 3-methylpyridine predominantly yields a mixture of 3-methyl-2-nitropyridine and 3-methyl-5-nitropyridine .[13][14][15]
-
3-Methyl-5-nitropyridine is often the major product, consistent with it being the thermodynamically most stable outcome, as its formation proceeds through the most stable sigma complex.[14]
-
The formation of significant amounts of 3-methyl-2-nitropyridine indicates that the reaction is under a degree of kinetic control.[15] The C-2 position is highly activated by the ortho-methyl group, which can accelerate the rate of attack at this position despite the electronic penalty imposed by the adjacent nitrogen.
Synthetic Protocols and Methodologies
Given the challenges, several strategies have been developed for the effective nitration of 3-methylpyridine.
Protocol 1: Direct Nitration with Mixed Acid
This method leverages harsh conditions to overcome the deactivated nature of the ring. It is often non-selective and can lead to oxidation and degradation byproducts.
Methodology:
-
Caution: This reaction is highly exothermic and evolves toxic gases. It must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.
-
To a stirred solution of concentrated sulfuric acid (H₂SO₄, ~5 equivalents), cooled in an ice-salt bath to 0 °C, slowly add 3-methylpyridine (1 equivalent).
-
Prepare the nitrating mixture by slowly adding fuming nitric acid (HNO₃, ~1.5 equivalents) to concentrated sulfuric acid (~3 equivalents) at 0 °C.
-
Add the nitrating mixture dropwise to the 3-methylpyridine solution, ensuring the internal temperature does not exceed 10-15 °C.
-
After the addition is complete, the reaction is typically heated to a higher temperature (e.g., 60-100 °C) for several hours to drive the reaction to completion.[16]
-
The reaction is quenched by carefully pouring the mixture onto crushed ice.
-
The acidic solution is neutralized with a base (e.g., NaOH or Na₂CO₃) to precipitate the crude product.
-
The product mixture is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate) and purified by column chromatography to separate the isomers.
Protocol 2: The N-Oxide Strategy for Enhanced Reactivity and Regioselectivity
A superior strategy involves the initial oxidation of 3-methylpyridine to its N-oxide. The N-oxide group is strongly activating and directs electrophilic attack to the C-4 (para) position. The resulting nitro-N-oxide can then be deoxygenated to yield the desired nitropyridine.[17] This method provides access to the 3-methyl-4-nitropyridine isomer, which is not accessible via direct nitration.
Figure 5: Workflow for the synthesis of 3-methyl-4-nitropyridine via the N-oxide route.
Methodology (Synthesis of 3-Methyl-4-nitropyridine-1-oxide): [17]
-
Oxidation: 3-Methylpyridine (1 mole) is dissolved in glacial acetic acid. 30% Hydrogen peroxide is added, and the mixture is heated (e.g., 70-80 °C) for several hours. The solvent is removed under reduced pressure to yield 3-methylpyridine-1-oxide.
-
Nitration: The crude 3-methylpyridine-1-oxide is dissolved in a large excess of concentrated sulfuric acid. Potassium nitrate is added portion-wise while maintaining a controlled temperature. The mixture is then heated (e.g., 100 °C) until the reaction is complete.
-
Workup: The reaction is cooled and poured onto ice, then neutralized with a base like sodium carbonate to precipitate the product, 3-methyl-4-nitropyridine-1-oxide.
-
Deoxygenation: The purified N-oxide is treated with a deoxygenating agent like phosphorus trichloride (PCl₃) in a solvent like chloroform to yield the final 3-methyl-4-nitropyridine.
Conclusion
References
- 1. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 2. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. How would the reactivity of pyridine toward electrophilic substitution ch.. [askfilo.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 12. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chembk.com [chembk.com]
- 14. 3-Methyl-5-nitropyridine | 6960-20-9 | GAA96020 [biosynth.com]
- 15. 3-Methyl-2-nitropyridine | 18368-73-5 | NM67852 [biosynth.com]
- 16. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the Solubility of 5-Methyl-2-nitropyridine in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of 5-Methyl-2-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. Recognizing the current gap in publicly available quantitative solubility data for this compound, this document furnishes researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to determine its solubility in various organic solvents. By integrating theoretical principles with actionable experimental protocols, this guide serves as a self-validating system for generating reliable solubility data, crucial for process development, formulation, and quality control.
Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a cornerstone of modern chemical and pharmaceutical development. It is a critical physicochemical parameter that dictates the design and optimization of reaction conditions, purification strategies, and the ultimate formulation of a drug product. A thorough understanding of a compound's solubility behavior in different organic solvents is paramount for ensuring efficient synthesis, achieving desired purity levels, and developing stable and bioavailable formulations.
This compound (CAS No: 1074-38-0) is a pyridine derivative that serves as a versatile building block in organic synthesis.[1] Its molecular structure, featuring a pyridine ring substituted with a methyl and a nitro group, imparts a specific polarity and potential for intermolecular interactions that govern its solubility. This guide will delve into the theoretical underpinnings of its solubility and provide robust experimental frameworks for its empirical determination.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₂ | [1] |
| Molecular Weight | 138.12 g/mol | [1] |
| Appearance | White to yellow crystalline powder | |
| Melting Point | 94-95 °C | |
| Polar Surface Area | 58.7 Ų | [1] |
| XLogP3 | 1.5 | [1] |
The presence of the nitro group and the nitrogen atom in the pyridine ring contributes to the molecule's polarity and its capacity for forming dipole-dipole interactions and acting as a hydrogen bond acceptor. The methyl group, being nonpolar, will influence its interactions with nonpolar solvents.
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters
In the absence of extensive experimental data, theoretical models provide a powerful tool for predicting the solubility of a compound in various solvents. The Hansen Solubility Parameters (HSP) model is a particularly effective approach, based on the principle that "like dissolves like."[2] This model deconstructs the total cohesive energy of a substance into three components:
-
δd (Dispersion forces): Arising from atomic interactions.
-
δp (Polar forces): Stemming from permanent dipoles.
-
δh (Hydrogen bonding): Accounting for hydrogen bond donor and acceptor interactions.
Each molecule (solute and solvent) can be described by a point in a three-dimensional "Hansen space" defined by these three parameters. The closer the coordinates of the solute and solvent in this space, the higher the likelihood of dissolution. The distance (Ra) between the solute and solvent in Hansen space is calculated using the following equation:
Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)² [2]
A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, better solubility.
While the specific Hansen Solubility Parameters for this compound are not readily published, they can be estimated using group contribution methods. However, for practical application, one can utilize the known HSP of various organic solvents to select a range of potential candidates for experimental determination. A smaller difference between the predicted parameters of this compound and the known parameters of a solvent suggests a higher probability of good solubility.
Table 2: Hansen Solubility Parameters for Common Organic Solvents (at 25 °C) [3][4]
| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Benzene | 18.4 | 0.0 | 2.0 |
| 1-Butanol | 16.0 | 5.7 | 15.8 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Cyclohexane | 16.8 | 0.0 | 0.2 |
| Dichloromethane | 18.2 | 6.3 | 6.1 |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dimethyl sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| 1,4-Dioxane | 19.0 | 1.8 | 7.4 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| n-Heptane | 15.3 | 0.0 | 0.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| N-Methyl-2-pyrrolidone (NMP) | 18.0 | 12.3 | 7.2 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Water | 15.5 | 16.0 | 42.3 |
Experimental Determination of Solubility
Given the absence of published quantitative solubility data for this compound, this section provides detailed, field-proven protocols for its determination. The following methods are robust, reliable, and can be implemented in a standard research laboratory.
Gravimetric Method
The gravimetric method is a classic and straightforward technique for determining solubility.[5][6][7] It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.
Experimental Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibrate the mixture by shaking or stirring at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to reach equilibrium. Temperature control is critical as solubility is temperature-dependent.
-
-
Separation of Undissolved Solute:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered, saturated solution to a pre-weighed, clean, and dry container (e.g., a glass vial or evaporating dish).
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, re-weigh the container with the dried solute.
-
-
Calculation:
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container from the final weight.
-
Express the solubility in terms of mass of solute per volume of solvent (e.g., mg/mL) or as a weight/weight percentage.
-
Caption: Workflow for the Gravimetric Solubility Determination Method.
UV/Vis Spectrophotometric Method
For compounds that possess a chromophore and absorb ultraviolet or visible light, UV/Vis spectrophotometry offers a rapid and sensitive method for solubility determination.[8][9] This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
Experimental Protocol:
-
Determination of Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute, known concentration solution of this compound in the chosen solvent.
-
Scan the solution using a UV/Vis spectrophotometer to determine the λmax, the wavelength at which the compound exhibits maximum absorbance.
-
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound in the same solvent with accurately known concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin. Determine the equation of the line (y = mx + c).
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound as described in the gravimetric method (steps 1.1 and 1.2).
-
Carefully dilute a known volume of the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation:
-
Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Caption: Workflow for the UV/Vis Spectrophotometric Solubility Determination Method.
Conclusion and Future Perspectives
While a comprehensive, publicly available dataset on the solubility of this compound in organic solvents is currently lacking, this guide provides the necessary theoretical framework and practical, step-by-step experimental protocols to empower researchers to generate this critical data. The application of Hansen Solubility Parameters can aid in the rational selection of solvents for experimental investigation. The detailed gravimetric and UV/Vis spectrophotometric methods offer robust and reliable means to quantitatively determine the solubility of this compound.
The generation and dissemination of such solubility data will be of immense value to the scientific community, particularly for those in pharmaceutical and agrochemical research and development. It will facilitate more efficient process design, optimization of purification methods, and the development of stable and effective formulations.
References
- 1. This compound | C6H6N2O2 | CID 255070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 3. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 4. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmacyjournal.info [pharmacyjournal.info]
- 7. pharmajournal.net [pharmajournal.net]
- 8. scirp.org [scirp.org]
- 9. ingentaconnect.com [ingentaconnect.com]
5-Methyl-2-nitropyridine spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-2-nitropyridine
Abstract: This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of this compound (CAS No: 1074-38-0). Aimed at researchers, chemists, and drug development professionals, this document details the expected spectral data from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into the principles behind each technique, provide detailed experimental protocols for data acquisition, and interpret the resulting spectral features to build a complete analytical profile of the molecule. This guide serves as a practical reference for confirming the identity, purity, and structure of this compound in a research or quality control setting.
Introduction to this compound
This compound is a substituted pyridine derivative with the chemical formula C₆H₆N₂O₂.[1] As a functionalized heterocyclic compound, it serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. The precise arrangement of the methyl and nitro groups on the pyridine ring dictates its reactivity and physicochemical properties.
Chemical Identity:
-
IUPAC Name: this compound[1]
-
CAS Number: 1074-38-0[1]
-
Molecular Formula: C₆H₆N₂O₂[1]
-
Molecular Weight: 138.12 g/mol [1]
-
Appearance: White to yellow crystalline powder
Given its role as a synthetic intermediate, rigorous structural confirmation is paramount to ensure the integrity of downstream processes and final products. Spectroscopic analysis is the cornerstone of this characterization, providing an unambiguous "fingerprint" of the molecule's structure. This guide outlines the expected outcomes from the three primary spectroscopic techniques: NMR, IR, and MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Principles of NMR for Structural Elucidation
In NMR, nuclei with a non-zero spin (like ¹H and ¹³C) are placed in a strong magnetic field and irradiated with radiofrequency pulses. The nuclei absorb energy and "resonate" at specific frequencies. This resonance frequency, or "chemical shift," is highly sensitive to the local electronic environment, which is influenced by shielding and deshielding effects from neighboring atoms and functional groups.[2] For this compound, we expect distinct signals for the methyl protons and the three aromatic protons, as well as for the six unique carbon atoms.
Predicted ¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three types of chemically non-equivalent protons.
-
Methyl Protons (H-7): A singlet integrating to 3 protons, expected in the δ 2.0-3.0 ppm range. This region is characteristic of methyl groups attached to an aromatic ring.
-
Aromatic Protons (H-3, H-4, H-6):
-
H-3: This proton is adjacent to the strongly electron-withdrawing nitro group (NO₂), which will deshield it significantly, pushing its signal downfield. It is coupled to H-4, appearing as a doublet.
-
H-4: This proton is coupled to both H-3 and H-6. It will likely appear as a doublet of doublets.
-
H-6: This proton is adjacent to the ring nitrogen and ortho to the methyl group. It is expected to be the most upfield of the aromatic protons and will appear as a singlet or a very finely split doublet due to small long-range coupling.
-
Predicted ¹³C NMR Spectral Data & Interpretation
The ¹³C NMR spectrum will provide information on the carbon backbone. Due to the molecule's asymmetry, six unique carbon signals are expected.
-
Methyl Carbon (C-7): A signal in the upfield region, typically δ 15-25 ppm.
-
Aromatic Carbons (C-2, C-3, C-4, C-5, C-6): Five distinct signals in the aromatic region (δ 110-160 ppm).
-
C-2: The carbon directly attached to the nitro group will be significantly deshielded and appear far downfield.
-
C-5: The carbon bearing the methyl group.
-
The relative positions of C-3, C-4, and C-6 will be influenced by the combined electronic effects of the nitro and methyl substituents.
-
Tabulated Predicted NMR Data Summary
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Signal 1 | ~2.5 | Singlet (s) | 3H | -CH₃ (H-7) |
| Signal 2 | ~7.4 | Doublet (d) | 1H | H-4 |
| Signal 3 | ~8.3 | Doublet of Doublets (dd) | 1H | H-3 |
| Signal 4 | ~8.5 | Doublet (d) | 1H | H-6 |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Signal 1 | ~18 | -CH₃ (C-7) |
| Signal 2 | ~120 | C-3 |
| Signal 3 | ~130 | C-4 |
| Signal 4 | ~140 | C-6 |
| Signal 5 | ~145 | C-5 |
| Signal 6 | ~155 | C-2 |
Note: The predicted chemical shifts are estimates based on general principles and data from similar compounds. Actual experimental values may vary.
Experimental Protocol for NMR Acquisition
A standardized protocol ensures reproducibility and high-quality data.
-
Sample Preparation: Weigh approximately 10-20 mg of this compound.[3]
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The use of deuterated solvents is critical to avoid large solvent signals that would obscure the analyte's peaks.[4]
-
Filtration: Filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[3]
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The field homogeneity is then optimized through a process called shimming to ensure sharp, symmetrical peaks.
-
Acquisition: Acquire the ¹H spectrum, typically requiring only a few scans. For the ¹³C spectrum, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals for the ¹H spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Principles of IR for Functional Group Identification
Specific bonds within a molecule vibrate at characteristic frequencies. When the frequency of the IR radiation matches the vibrational frequency of a bond, the radiation is absorbed, resulting in a peak in the IR spectrum. The position of these absorption bands is indicative of the bond type and its chemical environment.[5] For this compound, we are particularly interested in the vibrations of the nitro group, the aromatic ring, and the C-H bonds.
IR Spectral Data & Interpretation
The key expected absorptions for this compound are:
-
Aromatic C-H Stretch: A group of peaks typically found just above 3000 cm⁻¹ (3000-3100 cm⁻¹).[6]
-
Aliphatic C-H Stretch: Absorptions from the methyl group, expected just below 3000 cm⁻¹ (2850-3000 cm⁻¹).[7]
-
Aromatic C=C and C=N Stretches: A series of medium to sharp peaks in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
-
Nitro (NO₂) Group Stretches: This is the most diagnostic feature. The nitro group gives rise to two strong, distinct absorptions:
Tabulated IR Data Summary
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3100-3000 | Medium | C-H Stretch | Aromatic |
| 3000-2850 | Medium | C-H Stretch | -CH₃ |
| 1600-1400 | Medium | C=C and C=N Stretches | Pyridine Ring |
| ~1550 | Strong | N-O Asymmetric Stretch | Nitro (-NO₂) |
| ~1350 | Strong | N-O Symmetric Stretch | Nitro (-NO₂) |
Experimental Protocol for IR Acquisition (Solid Sample)
Since this compound is a solid, a thin-film or KBr pellet method is appropriate. The thin-film method is often faster and simpler.
-
Sample Preparation: Place a small amount (~10-20 mg) of the crystalline sample into a small test tube or vial.
-
Dissolution: Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to completely dissolve the solid.[8]
-
Film Casting: Using a pipette, transfer one or two drops of the solution onto the surface of a single, clean salt plate (e.g., NaCl or KBr).[8]
-
Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid compound on the plate.
-
Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty instrument should be run first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For small, relatively volatile organic molecules, Electron Impact (EI) ionization is a standard and highly informative technique.
Principles of Electron Impact (EI) Mass Spectrometry
In EI-MS, the gaseous sample is bombarded by a high-energy electron beam (typically 70 eV).[9] This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺˙).[9] The mass-to-charge ratio (m/z) of this ion provides the molecule's molecular weight. The excess energy imparted during ionization often causes the molecular ion to break apart into smaller, characteristic fragment ions. This fragmentation pattern serves as a molecular fingerprint.[9]
MS Spectral Data & Fragmentation Analysis
The mass spectrum of this compound (MW = 138.12) is expected to show a molecular ion peak at m/z = 138. The fragmentation will be driven by the presence of the labile nitro group and the stability of the aromatic ring.
-
Molecular Ion (M⁺˙): A peak at m/z = 138 .
-
Key Fragments:
-
m/z = 92: This prominent peak corresponds to the loss of a nitro group (•NO₂, 46 Da) from the molecular ion [M - 46]⁺. This is a very common fragmentation pathway for nitroaromatic compounds.[4][9]
-
m/z = 65: This fragment likely arises from the m/z 92 ion via the loss of hydrogen cyanide (HCN, 27 Da), a characteristic fragmentation of pyridine rings.
-
m/z = 39: A common small fragment in aromatic systems.
-
Tabulated MS Data Summary
| m/z | Proposed Identity | Plausible Origin |
| 138 | [C₆H₆N₂O₂]⁺˙ (Molecular Ion) | - |
| 92 | [C₆H₆N]⁺ | [M - NO₂]⁺ |
| 65 | [C₅H₄]⁺˙ | [M - NO₂ - HCN]⁺ |
| 39 | [C₃H₃]⁺ | Ring Fragmentation |
Data derived from PubChem CID 255070.[1]
Experimental Protocol for MS Acquisition (GC-MS with EI)
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing this compound.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, which is heated to volatilize the sample.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities based on boiling point and polarity.
-
Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is subjected to electron impact (EI) ionization at 70 eV.[9]
-
Mass Analysis: The resulting ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.
Integrated Spectroscopic Analysis Workflow
No single technique provides all the necessary structural information. The true power of spectroscopic characterization lies in integrating the data from NMR, IR, and MS. Each method provides a unique and complementary piece of the puzzle, culminating in the unambiguous confirmation of the molecular structure. The workflow diagram below illustrates this synergistic process.
References
- 1. This compound | C6H6N2O2 | CID 255070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to the Safe Handling of 5-Methyl-2-nitropyridine
Introduction: Understanding the Molecule
5-Methyl-2-nitropyridine is an aromatic organic compound featuring a pyridine ring substituted with a methyl group at the 5-position and a nitro group at the 2-position. This substitution pattern is not merely a structural footnote; it is the primary determinant of the compound's chemical reactivity and, consequently, its toxicological profile. The strongly electron-withdrawing nature of the nitro group polarizes the pyridine ring, making the compound a useful intermediate in medicinal chemistry and materials science.[1] However, this same electronic characteristic underpins the potential hazards associated with its handling. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to manage this compound safely, grounded in the chemical principles that govern its behavior.
Section 1: Physicochemical and Hazard Profile
A foundational understanding of a chemical's properties is the first step in a robust safety assessment. The key physicochemical and toxicological data for this compound are summarized below.
Physicochemical Data
The compound is typically encountered as a white to yellow crystalline powder. Its physical properties are critical for understanding its potential for environmental dispersion and for designing appropriate handling and storage protocols.
| Property | Value | Source |
| CAS Number | 1074-38-0 | [2][3] |
| Molecular Formula | C₆H₆N₂O₂ | [2][4] |
| Molecular Weight | 138.12 g/mol | [2][4][5] |
| Appearance | White to Yellow Crystalline Powder/Solid | |
| Melting Point | 93.0 to 97.0 °C | [2] |
| Density | ~1.246 g/cm³ (Predicted) | [2] |
| Flash Point | 125.4 °C (Predicted) | [2] |
| Solubility | Slightly soluble in water. | [6] |
Toxicological Profile and GHS Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[7] The Globally Harmonized System (GHS) classification provides a clear and immediate summary of its primary hazards.
-
GHS Pictogram:
-
(GHS07)[2]
-
-
Hazard Statements:
-
Precautionary Statements (Selected):
-
P261: Avoid breathing dust.[4]
-
P264: Wash skin thoroughly after handling.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]
-
The irritant properties are a direct consequence of the molecule's reactivity. As an electrophilic aromatic compound, it can react with biological nucleophiles, such as amino and thiol groups in proteins on the skin and in mucous membranes, leading to inflammation and irritation.
Section 2: Prudent Handling and Engineering Controls
Safe handling is achieved through a multi-layered approach that combines robust engineering controls with rigorous personal practices. The causality is simple: minimize all potential routes of exposure.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of solid this compound that could generate dust (e.g., weighing, transferring, preparing solutions) must be conducted in a certified chemical fume hood.[7][10] This is non-negotiable. The fume hood contains airborne particles, preventing inhalation—the most direct route for causing respiratory irritation.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dusts that might escape primary containment.[4]
-
Safety Stations: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[10]
Personal Protective Equipment (PPE): The Last Barrier
PPE is not a substitute for good engineering controls but is essential for protecting against residual exposure.
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over goggles during procedures with a higher risk of splashing or dust generation.[7]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile rubber.[10] Standard latex gloves are not sufficient. Gloves must be inspected for integrity before each use and removed using the proper technique to avoid skin contamination. Contaminated gloves must be disposed of as hazardous waste.[11]
-
Body Protection: A full-length laboratory coat, buttoned completely, is mandatory.[10]
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[7]
Standard Operating Procedure: Weighing and Transfer
The following workflow minimizes exposure during the most common handling procedure.
Caption: Workflow for Safely Weighing this compound.
Section 3: Storage and Chemical Compatibility
The stability and reactivity of this compound dictate its storage requirements. Improper storage can lead to degradation of the material and create unsafe conditions.
Storage Conditions
-
Container: Keep the compound in a tightly closed, clearly labeled container.[4][10]
-
Environment: Store in a cool, dry, and well-ventilated area.[4][7] Some suppliers recommend refrigeration to ensure long-term stability.
-
Location: The storage area should be a designated chemical cabinet, away from general traffic.
Chemical Incompatibilities
The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes the compound susceptible to reaction with certain chemical classes. These reactions can be exothermic and potentially hazardous.
-
Strong Oxidizing Agents: Avoid contact with strong oxidizers (e.g., nitrates, perchlorates, nitric acid).[12] The nitro group already contains oxygen in a high oxidation state; mixing with strong oxidizers can lead to highly energetic, unpredictable reactions.
-
Strong Acids: While the pyridine nitrogen is weakly basic, strong acids can cause vigorous protonation reactions.[12]
-
Strong Bases: Strong bases should also be avoided as they can initiate nucleophilic substitution or other reactions on the electron-deficient ring.[12]
Section 4: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures before beginning work with the compound.
Exposure Management
The immediate priority is to remove the individual from the source of exposure and decontaminate.
Caption: First Aid Response Protocol for Exposure Incidents.
Spill Management
-
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel.[1] Eliminate all ignition sources.
-
Contain: For small spills of the solid, carefully cover with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[1]
-
Collect: Wearing appropriate PPE, gently sweep or scoop the material into a designated, labeled container for hazardous waste.[1] Use non-sparking tools.
-
Decontaminate: Clean the spill area thoroughly with soap and water. Collect all cleaning materials (wipes, absorbents) as hazardous waste.
Section 5: Waste Disposal
Chemical waste management is a critical component of the laboratory safety lifecycle. This compound and any materials contaminated with it must be treated as hazardous waste.[8][9] Never dispose of this chemical down the drain or in the regular trash.[10]
Disposal Protocol
-
Waste Collection: Collect waste this compound and contaminated disposables (e.g., gloves, weigh paper, absorbent pads) in a dedicated, compatible, and sealable container made of glass or high-density polyethylene (HDPE).[1][8]
-
Labeling: Immediately label the container with the words "Hazardous Waste ," the full chemical name "This compound ," and the approximate quantity.[8]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[8]
-
Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for pickup and disposal.[1] Final disposal is typically achieved through high-temperature incineration at a permitted facility.[1]
-
Empty Containers: Empty containers that held the compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[1] The rinsate must be collected and disposed of as hazardous waste.[1] Only after proper decontamination can the container be considered for recycling or regular disposal.[1]
Section 6: Conclusion
This compound is a valuable chemical intermediate whose safe use hinges on a thorough understanding of its reactivity and potential hazards. By implementing the engineering controls, personal practices, and emergency procedures outlined in this guide, researchers can effectively mitigate the risks associated with its handling. A culture of safety, grounded in the scientific principles of the materials we work with, is the ultimate foundation for productive and secure research.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. CAS 1074-38-0 | 4H54-1-F8 | MDL MFCD00234182 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. This compound | C6H6N2O2 | CID 255070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1074-38-0 | FM32781 | Biosynth [biosynth.com]
- 6. 2-Methyl-5-nitropyridine | 21203-68-9 [chemicalbook.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
A Technical Guide to the Theoretical Properties of Substituted Nitropyridines: A Computational Approach for Modern Research
Abstract Substituted nitropyridines represent a cornerstone class of heterocyclic compounds with profound implications across diverse scientific domains, from pharmaceuticals and agrochemicals to advanced energetic materials.[1][2][3] Their chemical behavior, stability, and biological activity are intrinsically linked to the subtle interplay of electronic and structural effects imparted by substituents on the pyridine ring. Understanding these properties at a molecular level is paramount for rational design and development. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical methodologies used to characterize substituted nitropyridines. We delve into the core principles of computational chemistry, focusing on Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, to elucidate the electronic structure, thermochemical stability, reactivity, and potential bioactivity of these vital compounds. This guide emphasizes the causality behind methodological choices and presents a self-validating framework for computational analysis, grounded in authoritative research.
The Imperative for Theoretical Investigation
The pyridine scaffold is a fundamental unit in a vast array of natural products and synthetic molecules, including vitamins, coenzymes, and drugs.[1] The introduction of a nitro group (-NO₂) dramatically alters the electronic landscape of the pyridine ring, making it highly electron-deficient. This modification is key to many of its applications, facilitating specific chemical reactions or conferring unique biological activities.[4] However, the precise effects of additional substituents—their nature, number, and position—can be complex and non-intuitive.
Theoretical and computational chemistry provide an indispensable toolkit to dissect these complexities. By modeling nitropyridine derivatives in silico, we can predict their properties with high accuracy, offering insights that guide synthesis, streamline experimentation, and accelerate the discovery process. These computational approaches allow for the systematic evaluation of molecular stability, reactivity, and electronic properties, which are critical for applications ranging from designing potent enzyme inhibitors to developing stable high-energy-density materials.[2][3]
Core Theoretical Methodologies
The selection of a computational method is a critical decision dictated by the specific property being investigated and the desired balance between accuracy and computational cost. For substituted nitropyridines, a multi-faceted approach is often most effective.
Density Functional Theory (DFT)
DFT has become the workhorse of modern computational chemistry for medium-sized organic molecules due to its exceptional balance of efficiency and accuracy. It is particularly well-suited for studying the ground-state electronic properties of nitropyridines.
-
Causality of Choice : Unlike more computationally expensive ab initio methods, DFT is feasible for screening libraries of substituted nitropyridines. Functionals like B3LYP, B3PW91, and M06-2X are frequently employed. B3LYP is a robust, general-purpose hybrid functional, while M06-2X is often preferred for systems where non-covalent interactions are important and for thermochemical calculations.[5][6] A basis set such as 6-311++G(d,p) is typically chosen to provide sufficient flexibility for accurately describing the electron distribution, especially for the electronegative nitro group and potential anions.[3]
-
Self-Validating Protocol :
-
Geometry Optimization : The first step is to find the lowest energy structure of the molecule.
-
Frequency Calculation : A subsequent frequency calculation is mandatory. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[5]
-
Property Calculation : Single-point energy calculations on the optimized geometry are then used to derive electronic properties like molecular orbital energies, atomic charges, and reactivity descriptors.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR provides a bridge between theoretical molecular properties and macroscopic biological activity or toxicity. It is a powerful statistical tool in drug development and environmental science.[7]
-
Causality of Choice : When dealing with a series of related nitropyridine compounds, QSAR can identify the key molecular features that govern a specific biological response. This avoids costly and time-consuming synthesis and testing of every possible derivative. The models are built on calculated molecular descriptors that quantify various aspects of the molecule's structure and electronic character.[8]
-
Self-Validating Protocol : A robust QSAR model must adhere to the OECD principles for validation. This includes rigorous internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using a dedicated test set of compounds not used in model training (R² pred). A statistically significant model will have high values for both training set correlation (R²) and validation metrics, ensuring its predictive power.[7]
General Computational Workflow
The process of theoretical analysis follows a structured path, from initial molecular design to final property prediction. This workflow ensures that calculations are systematic, reproducible, and grounded in validated structures.
Caption: Standard workflow for the theoretical analysis of substituted nitropyridines.
Key Theoretical Properties and Descriptors
DFT calculations yield a wealth of information that can be distilled into key physical and chemical properties.
Electronic Structure and Aromaticity
The introduction of a strong electron-withdrawing nitro group significantly perturbs the π-electron system of the pyridine ring.
-
Frontier Molecular Orbitals (HOMO/LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. A low HOMO-LUMO energy gap generally implies higher chemical reactivity.[9][10] For nitropyridines, the LUMO is often localized on the nitro group and the electron-deficient ring, making them susceptible to nucleophilic attack.[4]
-
Aromaticity : While pyridine is aromatic, substituents can modulate this character. Nucleus-Independent Chemical Shift (NICS) is a common computational metric for quantifying aromaticity. A more negative NICS value at the center of the ring indicates stronger aromatic character. Studies have used NICS to evaluate how the position and number of nitro groups affect the aromatic stability of the pyridine core.[5]
Thermochemistry and Stability
For applications in energetic materials, thermochemical properties are paramount.
-
Heat of Formation (HoF) : HoF is a fundamental measure of a molecule's energy content. Accurate HoF values for nitropyridines can be calculated using isodesmic reactions. This technique minimizes computational errors by ensuring that the number and types of chemical bonds are conserved on both sides of a hypothetical reaction, allowing for reliable prediction of thermodynamic stability.[5][11]
-
Bond Dissociation Energy (BDE) : The BDE of the C-NO₂ bond is a crucial indicator of the sensitivity of an energetic compound. A lower BDE suggests an easier initiation of decomposition. DFT calculations can predict these values to screen potential energetic materials for thermal stability.[3]
| Compound | Method | Basis Set | Calculated HoF (kJ/mol) |
| 2-Nitropyridine | B3LYP | 6-31G(d,p) | 129.7 |
| 3-Nitropyridine | B3LYP | 6-31G(d,p) | 108.8 |
| 4-Nitropyridine | B3LYP | 6-31G(d,p) | 113.8 |
| 2,6-Dinitropyridine | B3LYP | 6-31G(d,p) | 163.6 |
| 3,5-Dinitropyridine | B3LYP | 6-31G(d,p) | 120.5 |
| Table compiled from data presented in theoretical studies.[5][11] |
Reactivity Descriptors
From the HOMO and LUMO energies, a set of global reactivity descriptors can be derived to provide a quantitative measure of chemical reactivity and stability.
Caption: Derivation of global reactivity descriptors from frontier molecular orbitals.
-
Chemical Hardness (η) : Represents the resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity.
-
Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. Nitropyridines, being electron-deficient, generally have high electrophilicity indices, which aligns with their known susceptibility to nucleophilic attack.[10][12]
Case Study: QSAR Protocol for Biological Activity
This section outlines a detailed methodology for developing a QSAR model to predict the biological activity (e.g., enzyme inhibition, toxicity) of a series of substituted nitropyridines.
Step-by-Step QSAR Development Protocol
-
Data Curation : Assemble a dataset of nitropyridine compounds with experimentally measured biological activity (e.g., IC₅₀, LD₅₀). Ensure data consistency and convert activity values to a logarithmic scale (e.g., pIC₅₀).
-
Molecular Modeling and Optimization : For each molecule in the dataset, generate a 3D structure and perform a full geometry optimization and frequency calculation using a consistent DFT method (e.g., B3LYP/6-31G(d)).
-
Descriptor Calculation : From the optimized structures, calculate a wide range of molecular descriptors. These can include:
-
Quantum Chemical : HOMO/LUMO energies, atomic charges, dipole moment, electrophilicity index.[8]
-
Physicochemical : LogP (lipophilicity), molecular weight, molar refractivity.
-
Topological : Connectivity indices that describe molecular shape and branching.
-
-
Data Splitting : Divide the dataset into a training set (~75-80%) for model building and a test set (~20-25%) for external validation.
-
Feature Selection and Model Building : Use statistical techniques (e.g., Multiple Linear Regression, Partial Least Squares) to select the most relevant descriptors and build the QSAR equation that links them to the biological activity.
-
Model Validation :
-
Internal Validation : Assess the robustness of the model using cross-validation (e.g., leave-one-out) on the training set. A high Q² value (>0.6) is desirable.
-
External Validation : Use the model to predict the activity of the test set compounds. A high R²pred value (>0.6) indicates good predictive power.
-
Applicability Domain : Define the chemical space in which the model's predictions are reliable.
-
Conclusion and Future Outlook
Theoretical and computational methods provide a powerful, predictive framework for understanding the nuanced properties of substituted nitropyridines. By leveraging DFT for detailed electronic and structural analysis and QSAR for linking these properties to function, researchers can accelerate the design of novel molecules with tailored characteristics. The continued development of computational methodologies, including machine learning algorithms and more accurate DFT functionals, will further enhance our ability to predict the behavior of these important compounds, paving the way for rapid advancements in medicine, materials science, and beyond.
References
- 1. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Theoretical calculations about nitro-substituted pyridine as high-energy-density compounds (HEDCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. QSAR and SAR studies on the reduction of some aromatic nitro compounds by xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Electronic structure, global reactivity descriptors and nonlinear optical properties of glycine interacted with ZnO, MgO and CaO for bacterial detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies - PMC [pmc.ncbi.nlm.nih.gov]
The Nitro Group's Dominion over the Pyridine Ring: A Guide to Electronic Effects and Synthetic Strategy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The introduction of a nitro (–NO₂) group onto a pyridine ring is a transformative event in the lifecycle of the molecule. It fundamentally alters the ring's electronic landscape, creating a stark dichotomy in its chemical reactivity. While the inherent electron-deficient nature of pyridine is drastically amplified, rendering it almost inert to classical electrophilic substitution, this same electronic pull unlocks powerful pathways for nucleophilic substitution. This guide provides a detailed exploration of these electronic effects, delving into the mechanistic underpinnings of the nitro group's influence on reactivity, basicity, and spectroscopic properties. For the medicinal chemist and drug development professional, understanding this duality is paramount, as nitropyridines are not merely chemical curiosities but are pivotal, versatile intermediates in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).[1][2][3]
The Foundational Electronics of Pyridine
The pyridine ring, an isostere of benzene, is an intrinsically electron-deficient or "π-deficient" aromatic system.[4] This is a direct consequence of the greater electronegativity of the nitrogen atom compared to carbon. The nitrogen atom inductively withdraws electron density from the ring carbons and can also participate in resonance, delocalizing the ring's π-electrons and placing a partial positive charge on the carbon atoms, particularly at the ortho (C2, C6) and para (C4) positions.[4]
This inherent electron deficiency has two major consequences for its reactivity:
-
Reduced Basicity: The nitrogen lone pair is less available for protonation compared to aliphatic amines, making pyridine a relatively weak base (pKa of its conjugate acid is ~5.2).[5]
-
Deactivation towards Electrophilic Aromatic Substitution (EAS): The ring is significantly less nucleophilic than benzene and is highly resistant to electrophilic attack.[4][6] Reactions often require harsh conditions, and substitution, when it occurs, is directed to the C3 (meta) position, as this avoids placing a positive charge on the already electron-deficient nitrogen in the reaction intermediate.[4]
Caption: Inherent electron deficiency in the pyridine ring.
The Nitro Group: A Potent Electron Sink
The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups (EWGs) in organic chemistry. Its influence stems from two distinct, synergistic electronic mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the attached carbon atom through the sigma bond framework.[7][8]
-
Resonance Effect (-M or -R): The nitro group can actively delocalize electron density from the aromatic ring into itself through the π-system. This effect is most pronounced when the nitro group is positioned ortho or para to the site of interest, as it allows for direct resonance stabilization of negative charge or destabilization of positive charge.[7][9]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. diva-portal.org [diva-portal.org]
- 6. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Though the nitro group is electron-withdrawing by resonance, when... | Study Prep in Pearson+ [pearson.com]
5-Methyl-2-nitropyridine: A Technical Guide to Unlocking its Research Potential
Introduction: The Strategic Value of a Substituted Pyridine
In the landscape of modern medicinal and materials chemistry, the pyridine scaffold remains a cornerstone of molecular design.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in a multitude of bioactive compounds. Within this class, 5-Methyl-2-nitropyridine emerges as a molecule of significant strategic importance. The interplay between the electron-donating methyl group and the potent electron-withdrawing nitro group on the pyridine ring creates a nuanced electronic environment, offering a versatile platform for a wide range of chemical transformations. This guide provides an in-depth exploration of this compound, delineating its synthesis, reactivity, and, most importantly, identifying promising, under-explored avenues for future research and development. For drug development professionals, medicinal chemists, and researchers, this document serves as a technical primer and a roadmap for innovation.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the fundamental properties of this compound is paramount for its effective utilization in research.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 138.12 g/mol | --INVALID-LINK-- |
| Appearance | White to yellow crystalline powder | --INVALID-LINK-- |
| Melting Point | 95 °C | --INVALID-LINK-- |
| CAS Number | 1074-38-0 | --INVALID-LINK-- |
Predicted ¹H NMR Data (in CDCl₃):
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 7.30 - 7.50 | d |
| H-4 | 7.60 - 7.80 | dd |
| H-6 | 8.20 - 8.40 | d |
| -CH₃ | 2.40 - 2.60 | s |
Predicted ¹³C NMR Data (in CDCl₃):
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 120 - 125 |
| C-4 | 135 - 140 |
| C-5 | 138 - 143 |
| C-6 | 148 - 153 |
| -CH₃ | 18 - 22 |
Synthesis of this compound: A Critical Starting Point
While various methods exist for the synthesis of nitropyridines, a direct and optimized protocol for this compound is not extensively documented in peer-reviewed literature. However, established methodologies for the synthesis of its isomer, 2-Methyl-5-nitropyridine, provide a strong foundation for developing a reliable synthetic route. The following protocol is adapted from a known procedure for the synthesis of 2-Methyl-5-nitropyridine and represents a logical starting point for optimization.[2]
Experimental Protocol: Synthesis of 2-Methyl-5-nitropyridine (Isomer of the Target Compound)
Causality of Experimental Choices: This multi-step synthesis begins with the creation of a malonic ester derivative of a nitropyridine, which is then subjected to hydrolysis and decarboxylation to yield the target methyl-nitropyridine. The use of a malonic ester provides a reliable method for introducing a two-carbon unit that can be readily converted to a methyl group. The acidic conditions of the final step are crucial for both the hydrolysis of the ester and the subsequent decarboxylation.
Caption: Workflow for the synthesis of 2-Methyl-5-nitropyridine.
Step-by-Step Methodology:
-
To a solution of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester (12.0 g, 42.5 mmol), add cold aqueous 20% sulfuric acid (120 mL).
-
Heat the mixture to 100°C for 2 hours.
-
Cool the reaction mixture and add it to a cold dilute sodium hydroxide solution to adjust the pH to approximately 10.
-
Extract the aqueous layer with dichloromethane (4 x 50 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield 2-methyl-5-nitropyridine as a brown solid (5.0 g, 83% yield).[2]
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Key Reactions and Synthetic Utility: The Core of Future Research
The synthetic potential of this compound lies in the strategic manipulation of its functional groups. The nitro group can be reduced to a versatile amine, while the pyridine ring itself can participate in various substitution and coupling reactions.
Reduction of the Nitro Group: Gateway to Amino-Pyridines
The reduction of the nitro group to an amino group is a pivotal transformation, yielding 5-methylpyridin-2-amine. This amine is a valuable intermediate for the synthesis of a wide array of bioactive molecules, including kinase inhibitors and other pharmaceuticals.
Causality of Experimental Choices: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Palladium on carbon (Pd/C) is a commonly used catalyst due to its high activity and selectivity. The use of hydrazine monohydrate as a hydrogen source offers a convenient alternative to gaseous hydrogen.
Caption: Workflow for the reduction of this compound.
Step-by-Step Methodology (Adapted from a similar reduction):
-
Suspend this compound in tetrahydrofuran (THF).
-
To this suspension, add 5% Rhodium on carbon (Rh/C) followed by the dropwise addition of hydrazine monohydrate.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite and wash the Celite with ethyl acetate.
-
Combine the organic solutions and concentrate under reduced pressure to afford 5-methylpyridin-2-amine.
Nucleophilic Aromatic Substitution (SNAr): Functionalizing the Pyridine Ring
The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, although to a lesser extent than when it is ortho or para to the leaving group. This reactivity can be exploited to introduce a variety of functional groups.
Causality of Experimental Choices: The success of SNAr reactions on nitropyridines depends on the nature of the nucleophile and the reaction conditions. Strong nucleophiles and elevated temperatures are often required. The choice of solvent is also critical, with polar aprotic solvents like DMF or DMSO often being preferred to facilitate the reaction.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
To engage in palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig, this compound would first need to be functionalized with a suitable leaving group, typically a halogen. Halogenated derivatives of this compound are valuable intermediates for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and agrochemicals.
Potential Research Areas: Charting the Course for Discovery
The true potential of this compound lies in its application as a building block for novel molecules with valuable biological or material properties. The following are key areas ripe for exploration:
Kinase Inhibitors in Oncology
The pyridine core is a well-established scaffold in the design of kinase inhibitors for cancer therapy. Derivatives of the isomeric 2-Chloro-5-methyl-3-nitropyridine have been used to synthesize potent inhibitors of Janus kinase 2 (JAK2) with IC₅₀ values in the low micromolar range.[1] This suggests that this compound could serve as a valuable starting material for the development of novel JAK2 inhibitors or inhibitors of other kinases implicated in cancer.
| Compound Class | Target Kinase | Reported Activity (IC₅₀) | Reference |
| Pyridine-based sulfamides | JAK2 | 8.5–12.2 µM | --INVALID-LINK-- |
Proposed Research Workflow:
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Methyl-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Methyl-2-nitropyridine in Medicinal Chemistry
The pyridine scaffold is a cornerstone in modern drug discovery, with a significant percentage of FDA-approved drugs containing this nitrogenous heterocycle.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. Within this class, this compound serves as a highly versatile intermediate. The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the pyridine ring, making it amenable to a variety of synthetic transformations.[2] Furthermore, the nitro group can be readily reduced to an amino group, providing a synthetic handle for further functionalization, a common strategy in the elaboration of drug candidates.[3]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are prevalent in pharmaceuticals.[4][5] This palladium-catalyzed reaction offers a broad functional group tolerance and generally proceeds under mild conditions, making it an invaluable tool for medicinal chemists.[6]
This guide provides a detailed exploration of the Suzuki coupling reaction as applied to this compound, offering insights into the reaction mechanism, optimized protocols, and troubleshooting strategies to empower researchers in their synthetic endeavors.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the electrophilic partner (e.g., 2-halo-5-methyl-nitropyridine), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[4]
-
Transmetalation: In the presence of a base, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. The base activates the organoboron species, facilitating this transfer.[9][10]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols for the Suzuki Coupling of this compound
The following protocols are designed as a starting point for the Suzuki coupling of a 2-halo-5-methyl-nitropyridine with various arylboronic acids. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary to achieve the desired outcome for a specific substrate combination.
General Considerations:
-
Halide Reactivity: The reactivity of the 2-halopyridine follows the general trend: I > Br > Cl.[4] While 2-chloro-5-methyl-nitropyridine is often more readily available and cost-effective, its lower reactivity may necessitate more forcing conditions, such as higher temperatures and more sophisticated catalyst systems.[4][6]
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Therefore, it is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and to use degassed solvents.
-
Reagent Purity: The purity of the reagents, particularly the boronic acid and the base, can significantly impact the reaction outcome.
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade |
| 2-Halo-5-methyl-nitropyridine | Electrophilic Partner | >97% |
| Arylboronic Acid | Nucleophilic Partner | >95% |
| Palladium Catalyst | Catalyst | See protocols |
| Ligand | Stabilizes Catalyst | See protocols |
| Base | Activates Boronic Acid | Anhydrous |
| Solvent | Reaction Medium | Anhydrous, Degassed |
| Inert Gas | Protects Catalyst | High Purity |
Protocol A: General Conditions for 2-Bromo-5-methyl-nitropyridine
This protocol is adapted from procedures for structurally similar 2-bromo-5-methylpyridine derivatives and is a good starting point for most arylboronic acids.[9]
Step-by-Step Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-methyl-nitropyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired 2-aryl-5-methyl-nitropyridine.
Protocol B: Conditions for Less Reactive 2-Chloro-5-methyl-nitropyridine
For the less reactive 2-chloro substrate, a more active catalyst system is often required. This protocol utilizes a palladium(II) acetate precursor with a bulky, electron-rich phosphine ligand.[11]
Step-by-Step Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 2-chloro-5-methyl-nitropyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Under the inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add anhydrous, degassed toluene (5 mL).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction as described in Protocol A. Reaction times may be longer (12-24 hours).
-
Follow the workup and purification steps as outlined in Protocol A.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents- Low reaction temperature | - Use a fresh batch of catalyst and ensure proper handling.- Thoroughly degas solvents and maintain a positive pressure of inert gas.[12]- Use high-purity, anhydrous reagents.- Increase the reaction temperature in increments of 10 °C. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Catalyst decomposition | - Improve degassing procedures.- Use a more stable ligand or a pre-catalyst. |
| Protodeboronation | - Presence of excess water or protic impurities- Prolonged reaction time at high temperature | - Use anhydrous solvents and reagents.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Inconsistent Yields | - Variations in reagent quality or reaction setup- Inefficient mixing | - Standardize reagent sources and experimental procedures.- Ensure vigorous stirring, especially in biphasic solvent systems. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a robust and versatile method for the synthesis of a diverse range of 2-aryl-5-methyl-nitropyridine derivatives. These compounds are valuable intermediates in the development of novel therapeutics. By understanding the underlying mechanism and carefully selecting and optimizing the reaction conditions, researchers can efficiently access these important molecular scaffolds. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the successful implementation of this powerful synthetic transformation.
References
- 1. nobelprize.org [nobelprize.org]
- 2. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Methyl-2-nitropyridine
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the successful Buchwald-Hartwig amination of 5-methyl-2-nitropyridine. This transformation is of significant interest to researchers in medicinal chemistry and materials science due to the prevalence of the aminopyridine scaffold in a wide array of functional molecules.[1] This document delves into the mechanistic nuances of this palladium-catalyzed cross-coupling reaction, addressing the specific challenges posed by the electron-deficient nature of the pyridine ring and the presence of a nitro functional group. We present optimized catalyst systems, step-by-step experimental procedures, and troubleshooting strategies to enable researchers, scientists, and drug development professionals to confidently and efficiently synthesize a diverse range of N-aryl and N-alkyl-5-methyl-2-aminopyridine derivatives.
Introduction: The Strategic Importance of Aminopyridines
The pyridine ring is a privileged scaffold in drug discovery and development, with approximately 14% of FDA-approved N-heterocyclic drugs containing this moiety.[1] Specifically, 2-aminopyridine derivatives are key pharmacophores in a multitude of biologically active compounds, exhibiting a broad spectrum of therapeutic activities. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, largely supplanting harsher, traditional methods like nucleophilic aromatic substitution (SNAr) which often suffer from limited scope and functional group tolerance.[2][3]
The amination of this compound is a strategically important transformation, as the resulting products are valuable intermediates for further synthetic elaboration. The methyl group provides a handle for subsequent functionalization, while the nitro group can be reduced to an amino group, opening avenues for the synthesis of more complex heterocyclic systems.
Mechanistic Considerations for an Electron-Deficient Substrate
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[2][4] Understanding this mechanism is crucial for optimizing the reaction conditions, particularly for challenging substrates like this compound.
The Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-halogen bond of the aryl halide (in this case, a halopyridine) to form a Pd(II) complex.
-
Ligand Exchange: The amine substrate coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, yielding the aminated product and regenerating the Pd(0) catalyst.[2][4]
Challenges with this compound:
-
Electron-Deficient Ring: The electron-withdrawing nature of the nitro group and the pyridine nitrogen makes the 2-position less susceptible to oxidative addition compared to electron-rich arenes.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation.
-
Base Sensitivity: The nitro group can be incompatible with strong, nucleophilic bases like sodium tert-butoxide (NaOtBu), which can lead to undesired side reactions.[4]
To overcome these challenges, careful selection of the catalyst system—comprising a palladium precursor and a supporting ligand—and the base is paramount. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and to sterically hinder coordination of the pyridine nitrogen to the palladium center.
Optimized Catalyst Systems and Reaction Parameters
Based on extensive literature precedent for the amination of electron-deficient heteroaryl halides, the following catalyst systems and parameters are recommended for the Buchwald-Hartwig amination of 2-halo-5-methylpyridines.
| Parameter | Recommended Component | Rationale |
| Palladium Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is an air-stable Pd(II) precursor that is reduced in situ to the active Pd(0) species. |
| Ligand | XPhos, BrettPhos, or RuPhos | These are bulky, electron-rich biarylphosphine ligands that accelerate reductive elimination and stabilize the catalytic intermediates.[5] |
| Base | Cs₂CO₃ (Cesium carbonate) or K₃PO₄ (Potassium phosphate) | These are weaker, non-nucleophilic bases that are compatible with the nitro group, minimizing the risk of side reactions.[4] |
| Solvent | Toluene or Dioxane | These are common non-polar, aprotic solvents for Buchwald-Hartwig reactions. Anhydrous conditions are crucial. |
| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the reaction to completion, especially with less reactive aryl chlorides. |
Detailed Experimental Protocols
4.1. General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Solvents should be anhydrous and degassed prior to use.
-
Reagents should be of high purity. This compound is commercially available. For this protocol, we will assume the starting material is 2-chloro-5-methyl-nitropyridine.
4.2. Protocol 1: Buchwald-Hartwig Amination with a Primary Arylamine
This protocol describes the coupling of 2-chloro-5-methyl-nitropyridine with aniline.
Materials:
-
2-chloro-5-methyl-nitropyridine (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Cs₂CO₃ (1.5 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 2-chloro-5-methyl-nitropyridine, cesium carbonate, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the Schlenk tube with argon (repeat this cycle three times).
-
Add anhydrous, degassed toluene via syringe, followed by the addition of aniline.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenyl-5-methyl-2-nitropyridin-2-amine.
4.3. Protocol 2: Buchwald-Hartwig Amination with a Secondary Aliphatic Amine
This protocol describes the coupling of 2-chloro-5-methyl-nitropyridine with morpholine.
Materials:
-
2-chloro-5-methyl-nitropyridine (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
BrettPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed dioxane
Procedure:
-
In a glovebox, add 2-chloro-5-methyl-nitropyridine, potassium phosphate, Pd(OAc)₂, and BrettPhos to a dry vial equipped with a magnetic stir bar.
-
Add anhydrous, degassed dioxane, followed by the addition of morpholine.
-
Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated heating block at 110 °C.
-
Stir the reaction mixture for 16-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane and water.
-
Separate the layers, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-(5-methyl-2-nitropyridin-2-yl)morpholine.
Visualizing the Process
Diagram 1: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Diagram 2: Experimental Workflow
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous/anaerobic conditions. 3. Catalyst inhibition by pyridine nitrogen. 4. Poorly reactive aryl halide (e.g., chloride). | 1. Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst. 2. Ensure solvents are thoroughly dried and degassed. Use rigorous inert atmosphere techniques. 3. Increase the loading of the bulky phosphine ligand. 4. Switch to the corresponding aryl bromide or iodide if possible. Increase reaction temperature and/or time. |
| Formation of Side Products | 1. Reaction with the nitro group. 2. Hydrodehalogenation of the starting material. | 1. Use a weaker base (Cs₂CO₃ or K₃PO₄) instead of strong bases like NaOtBu. 2. Ensure the amine is of high purity and the reaction is strictly anaerobic. |
| Difficulty in Product Purification | 1. Co-elution with residual ligand or byproducts. 2. Product instability on silica gel. | 1. Optimize the solvent system for column chromatography. Consider a different stationary phase (e.g., alumina). 2. If the product is basic, consider treating the silica gel with a small amount of triethylamine in the eluent. |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly valuable transformation for the synthesis of key intermediates in drug discovery and materials science. While the electron-deficient nature of the substrate presents certain challenges, these can be effectively overcome through the judicious selection of a palladium catalyst system featuring a bulky, electron-rich phosphine ligand and a non-nucleophilic base. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to successfully implement this powerful C-N bond-forming reaction in their synthetic endeavors.
References
- 1. Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Introduction: The Strategic Importance of 2-Amino-5-methylpyridine
An Application Guide to the Synthesis of 2-Amino-5-methylpyridine via Reduction of 5-Methyl-2-nitropyridine
2-Amino-5-methylpyridine (CAS RN: 1603-41-4) is a pivotal molecular building block, serving as a critical intermediate in the synthesis of a wide array of high-value chemical entities.[1] Its structural features, namely the accessible amino group and the pyridine ring, make it an indispensable precursor across multiple sectors. In the pharmaceutical industry, it forms the core of drugs such as the sedative-hypnotic Zolpidem and the anti-inflammatory agent Pirfenidone.[2] In agrochemicals, it is fundamental to the production of modern insecticides like imidacloprid and clothianidin, which are vital for crop protection.[3][4] Furthermore, its utility extends to coordination chemistry, where it functions as a ligand in the development of novel catalysts for industrial processes.[3][4]
Given its broad applicability, the efficient and reliable synthesis of 2-amino-5-methylpyridine is of paramount importance to researchers and chemical development professionals. The most common and direct synthetic route involves the chemical reduction of its nitro precursor, this compound. This application note provides a detailed, experience-driven guide to the primary methodologies for this transformation, focusing on the underlying principles, detailed experimental protocols, and practical considerations for success.
Mechanistic Overview: The Journey from Nitro to Amino
The reduction of an aromatic nitro group is a cornerstone transformation in organic synthesis. It proceeds through a sequence of electron and proton transfer steps, typically involving nitroso and hydroxylamine intermediates before yielding the final amine. The overall process involves a six-electron, six-proton reduction.
Caption: General pathway for the reduction of an aromatic nitro group.
The choice of reducing agent and reaction conditions determines the efficiency of this pathway and the potential for side-product formation. This guide will explore three robust and widely adopted methods: Catalytic Hydrogenation, Iron in Acetic Acid, and Tin(II) Chloride reduction.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a highly efficient and clean method for nitro group reduction, where the only stoichiometric byproduct is water.[5] The reaction involves a heterogeneous catalyst, typically a noble metal like Palladium on a carbon support (Pd/C), and a source of hydrogen (H₂ gas). This method is often preferred for its high yields and straightforward work-up.
Causality and Experimental Choices
The choice of a palladium catalyst is based on its high activity and selectivity for nitro group reduction.[5] The reaction is performed under pressure to increase the concentration of hydrogen in the solvent, thereby accelerating the reaction rate. A polar solvent like ethanol or methanol is used to dissolve the substrate and facilitate its interaction with the solid catalyst surface. The process involves the adsorption of both the nitro compound and diatomic hydrogen onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms to the nitro group.[6]
Comparative Data: Catalytic Hydrogenation Conditions
| Catalyst | Typical Loading | H₂ Pressure | Temperature | Solvent | Typical Yield |
| 10% Pd/C | 1-5 mol% | 50-100 psi | 25-50 °C | Ethanol | >95% |
| PtO₂ (Adams') | 2-5 mol% | 50-70 bar | 25 °C | Acetic Acid | ~90-95% |
| Raney® Ni | 5-10 wt% | 100-500 psi | 50-80 °C | Methanol | >90% |
Experimental Protocol: Hydrogenation using 10% Pd/C
Materials:
-
This compound (10.0 g, 72.4 mmol)
-
10% Palladium on Carbon (Pd/C), 50% wet (approx. 0.8 g)
-
Ethanol (200 mL)
-
Celite® (for filtration)
-
High-pressure autoclave or Parr hydrogenator
Procedure:
-
Reactor Setup: To a high-pressure reaction vessel, add this compound (10.0 g).
-
Solvent Addition: Add ethanol (200 mL) to the vessel and stir briefly to dissolve the starting material.
-
Catalyst Addition: Carefully add the wet 10% Pd/C catalyst (0.8 g) to the solution under a stream of nitrogen to prevent ignition of the dry catalyst in air.
-
Sealing and Purging: Seal the reaction vessel securely. Purge the vessel 3-5 times with nitrogen gas to remove all oxygen, followed by 3-5 purges with hydrogen gas.
-
Reaction: Pressurize the vessel with hydrogen gas to 60 psi. Begin vigorous stirring. The reaction is typically exothermic, and a slight temperature increase may be observed.
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen from the pressure gauge. The reaction is typically complete within 4-8 hours when hydrogen uptake ceases.
-
Depressurization and Purging: Upon completion, carefully vent the excess hydrogen gas in a well-ventilated fume hood. Purge the vessel 3-5 times with nitrogen gas.
-
Work-up: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (2 x 25 mL) to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator. The resulting solid is typically of high purity.
-
Purification (if necessary): The crude 2-amino-5-methylpyridine can be recrystallized from a suitable solvent like toluene or heptane to yield off-white to light yellow crystals.
Caption: Workflow for Catalytic Hydrogenation.
Method 2: Iron in Acetic Acid (Bechamp Reduction)
The reduction of nitroarenes using iron metal in an acidic medium is a classic, robust, and cost-effective method that has been used for over a century.[7][8] It is particularly valuable for its tolerance of other functional groups that might be sensitive to catalytic hydrogenation (e.g., halides, alkenes).
Causality and Experimental Choices
In this reaction, iron powder acts as the electron donor, being oxidized from Fe(0) to Fe(II)/Fe(III). Acetic acid serves as a proton source and solvent, facilitating the reduction process.[5][9] The reaction is heterogeneous and often requires heating to achieve a reasonable rate. The work-up involves filtering the insoluble iron oxides and neutralizing the acid, which can sometimes be cumbersome but avoids the need for specialized high-pressure equipment.
Comparative Data: Metal/Acid Reduction Conditions
| Metal | Acid | Solvent | Temperature | Typical Yield |
| Iron (Fe) | Acetic Acid (AcOH) | Acetic Acid / H₂O | 80-110 °C | 85-95% |
| Zinc (Zn) | Acetic Acid (AcOH) | Acetic Acid | 60-90 °C | 80-90% |
| Iron (Fe) | HCl / NH₄Cl | Ethanol / H₂O | 80-100 °C | 85-95% |
Experimental Protocol: Reduction using Iron/Acetic Acid
Materials:
-
This compound (10.0 g, 72.4 mmol)
-
Iron powder, fine (<325 mesh) (20.2 g, 362 mmol, 5 equiv.)
-
Glacial Acetic Acid (150 mL)
-
Water (25 mL)
-
Sodium Hydroxide (NaOH), 50% aqueous solution
-
Ethyl Acetate (for extraction)
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine this compound (10.0 g), glacial acetic acid (150 mL), and water (25 mL).
-
Reagent Addition: Begin stirring the mixture and heat to ~60 °C. Add the iron powder in portions over 30 minutes. The reaction is exothermic, and the temperature may rise to reflux (~110-115 °C). Maintain the temperature with external cooling (water bath) if necessary.
-
Reaction: After the addition is complete, maintain the reaction mixture at 100-110 °C with stirring for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up (Filtration): Cool the reaction mixture to room temperature. Carefully filter the slurry through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).
-
Work-up (Neutralization): Transfer the combined filtrate to a separatory funnel. Slowly and carefully add 50% NaOH solution with cooling until the aqueous layer is strongly basic (pH > 10).
-
Work-up (Extraction): Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Isolation: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product can be purified by recrystallization or column chromatography if needed.
Caption: Workflow for Iron/Acetic Acid Reduction.
Method 3: Tin(II) Chloride Reduction
Reduction with tin(II) chloride (SnCl₂) is a valuable method known for its mild conditions and excellent chemoselectivity. It is particularly useful for substrates containing sensitive functional groups that would not tolerate catalytic hydrogenation or harsher acidic conditions.[10][11]
Causality and Experimental Choices
SnCl₂ acts as a reducing agent, providing the electrons for the reduction of the nitro group, while a proton source (often concentrated HCl or the ethanol solvent) provides the necessary protons.[10][12] The reaction typically proceeds smoothly at reflux in a solvent like ethanol. The work-up requires basification to precipitate tin hydroxides, which can then be removed by filtration.
Experimental Protocol: Reduction using SnCl₂
Materials:
-
This compound (5.0 g, 36.2 mmol)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (40.8 g, 181 mmol, 5 equiv.)
-
Ethanol, 200 proof (150 mL)
-
Sodium Hydroxide (NaOH), 10 M aqueous solution
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (5.0 g) in ethanol (150 mL).
-
Reagent Addition: Add the tin(II) chloride dihydrate (40.8 g) to the solution.
-
Reaction: Heat the resulting mixture to reflux (approx. 78 °C) and maintain for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up (Quench & Neutralization): Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol. Add ethyl acetate (100 mL) to the residue. Cool the flask in an ice bath and slowly add 10 M NaOH solution with vigorous stirring until the aqueous layer is strongly basic (pH > 11) and the white precipitate of tin salts forms.
-
Work-up (Filtration): Filter the entire mixture through a pad of Celite®. Wash the filter cake extensively with ethyl acetate (3 x 50 mL).
-
Work-up (Extraction): Transfer the filtrate to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the desired product.
Caption: Workflow for Tin(II) Chloride Reduction.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature; Deactivated catalyst (hydrogenation); Insufficient reducing agent. | Increase reaction time/temperature. For hydrogenation, use fresh catalyst. For metal reductions, add more reducing agent. |
| Low Yield | Product loss during work-up (e.g., incomplete extraction); Side-product formation; Product volatility. | Ensure pH is strongly basic during extraction. Check for side reactions via TLC/LC-MS. Use care during solvent removal. |
| Azo/Azoxy Byproducts | Incomplete reduction, often under neutral or basic conditions. | Ensure sufficient reducing agent and acidic conditions (for metal reductions) to drive the reaction to the amine. |
| Anilide Formation | (Fe/AcOH method) Reaction with acetic acid solvent at high temperatures.[8] | Use a co-solvent like ethanol or water to minimize direct reaction with acetic acid. |
| Difficult Filtration | (Fe/SnCl₂ methods) Very fine metal oxide/hydroxide precipitates. | Use a thick pad of a filter aid like Celite®. Diluting the mixture with more solvent can also help. |
Safety and Handling
Executing these protocols requires adherence to strict safety standards to mitigate chemical and procedural hazards.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[13] All operations should be performed in a well-ventilated chemical fume hood.[14][15]
-
Reagent Hazards:
-
Nitroaromatics: this compound and related compounds are potentially toxic and should be handled with care. Avoid inhalation and skin contact.[16]
-
Catalysts: Palladium on carbon can be pyrophoric, especially when dry. Never allow the dry catalyst to come into contact with air and organic solvents simultaneously. Always handle under an inert atmosphere or as a wet slurry.
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained, leak-tested, and grounded.
-
Acids and Bases: Glacial acetic acid, hydrochloric acid, and concentrated sodium hydroxide are highly corrosive. Handle with extreme care to avoid burns.
-
Tin Compounds: Tin salts are heavy metals and require proper disposal according to local environmental regulations.[16]
-
-
Procedural Hazards:
-
Exothermic Reactions: The addition of reducing agents (especially iron powder) can be exothermic. Use portion-wise addition and have a cooling bath ready to control the reaction temperature.
-
Pressure: Operations involving high-pressure hydrogenation must be conducted behind a safety shield using equipment rated for the intended pressure.
-
Conclusion
The reduction of this compound to 2-amino-5-methylpyridine is a critical transformation for which several robust methods exist. Catalytic hydrogenation offers the cleanest and often highest-yielding route but requires specialized pressure equipment. The iron/acetic acid method is a cost-effective and scalable alternative that is tolerant of many functional groups, though it involves a more demanding work-up. Finally, tin(II) chloride provides a mild and highly chemoselective option, ideal for complex, sensitive substrates, with the caveat of generating heavy metal waste. The selection of the optimal method will depend on the scale of the reaction, available equipment, cost considerations, and the overall synthetic strategy.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0347136A2 - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]
- 9. The Reduction of Nitroarenes with Iron/Acetic Acid | Semantic Scholar [semanticscholar.org]
- 10. Tin(II) chloride - Wikipedia [en.wikipedia.org]
- 11. Tin(II) chloride [dlab.epfl.ch]
- 12. Tin(II) Chloride Dihydrate [commonorganicchemistry.com]
- 13. abdurrahmanince.net [abdurrahmanince.net]
- 14. aksci.com [aksci.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
Application Notes & Protocols: A Guide to the Catalytic Hydrogenation of 5-Methyl-2-nitropyridine
Abstract: The catalytic hydrogenation of 5-Methyl-2-nitropyridine to 2-Amino-5-methylpyridine is a pivotal transformation in synthetic organic chemistry, providing a key building block for numerous pharmaceutical and agrochemical agents.[1][2] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It delineates the core chemical principles, compares common catalytic systems, provides detailed, field-proven protocols, and places a critical emphasis on the associated safety protocols required for a successful and safe execution of this highly exothermic and potentially hazardous reaction.[3]
Strategic Importance & Chemical Rationale
The product of this hydrogenation, 2-Amino-5-methylpyridine (also known as 5-Methylpyridin-2-amine), is a versatile intermediate.[2] It is a foundational component in the synthesis of a range of active pharmaceutical ingredients (APIs), including sedatives and anti-inflammatory agents, as well as specialized agrochemicals like herbicides and fungicides.[2][4]
Catalytic hydrogenation is the preferred industrial method for this transformation due to its high atom economy, generating water as the sole theoretical byproduct, and the ability to use recyclable catalysts.[3] The reaction involves the selective reduction of a nitro group in the presence of a pyridine ring, a process that requires careful catalyst selection and control of reaction conditions to prevent over-reduction of the heterocyclic core.
Reaction Mechanism
The reduction of an aromatic nitro group is a complex, multi-step process occurring on the surface of a heterogeneous catalyst.[5] The key stages are:
-
Adsorption: Both the substrate (this compound) and molecular hydrogen (H₂) adsorb onto the active sites of the metal catalyst (e.g., Pd, Ni).
-
Hydrogen Activation: The H-H bond is cleaved, and hydrogen atoms are absorbed onto the catalyst surface.
-
Stepwise Reduction: The nitro group is sequentially reduced, proceeding through nitroso and hydroxylamine intermediates.
-
Product Formation: The critical arylhydroxylamine intermediate is further reduced to the corresponding amine.
-
Desorption: The final product, 2-Amino-5-methylpyridine, desorbs from the catalyst surface, freeing the active site for the next cycle.
The accumulation of the hydroxylamine intermediate is a significant safety concern, as these species can be thermally unstable and undergo highly exothermic decomposition, potentially leading to a thermal runaway.[5][6] Proper reaction control is therefore paramount.
Caption: Generalized pathway for nitro group reduction.
Catalyst System Selection: A Comparative Analysis
The choice of catalyst is the most critical parameter influencing the reaction's efficiency, selectivity, and safety profile. The two most common choices for this transformation are Palladium on Carbon (Pd/C) and Raney® Nickel.
| Parameter | Palladium on Carbon (Pd/C) | Raney® Nickel |
| Activity | High activity for nitro group reduction.[7] | Very high activity for a broad range of functional groups.[8] |
| Selectivity | Generally good selectivity for the nitro group over the pyridine ring under controlled conditions. | Can be less specific, potentially leading to pyridine ring reduction at higher temperatures/pressures.[9] |
| Safety Profile | Dry catalyst is pyrophoric; 50% wet catalyst is significantly safer to handle.[10] | Highly pyrophoric when dry and must always be handled as a wet slurry.[5][8] |
| Cost | Higher cost due to the precious metal (Palladium). | More cost-effective than palladium-based catalysts.[5] |
| Handling | Relatively straightforward filtration post-reaction. | Requires careful handling and filtration under inert atmosphere to prevent ignition.[11] |
Recommendation: For laboratory-scale synthesis where chemoselectivity and ease of handling are priorities, 5-10% Pd/C (50% wet) is the recommended starting point. For large-scale industrial processes where cost is a major driver, Raney Nickel is often employed, but requires specialized engineering controls.[5]
Experimental Protocols
The following protocols are designed for laboratory-scale synthesis (1-10 g) and assume the use of a properly rated hydrogenation vessel, such as a Parr shaker apparatus.[12]
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
This method is favored for its reliability and comparatively safer handling profile.
Materials:
-
This compound
-
10% Palladium on Carbon (50% water wet paste)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas, high purity
-
Nitrogen (N₂) gas, inert
-
Celite® 545 (for filtration)
Procedure:
-
Vessel Preparation: Add this compound (e.g., 5.0 g, 36.2 mmol) and a magnetic stir bar to a pressure-rated reaction vessel.
-
Solvent Addition: Add Methanol (50-100 mL) to dissolve the substrate.
-
Inerting: Seal the vessel and purge the headspace with nitrogen gas for 5-10 minutes to remove all oxygen.
-
Catalyst Addition: Under a positive flow of nitrogen, carefully add the 10% Pd/C catalyst (50% wet, ~250-500 mg, 2.5-5.0 mol% Pd). Causality Note: Adding the catalyst under an inert atmosphere is crucial to prevent any potential ignition of the solvent vapors by the dry catalyst particles that may be present.
-
Hydrogenation: Seal the vessel again, purge with nitrogen one final time, and then evacuate and backfill with hydrogen gas three times. Pressurize the vessel to the desired pressure (e.g., 3-4 bar / 45-60 psi).
-
Reaction: Begin vigorous stirring. The reaction is highly exothermic; monitor the temperature and pressure closely. The uptake of hydrogen can be monitored by the pressure drop. Maintain the temperature, using cooling if necessary, between 25-40°C.
-
Completion: The reaction is typically complete within 2-6 hours, indicated by the cessation of hydrogen uptake.
-
Work-up:
-
Carefully vent the excess hydrogen and purge the vessel thoroughly with nitrogen.
-
Prepare a small pad of Celite® in a Büchner funnel and wet it with methanol.
-
Under a nitrogen atmosphere, filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Safety Critical: Never allow the filtered catalyst cake to dry in the air, as it is pyrophoric.[11]
-
Wash the catalyst cake with additional methanol (2 x 20 mL).
-
Immediately quench the spent catalyst by transferring the Celite pad into a beaker of water.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-5-methylpyridine, which can be further purified by recrystallization or chromatography if necessary.
Protocol 2: Hydrogenation using Raney® Nickel
This protocol utilizes a highly active but more hazardous catalyst, requiring stringent adherence to safety procedures.
Materials:
-
This compound
-
Raney® Nickel (active grade, supplied as a water slurry)
-
Ethanol (EtOH), anhydrous
-
Hydrogen (H₂) gas, high purity
-
Nitrogen (N₂) gas, inert
Procedure:
-
Catalyst Preparation: In a separate flask under a nitrogen atmosphere, carefully decant the storage water from the required amount of Raney® Nickel slurry (e.g., ~0.5 g wet weight). Wash the catalyst by swirling with anhydrous ethanol (3 x 15 mL), decanting the solvent each time. Causality Note: This solvent exchange is necessary to avoid introducing water into the main reaction.
-
Vessel Preparation: To the pressure vessel, add this compound (5.0 g, 36.2 mmol) and anhydrous ethanol (50-100 mL).
-
Inerting & Catalyst Transfer: Purge the vessel with nitrogen. Transfer the ethanol-wet Raney® Nickel catalyst to the reaction vessel as a slurry using a small amount of ethanol.
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by three evacuate/backfill cycles with hydrogen. Pressurize to 3-5 bar H₂.
-
Reaction: Begin vigorous stirring at room temperature. Monitor for exotherm and apply cooling as needed. The reaction is often faster than with Pd/C.
-
Work-up & Isolation: Follow the same work-up procedure as in Protocol 1 (steps 8 and 9), paying extreme attention to keeping the Raney® Nickel catalyst wet at all times during filtration. Its pyrophoric nature is more pronounced than Pd/C.[5][8]
Safety: A Non-Negotiable Priority
Catalytic hydrogenation of nitro compounds is a high-hazard operation.[3][11] A thorough risk assessment must be conducted before any work begins.
-
Pyrophoric Catalysts: Both Pd/C and Raney® Nickel can spontaneously ignite in air, especially after use when they are highly activated and contain adsorbed hydrogen.[11][13] ALWAYS handle catalysts in a wet state and under an inert atmosphere. Spent catalyst must be immediately quenched in water.
-
Flammable Gases & Solvents: Hydrogen gas has a very wide explosive range (4-75% in air).[13] Ensure all equipment is certified for hydrogen use, free of leaks, and properly grounded. Use flammable solvents only in a well-ventilated fume hood.
-
Exothermic Reaction: The reduction of a nitro group is highly energetic.[3] Uncontrolled reactions can lead to a rapid increase in temperature and pressure, potentially causing vessel failure. Always start at a small scale, ensure adequate cooling is available, and monitor the reaction progress continuously.
-
Unstable Intermediates: The formation of hydroxylamine intermediates poses a risk of thermal decomposition.[5] Using sufficient catalyst and ensuring the reaction goes to completion minimizes this risk. Interrupted or incomplete reactions should be handled with extreme caution.
Caption: Critical safety workflow for catalytic hydrogenation.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 4. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]
- 5. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 6. mt.com [mt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 9. Raney nickel - Wikipedia [en.wikipedia.org]
- 10. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 11. chem.wisc.edu [chem.wisc.edu]
- 12. safety.pitt.edu [safety.pitt.edu]
- 13. scribd.com [scribd.com]
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 5-Methyl-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 5-Methyl-2-nitropyridine in Synthesis
This compound is a highly valuable heterocyclic building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its utility stems from its susceptibility to nucleophilic aromatic substitution (SNAr), a powerful reaction for forming carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds on an aromatic ring. The pyridine ring is inherently electron-deficient, and the presence of the potent electron-withdrawing nitro group at the 2-position further activates the ring for nucleophilic attack.[3][4][5][6] This activation makes the C2 position highly electrophilic, facilitating the displacement of the nitro group by a diverse array of nucleophiles. The resulting 2-substituted-5-methylpyridine scaffolds are integral components of numerous biologically active molecules and advanced materials.[1][2][7] This guide provides an in-depth mechanistic overview, validated experimental protocols, and practical insights for leveraging SNAr reactions on this versatile substrate.
The Addition-Elimination Mechanism in Detail
The SNAr reaction of this compound does not proceed via a direct SN2 or SN1 pathway, which are unfavorable on sp²-hybridized carbons.[4] Instead, it follows a two-step addition-elimination mechanism .[3][8][9] Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.
Stepwise Pathway and the Meisenheimer Intermediate
Step 1: Nucleophilic Attack (Rate-Determining Step) The reaction begins with the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom at the 2-position (the ipso-carbon). This step is typically the slowest and therefore the rate-determining step of the reaction.[3] The attack disrupts the aromaticity of the pyridine ring, forming a tetrahedral, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[4][6][9]
Step 2: Elimination and Restoration of Aromaticity In the second, generally faster step, the aromaticity of the ring is restored by the expulsion of the leaving group, in this case, the nitrite ion (NO₂⁻).[3][10]
The stability of the Meisenheimer complex is paramount. For this compound, the negative charge is effectively delocalized across the pyridine ring and onto the oxygen atoms of the nitro group, with the electronegative ring nitrogen playing a crucial role in this stabilization.[4][11] This stabilization lowers the activation energy of the first step, allowing the reaction to proceed under accessible conditions.
Caption: General Mechanism of Nucleophilic Aromatic Substitution.
Key Factors Influencing Reactivity
-
Nucleophile Strength and Type: The reaction rate is directly influenced by the strength of the nucleophile. Stronger nucleophiles, such as alkoxides or thiolates, react more readily than neutral amines. The choice of nucleophile dictates the class of compound synthesized.
-
Solvent: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are ideal.[12] These solvents effectively solvate the cation of the nucleophile salt, enhancing the "naked" anion's nucleophilicity, and can stabilize the charged Meisenheimer complex without protonating it.
-
Temperature: While the activated ring allows for relatively mild conditions, some reactions may require heating to overcome the activation energy barrier. Reaction temperatures typically range from room temperature to reflux, depending on the nucleophile's reactivity.
Experimental Protocols and Applications
The following protocols are designed as robust starting points for the synthesis of diverse 2-substituted-5-methylpyridines. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Protocol 1: Amination with Secondary Amines
The resulting 2-amino-5-methylpyridine derivatives are foundational building blocks for a wide range of drug molecules, including anti-inflammatory and antiviral agents.[1]
-
Objective: To synthesize 2-(Morpholin-4-yl)-5-methylpyridine.
-
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound and potassium carbonate.
-
Add anhydrous DMSO to create a solution with a concentration of approximately 0.5 M with respect to the starting nitropyridine.
-
Add morpholine to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80-90 °C using an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine, to remove residual DMSO and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
-
Protocol 2: Alkoxylation with Sodium Alkoxides
2-Alkoxy-5-methylpyridines are versatile intermediates, often used in cross-coupling reactions or further functionalization.[13]
-
Objective: To synthesize 2-Methoxy-5-methylpyridine.
-
Materials:
-
This compound (1.0 equiv)
-
Sodium methoxide (NaOMe), 25 wt% solution in methanol (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve this compound in anhydrous THF in a dry, nitrogen-flushed round-bottom flask (concentration ~0.4 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the sodium methoxide solution dropwise to the stirring reaction mixture. Causality Note: Slow addition at low temperature helps to control any potential exotherm.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Partition the mixture between water and diethyl ether. Extract the aqueous phase twice more with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: The crude product can often be purified by flash column chromatography (hexane/ethyl acetate).
-
Protocol 3: Thiolation with Aryl Thiols
Pyridine thioethers are important motifs in various bioactive compounds and are often synthesized via SNAr.[14]
-
Objective: To synthesize 5-Methyl-2-(phenylthio)pyridine.
-
Materials:
-
This compound (1.0 equiv)
-
Thiophenol (1.1 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a nitrogen-flushed flask, suspend cesium carbonate in anhydrous DMF. Causality Note: Cesium carbonate is a strong enough base to deprotonate the thiol, creating the more potent thiolate nucleophile in situ, and its high solubility in DMF facilitates the reaction.[15]
-
Add thiophenol to the suspension and stir for 10 minutes at room temperature.
-
Add a solution of this compound in a small amount of DMF.
-
Stir the reaction at room temperature for 3-6 hours, monitoring by TLC. If the reaction is slow, gentle heating to 50 °C can be applied.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash thoroughly with water (to remove DMF) and then brine.
-
Dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify by flash column chromatography on silica gel to obtain the desired thioether.
-
Data Summary
The following table provides representative conditions for the SNAr of this compound. Yields are indicative and will vary based on reaction scale and purification efficiency.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Typical Time (h) | Expected Yield (%) |
| Amine | Piperidine | K₂CO₃ | DMSO | 90 | 6 | 85-95% |
| Alkoxide | Sodium Ethoxide | - | Ethanol/THF | 25-60 | 3 | 70-85% |
| Thiolate | 4-Methylthiophenol | Cs₂CO₃ | DMF | 25 | 4 | 80-90% |
General Laboratory Workflow
The successful execution of these protocols follows a systematic workflow, from preparation to final analysis.
Caption: A typical experimental workflow for SNAr reactions.
Safety and Handling Precautions
Nitropyridine compounds require careful handling due to their potential toxicity and reactivity.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[16][17]
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[16][18]
-
Handling: Avoid contact with skin and eyes.[19] In case of contact, rinse immediately and thoroughly with water.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[18]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[19]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive nucleophile.2. Insufficient temperature.3. Wet solvent/reagents. | 1. Use a stronger base to generate the anion (e.g., NaH for alkoxides/thiolates).2. Gradually increase reaction temperature.3. Ensure all solvents are anhydrous and glassware is oven-dried. |
| Multiple Products/Spots on TLC | 1. Side reactions (e.g., reaction at methyl group).2. Degradation of starting material or product. | 1. Lower the reaction temperature.2. Use a milder base.3. Reduce reaction time. |
| Difficult Purification | 1. Residual high-boiling solvent (DMSO/DMF).2. Product is highly polar. | 1. Perform multiple aqueous washes during work-up.2. Consider alternative chromatography systems (e.g., different solvent systems, reverse-phase). |
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 16. cleanchemlab.com [cleanchemlab.com]
- 17. fishersci.com [fishersci.com]
- 18. 3-Nitropyridine - Safety Data Sheet [chemicalbook.com]
- 19. echemi.com [echemi.com]
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors from 5-Methyl-2-nitropyridine
Abstract
The pyridine scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a multitude of FDA-approved kinase inhibitors.[1][2] Its ability to form critical hydrogen bond interactions within the ATP-binding site's hinge region makes it an ideal pharmacophore.[3][4] This guide focuses on the strategic utilization of 5-Methyl-2-nitropyridine, a versatile and cost-effective building block, for the synthesis of advanced kinase inhibitor intermediates. We will explore the chemical logic behind its transformations and provide detailed, field-proven protocols for its conversion into key synthons, primarily through the reduction of its nitro group to the synthetically pivotal 2-amino-5-methylpyridine. This application note is designed for researchers, scientists, and drug development professionals seeking to leverage this building block for the efficient construction of novel kinase inhibitor libraries.
Introduction: The Strategic Value of this compound
This compound is not merely a starting material; it is a strategic precursor whose value lies in its latent functionality. The molecule presents two primary handles for chemical elaboration:
-
The Nitro Group: This powerful electron-withdrawing group serves two purposes. First, it deactivates the pyridine ring towards electrophilic substitution but, more importantly, it is a stable precursor to an amino group. The transformation of the nitro group into a primary amine is a robust and high-yielding reaction that "unlocks" the scaffold's potential, enabling its use in a wide array of coupling and condensation reactions central to kinase inhibitor synthesis.[5]
-
The Methyl Group: While less reactive, the methyl group offers a site for later-stage diversification. It can be functionalized through oxidation or other means to explore structure-activity relationships (SAR) and fine-tune the pharmacological properties of the final compound.
The overall synthetic strategy detailed herein revolves around the initial reduction of the nitro group to generate 2-amino-5-methylpyridine, a key intermediate that serves as the linchpin for subsequent assembly of the kinase inhibitor core.
Figure 1: A high-level workflow illustrating the strategic conversion of this compound into a final kinase inhibitor.
Core Synthetic Protocols
The following protocols are designed to be self-validating, with clear checkpoints and explanations for each step. Safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, are mandatory.
Protocol 1: Catalytic Transfer Hydrogenation for the Synthesis of 2-Amino-5-methylpyridine
This protocol details the reduction of the nitro group using a transfer hydrogenation method. This approach is often preferred over using hydrogen gas due to enhanced safety and simpler experimental setup. Ammonium formate serves as the in-situ source of hydrogen.
Rationale: Catalytic hydrogenation is a clean, efficient, and high-yielding method for nitro group reduction. Palladium on carbon (Pd/C) is a robust and reusable catalyst. The transfer hydrogenation variant avoids the need for specialized high-pressure hydrogenation equipment.[5]
Materials:
-
This compound (1.0 eq)
-
Palladium on Carbon (10 wt. %, ~0.05 eq Pd)
-
Ammonium Formate (5.0 eq)
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Diatomaceous Earth (e.g., Celite®)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and Methanol (approx. 10 mL per gram of starting material).
-
Reagent Addition: Add ammonium formate (5.0 eq) to the solution, followed by the careful addition of 10% Pd/C catalyst (~5 mol %). Note: Pd/C can be pyrophoric; handle with care, especially when dry.
-
Reaction Execution: Heat the mixture to reflux (approx. 65°C). The reaction is typically exothermic.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 30% EtOAc in hexanes). The disappearance of the starting material and the appearance of a new, more polar spot (the amine) indicates reaction completion, typically within 2-4 hours.
-
Work-up - Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad thoroughly with methanol to ensure all product is collected.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Extraction: Redissolve the residue in ethyl acetate and wash with water and then brine to remove any remaining salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Amino-5-methylpyridine.
-
Purification: The product is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel.
| Starting Material | Product | Reagents | Typical Yield |
| This compound | 2-Amino-5-methylpyridine | Pd/C, NH₄HCO₂ | 90-98% |
Protocol 2: Construction of a Pyridine-Pyrimidine Scaffold via Nucleophilic Aromatic Substitution (SNAr)
With the key amine intermediate in hand, we can now construct a common kinase inhibitor scaffold. This protocol describes the reaction of 2-amino-5-methylpyridine with an activated chloro-pyrimidine, a core structure found in many kinase inhibitors targeting enzymes like JAKs and TYK2.[6]
Rationale: The amino group of our intermediate is a potent nucleophile. The chlorine atom on the pyrimidine ring is activated towards Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing nature of the ring nitrogens. A base is used to quench the HCl generated during the reaction, driving it to completion.[7]
Materials:
-
2-Amino-5-methylpyridine (1.0 eq)
-
2,4-Dichloro-5-ethylpyrimidine (or similar activated heterocycle) (1.1 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)
-
2-Propanol (IPA) or N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-methylpyridine (1.0 eq) in 2-propanol.
-
Reagent Addition: Add the 2,4-dichloro-5-ethylpyrimidine (1.1 eq), followed by the addition of DIPEA (1.5 eq).
-
Reaction Execution: Heat the reaction mixture to 80°C or reflux.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 6-12 hours). The reaction is regioselective for the more activated C4 position of the pyrimidine.
-
Work-up: Cool the reaction to room temperature. If a precipitate has formed, collect it by filtration. If not, concentrate the mixture under reduced pressure.
-
Purification: Partition the residue between ethyl acetate and water. Wash the organic layer with saturated NaHCO₃ solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Final Purification: Purify the crude product by flash column chromatography or recrystallization to yield the desired N-(5-methylpyridin-2-yl)pyrimidine-amine scaffold.
Figure 2: General mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction.
The Broader Context: Targeting Kinase Signaling
The pyridine-pyrimidine scaffolds synthesized through these protocols are designed to inhibit protein kinases, enzymes that regulate a vast number of cellular processes. Dysregulation of kinase signaling is a hallmark of cancer and inflammatory diseases.[2] The synthesized compounds often act as ATP-competitive inhibitors, occupying the ATP-binding site and preventing the phosphorylation of downstream substrates.
Figure 3: Simplified diagram showing how synthesized inhibitors block a kinase signaling pathway.
Conclusion
This compound represents a potent starting point for the synthesis of diverse kinase inhibitors. Its value is realized through a strategic, two-phase approach: a reliable reduction to the versatile 2-amino-5-methylpyridine intermediate, followed by scaffold-building reactions such as SNAr. The protocols provided herein are robust, scalable, and grounded in established chemical principles, offering a solid foundation for drug discovery programs aimed at developing novel therapeutics. The inherent versatility of the resulting aminopyridine scaffold allows for extensive derivatization to optimize potency, selectivity, and pharmacokinetic properties against a wide range of kinase targets.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 5-Methyl-2-nitropyridine as a Versatile Building Block for Modern Agrochemicals
Abstract
5-Methyl-2-nitropyridine is a pivotal heterocyclic intermediate whose unique electronic and structural characteristics make it an invaluable scaffold in the synthesis of advanced agrochemicals. The strategic placement of the electron-withdrawing nitro group and the electron-donating methyl group on the pyridine ring creates a versatile platform for a variety of chemical transformations. This document provides an in-depth guide for researchers and synthetic chemists on the properties, reactivity, and practical application of this compound in the development of potent herbicides and insecticides. We will explore the causality behind key synthetic strategies and provide detailed, field-tested protocols for its conversion into high-value agrochemical precursors.
Introduction: The Strategic Importance of the Nitropyridine Scaffold
The pyridine ring is a core component in numerous biologically active compounds, including pharmaceuticals and agrochemicals.[1] The introduction of a nitro group (NO₂) dramatically alters the ring's electronic properties, rendering it electron-deficient. This "activation" is fundamental to its utility, facilitating reactions that are otherwise difficult on an unfunctionalized pyridine ring.[2] this compound (also known as 2-nitro-5-picoline) is particularly noteworthy. The nitro group at the 2-position strongly activates the ring for nucleophilic attack, while the methyl group at the 5-position provides a site for further functionalization or can be used to modulate the final molecule's steric and electronic profile. This combination allows for the construction of complex molecular architectures required for targeted biological activity in crop protection.[3]
Physicochemical Properties
A thorough understanding of the starting material's properties is critical for safe handling and successful reaction design.
| Property | Value | Source |
| CAS Number | 1074-38-0 | [4][5] |
| Molecular Formula | C₆H₆N₂O₂ | [4][] |
| Molecular Weight | 138.12 g/mol | [4][] |
| Appearance | White to yellow crystalline powder | [5] |
| Boiling Point | 283.7 °C at 760 mmHg | [] |
| Density | 1.246 g/cm³ | [] |
| Purity (Typical) | ≥98% | [5] |
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[4][5]
-
Storage: Store in a cool, dry, well-ventilated area, preferably in a refrigerator.[5]
Core Reactivity and Synthetic Pathways
The synthetic versatility of this compound stems from two primary reaction pathways: transformations involving the nitro group and reactions leveraging the activated pyridine ring.
Reduction of the Nitro Group: Gateway to Amino-pyridines
The most common and critical transformation is the reduction of the 2-nitro group to a 2-amino group. This creates 2-amino-5-methylpyridine, a crucial intermediate for building urea, sulfonylurea, and other classes of herbicides and insecticides.[7]
Causality of Method Selection: Catalytic hydrogenation is the preferred method for this reduction on an industrial scale due to its high efficiency, clean reaction profile, and the use of recoverable catalysts. The choice of catalyst (e.g., Palladium on carbon, Pd/C) is critical for achieving high chemoselectivity, reducing the nitro group without affecting the pyridine ring.
Caption: Workflow for the reduction of this compound.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group at the 2-position, along with the inherent electron deficiency of the ring nitrogen, makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr).[2] While the nitro group itself is not typically the leaving group in this scaffold, its presence activates other positions for substitution, particularly if a leaving group like a halogen is present at an ortho or para position. More commonly, the nitro group directs the regioselectivity of other reactions and is later transformed as described above. The principles of SNAr are crucial for understanding the reactivity of related nitropyridine derivatives used in agrochemical synthesis.[1][2]
Application in Herbicide Synthesis
2-Amino-5-methylpyridine, derived from our starting block, is a precursor to several classes of herbicides. These compounds often function by inhibiting essential plant-specific biological pathways, such as amino acid synthesis.[8][9]
Synthesis of Sulfonylurea Herbicide Precursors
Sulfonylurea herbicides are known for their high efficacy at low application rates. The synthesis involves the reaction of an amino-pyridine with a sulfonyl isocyanate.
Caption: Synthetic pathway from this compound to a sulfonylurea herbicide core.
Protocol 1: Synthesis of 2-Amino-5-methylpyridine via Catalytic Hydrogenation
This protocol details the reduction of the nitro group, a foundational step for subsequent agrochemical synthesis.[10]
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (1-2 mol%)
-
Methanol (MeOH) or Ethanol (EtOH) as solvent
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Celite™
Procedure:
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve this compound (e.g., 10.0 g, 72.4 mmol) in methanol (150 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (e.g., 0.77 g) to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality Note: Adding the catalyst under inert gas prevents it from reacting prematurely with atmospheric oxygen, which can reduce its activity.
-
Hydrogenation: Purge the flask with hydrogen gas. Secure a hydrogen-filled balloon to the flask or perform the reaction in a Parr hydrogenator at 40-50 psi.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed (typically 4-8 hours).
-
Work-up: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen. Safety Note: Pd/C can be pyrophoric when exposed to air while saturated with hydrogen and solvent. Do not allow the catalyst to dry in the open.
-
Filtration: Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the Celite™ pad with additional methanol (2 x 20 mL) to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 2-amino-5-methylpyridine as a solid. The product is often of sufficient purity for the next step, but can be recrystallized from a suitable solvent system like toluene/hexanes if needed.
-
Validation: Expected yield is typically >95%. The product can be validated by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR).
Protocol 2: General Procedure for Sulfonylurea Formation
This protocol describes the coupling of the synthesized amine with a sulfonyl chloride to form a key intermediate.
Materials:
-
2-Amino-5-methylpyridine (1.0 eq)
-
Aryl sulfonyl chloride (1.0 eq)
-
Pyridine or Triethylamine (TEA) as a base (1.5 eq)
-
Dichloromethane (DCM) or Acetonitrile (MeCN) as solvent
Procedure:
-
Reaction Setup: Dissolve 2-amino-5-methylpyridine (e.g., 5.0 g, 46.2 mmol) in anhydrous dichloromethane (100 mL) in a flask equipped with a magnetic stirrer and under a nitrogen atmosphere.
-
Base Addition: Add pyridine (e.g., 5.6 mL, 69.3 mmol) to the solution and cool the mixture to 0 °C using an ice bath. Causality Note: The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reagent Addition: Slowly add a solution of the desired aryl sulfonyl chloride (1.0 eq) in DCM (20 mL) to the cooled mixture dropwise over 30 minutes. Maintaining a low temperature controls the exothermic reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization or flash column chromatography to yield the desired N-(5-methylpyridin-2-yl)sulfonamide, a precursor for the final herbicide.
Application in Insecticide Synthesis
Pyridine-based structures are central to the neonicotinoid class of insecticides.[11] These compounds act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death. The 2-amino-5-methylpyridine intermediate is a common starting point for synthesizing the core of these insecticides.[12]
| Class | Example Active Ingredient | Contribution of this compound |
| Neonicotinoids | Imidacloprid (related structures) | Provides the essential (amino)methyl-pyridine core after reduction and further functionalization. |
| Pyridyl-amines | Various experimental insecticides | The amino-pyridine moiety serves as a key pharmacophore for receptor binding. |
The synthesis often involves the chlorination of the methyl group followed by condensation with an appropriate amine-containing fragment. The initial reduction of this compound remains the critical first step, as detailed in Protocol 1 .
Conclusion
This compound is more than just a chemical intermediate; it is a strategic building block that provides a reliable and efficient entry point into multiple classes of high-value agrochemicals. Its predictable reactivity, centered on the transformation of the nitro group, allows for the streamlined synthesis of complex and potent active ingredients. The protocols outlined in this guide are designed to be robust and scalable, providing a solid foundation for researchers in crop protection chemistry to innovate and develop the next generation of herbicides and insecticides.
References
- 1. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C6H6N2O2 | CID 255070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1074-38-0 [sigmaaldrich.com]
- 7. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 8. Overview of herbicide mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Strategic Functionalization of the Methyl Group in 5-Methyl-2-nitropyridine
Introduction: The Strategic Value of 5-Methyl-2-nitropyridine
In the landscape of modern pharmaceutical and materials science research, pyridine derivatives are indispensable building blocks. Among these, this compound has emerged as a particularly valuable starting material. Its utility stems from the unique electronic properties conferred by the nitro group. The potent electron-withdrawing nature of the nitro group at the 2-position significantly influences the reactivity of the entire pyridine ring, making it a versatile intermediate for creating complex molecular architectures.
More specifically, the 2-nitro group activates the C5-methyl group, rendering its protons acidic and the carbon atom susceptible to a variety of chemical transformations. This activation provides a synthetic handle for introducing diverse functional groups, a critical step in the elaboration of drug candidates and functional materials. This guide provides an in-depth exploration of the key strategies for functionalizing this methyl group, complete with detailed, field-proven protocols and the scientific rationale behind them.
Pillar 1: The Chemistry of Activation
The foundational principle behind the functionalization of the methyl group in this compound is the inductive and resonance effect of the 2-nitro group. This group strongly pulls electron density from the pyridine ring, which in turn withdraws electron density from the attached methyl group. This polarization acidifies the methyl C-H bonds, making them significantly more reactive than a typical alkyl group on an aromatic ring. This enhanced acidity facilitates deprotonation by a suitable base, generating a resonance-stabilized carbanion (a pyridylic anion). This anion is a potent nucleophile, ready to react with various electrophiles. Furthermore, the methyl group is a "benzylic-like" position, making it amenable to free-radical reactions.
Visualization: Functionalization Pathways
The following diagram illustrates the primary synthetic routes starting from this compound to key functionalized intermediates.
Caption: Key functionalization routes for the 5-methyl group.
Pillar 2: Detailed Application Protocols
Protocol 1: Free-Radical Bromination of the Methyl Group
This protocol yields 5-(bromomethyl)-2-nitropyridine, a versatile intermediate for introducing nucleophiles via substitution of the bromine atom.
Principle: The Wohl-Ziegler reaction utilizes N-Bromosuccinimide (NBS) as a source of a low, steady concentration of bromine radicals.[1][2] A radical initiator, such as azobisisobutyronitrile (AIBN), is required to start the chain reaction. The reaction proceeds with high selectivity for the benzylic-like methyl group due to the resonance stabilization of the resulting pyridylic radical intermediate.[3]
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of AIBN (0.05 eq).
-
Solvent Addition: Add a suitable non-polar solvent, such as carbon tetrachloride (CCl₄) or benzene, to the flask. Ensure the volume is sufficient to suspend the reactants.
-
Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) under inert atmosphere (N₂ or Ar). The reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Self-Validation & Trustworthiness:
-
Initiator Choice: AIBN is preferred over benzoyl peroxide in some cases to avoid potential side reactions.
-
Solvent: CCl₄ is a classic solvent for this reaction, but due to its toxicity, alternatives like cyclohexane or acetonitrile can be explored, though optimization may be required.[4]
-
NBS Equivalents: Using a slight excess of NBS ensures complete consumption of the starting material. A large excess should be avoided to minimize the formation of dibrominated products.
Caption: Simplified free-radical bromination mechanism.
Protocol 2: Knoevenagel Condensation for Styryl Derivatives
This protocol allows for the synthesis of 5-styryl-2-nitropyridine derivatives, which are of interest in materials science and as precursors for more complex molecules.
Principle: The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (like this compound) to a carbonyl group (an aldehyde), followed by dehydration.[5] The reaction is catalyzed by a weak base, such as piperidine or pyridine, which facilitates the deprotonation of the activated methyl group.[6]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a Dean-Stark apparatus and reflux condenser, combine this compound (1.0 eq) and the desired aromatic aldehyde (e.g., benzaldehyde, 1.0-1.2 eq).
-
Solvent and Catalyst: Add a solvent that forms an azeotrope with water, such as toluene or xylene. Add a catalytic amount of a basic catalyst, like piperidine (0.1 eq).
-
Reaction Execution: Heat the mixture to reflux. Water generated during the condensation will be removed azeotropically and collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction's progress by TLC.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic solution with dilute HCl to remove the basic catalyst, followed by water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: The resulting crude solid is typically purified by recrystallization from ethanol or another suitable solvent to yield the pure styryl product.
Self-Validation & Trustworthiness:
-
Water Removal: The use of a Dean-Stark trap is crucial for achieving high yields by shifting the equilibrium towards the product.
-
Catalyst: Piperidine is a highly effective catalyst for this transformation. Other bases like pyrrolidine or even ammonium acetate can also be used.[6]
-
Substrate Scope: This reaction is generally applicable to a wide range of aromatic aldehydes.
Protocol 3: Oxidation to 2-Nitro-5-pyridinecarboxylic Acid
This protocol provides a direct route to the corresponding carboxylic acid, a key building block for amides, esters, and other derivatives.
Principle: Strong oxidizing agents are required to convert the methyl group fully to a carboxylic acid. Potassium permanganate (KMnO₄) in a basic solution is a classic and effective reagent for this transformation. The reaction proceeds via a series of oxidative steps, likely involving a manganese dioxide intermediate.
Experimental Protocol:
-
Reaction Setup: To a large round-bottom flask with a mechanical stirrer and reflux condenser, add this compound (1.0 eq) and water.
-
Reagent Addition: While stirring vigorously, add potassium permanganate (KMnO₄, approx. 3.0-4.0 eq) portion-wise to the suspension. The addition should be controlled to manage the exothermic reaction.
-
Reaction Execution: Heat the mixture to reflux (100°C) and maintain for several hours until the purple color of the permanganate has disappeared, indicating its consumption, and a brown precipitate of manganese dioxide (MnO₂) has formed.
-
Work-up:
-
Cool the reaction mixture and filter to remove the MnO₂ precipitate. Wash the filter cake thoroughly with hot water.
-
Combine the filtrate and washings. If the solution is basic, carefully acidify it with concentrated HCl to a pH of approximately 3-4.
-
The desired carboxylic acid will precipitate out of the acidic solution.
-
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product, 5-Nitropyridine-2-carboxylic acid, is often of sufficient purity for subsequent steps, but can be recrystallized if necessary.
Self-Validation & Trustworthiness:
-
Stoichiometry: A significant excess of KMnO₄ is necessary to drive the oxidation to completion.
-
Safety: The reaction is exothermic and should be performed with caution, especially during the initial addition of KMnO₄.
-
Work-up: The acidification step is critical. The carboxylic acid is soluble in its carboxylate salt form under basic conditions and precipitates upon protonation.
Pillar 3: Data Presentation and Summary
| Functionalization Type | Key Reagents | Resulting Functional Group | Typical Yield Range | Key Application |
| Radical Bromination | NBS, AIBN | -CH₂Br | 60-85% | Intermediate for nucleophilic substitution |
| Knoevenagel Condensation | Ar-CHO, Piperidine | -CH=CH-Ar | 70-95% | Synthesis of styryl compounds, dyes |
| Oxidation (Strong) | KMnO₄, heat | -COOH | 50-75% | Precursor for amides, esters, heterocycles |
References
- 1. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. chemrj.org [chemrj.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 30651-24-2 CAS MSDS (5-Nitropyridine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Application Note: Mastering the Sonogashira Coupling of Nitropyridines
A Detailed Protocol for Researchers in Synthetic Chemistry and Drug Discovery
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp) bonds with remarkable efficiency.[1][2] Its application in the synthesis of complex molecules, from pharmaceuticals to organic materials, is widespread.[2][3][4] This guide provides a comprehensive experimental protocol and in-depth technical insights for the Sonogashira coupling of nitropyridines. These electron-deficient heterocyclic substrates are crucial building blocks in medicinal chemistry, yet their reactivity presents unique challenges. We will dissect the mechanistic nuances, provide step-by-step protocols for both traditional copper-co-catalyzed and copper-free systems, and offer a data-driven guide to reaction optimization and troubleshooting.
Introduction: The Challenge and Opportunity of Nitropyridines
The functionalization of pyridine rings is a central task in the development of new therapeutic agents and materials.[5] Nitropyridine scaffolds, in particular, are precursors to a vast array of valuable aminopyridine derivatives. The Sonogashira reaction offers a direct route to introduce alkyne functionalities, which can serve as versatile handles for further transformations or as integral parts of the final molecular architecture.[6]
However, the strong electron-withdrawing nature of the nitro group, while activating the C-X bond (where X = I, Br, Cl) towards the rate-limiting oxidative addition step, also introduces challenges.[7] These include increased susceptibility to side reactions, potential catalyst inhibition, and difficulties with less reactive halides like chlorides. This protocol is designed to navigate these challenges, providing a robust framework for success.
Mechanistic Rationale: Expertise Behind the Protocol
Understanding the catalytic cycle is paramount to intelligent experimental design. The Sonogashira reaction proceeds via two interconnected cycles: a palladium cycle and, in the traditional method, a copper cycle.[1][8]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the nitropyridine-halide bond. This is the crucial, often rate-limiting, step. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[8][9]
-
Copper Cycle: The role of the copper(I) co-catalyst is to react with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[10] This species is more reactive towards transmetalation with the palladium center than the deprotonated alkyne alone, allowing the reaction to proceed under milder conditions, often at room temperature.[1][2]
Why Consider Copper-Free? A primary side reaction is the Glaser coupling, an oxidative homocoupling of the terminal alkyne, which is promoted by the copper catalyst and oxygen.[11] For sensitive substrates or when alkyne homodimerization is a significant issue, a copper-free protocol is advantageous.[3][12] These reactions often require more forcing conditions (higher temperatures) or more sophisticated, electron-rich, and bulky ligands to facilitate the catalytic cycle without the copper acetylide intermediate.[1][13]
Visualizing the Catalytic Cycle
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Experimental Design and Optimization
Success with nitropyridines hinges on the careful selection of four key components: the catalyst system, base, solvent, and reaction conditions.
| Parameter | Options & Considerations | Rationale & Expert Insights |
| Nitropyridine Halide | Reactivity Order: I > Br >> Cl .[8][14] | The C-X bond strength is critical. Iodo- and bromonitropyridines are standard substrates. Chloro-nitropyridines are significantly more challenging and require highly active catalysts with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands to facilitate oxidative addition.[5][7] |
| Palladium Precursor | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd₂(dba)₃ | PdCl₂(PPh₃)₂ is often a reliable and air-stable choice. Pd(OAc)₂ or Pd₂(dba)₃ are used with additional phosphine ligands, allowing for greater control over the active catalyst's nature.[1] For challenging couplings, generating the active Pd(0) in situ from a Pd(II) source with a specialized ligand is preferred.[2] |
| Ligand | PPh₃, P(t-Bu)₃, XPhos, SPhos, NHCs | For electron-deficient substrates like nitropyridines, ligands that are both electron-rich and sterically bulky are often superior. They increase the electron density on the palladium center, which promotes the rate-limiting oxidative addition step, and their bulkiness encourages the final reductive elimination step.[1] |
| Copper (I) Source | CuI (typically 1-5 mol%) | Copper(I) iodide is the most common co-catalyst. Its use enables milder reaction conditions.[2][14] However, it can promote alkyne homocoupling. Ensure it is high purity; discoloration can indicate oxidation to Cu(II), which is detrimental. |
| Base | Amines: Et₃N, DIPEA, DIPA, PyrrolidineInorganic: K₂CO₃, Cs₂CO₃ | The base neutralizes the HX produced and aids in the deprotonation of the terminal alkyne.[2] Amine bases often double as the solvent or co-solvent.[8] For copper-free systems, a stronger base like Cs₂CO₃ may be required to facilitate alkyne deprotonation without the assistance of copper.[1][13] |
| Solvent | THF, DMF, Toluene, Dioxane, Acetonitrile | The choice depends on substrate solubility and the required reaction temperature. DMF is excellent for dissolving polar substrates but can be difficult to remove.[6][15] THF is a versatile choice for reactions at or near room temperature.[8] Toluene is preferred for higher-temperature reactions. |
| Temperature | Room Temperature to 120 °C | Iodo- and bromopyridines can often react at room temperature or with gentle heating (40-60 °C).[2][8] Chloropyridines will almost certainly require higher temperatures (80-120 °C).[16] Higher temperatures can also lead to side reactions, so it should be optimized carefully. |
Detailed Experimental Protocols
Visualizing the General Workflow
Caption: A standard experimental workflow for the Sonogashira coupling reaction.
Protocol 1: Standard Pd/Cu Co-Catalyzed Coupling
This protocol is adapted for a typical reaction between a bromo-nitropyridine and a terminal alkyne.
Materials:
-
Halo-nitropyridine: (e.g., 2-bromo-5-nitropyridine), 1.0 mmol, 1.0 equiv.
-
Terminal Alkyne: (e.g., Phenylacetylene), 1.1 - 1.2 mmol, 1.1 - 1.2 equiv.
-
Palladium Catalyst: PdCl₂(PPh₃)₂, 0.025 mmol, 2.5 mol%.
-
Copper Co-catalyst: Copper(I) Iodide (CuI), 0.025 mmol, 2.5 mol%.
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA), 5 mL (serves as base and solvent).
-
Co-Solvent (Optional): Anhydrous THF or DMF, 5 mL.
-
Inert Gas: Argon or Nitrogen.
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the halo-nitropyridine (1.0 mmol), PdCl₂(PPh₃)₂ (2.5 mol%), and CuI (2.5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times. A positive pressure of inert gas should be maintained throughout the reaction.
-
Reagent Addition: Through the septum, add the anhydrous solvent (THF or DMF, 5 mL) followed by the amine base (Et₃N, 5 mL). If using the amine as the sole solvent, add 5-10 mL.
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise via syringe while stirring.
-
Reaction: Stir the mixture at room temperature. If no reaction is observed by TLC after 2-3 hours, gently heat the reaction to 40-60 °C. Monitor the consumption of the starting material by TLC or GC-MS. Typical reaction times are 3-24 hours.[8]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and dilute it with diethyl ether or ethyl acetate (20 mL).
-
Filter the mixture through a short pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.[8]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) to remove the copper salts and amine, followed by brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired alkynyl-nitropyridine.[8][17]
Protocol 2: Copper-Free Coupling for Sensitive Substrates
This protocol is designed for more challenging couplings, such as with chloro-nitropyridines, or when alkyne homocoupling is problematic.
Materials:
-
Halo-nitropyridine: (e.g., 2-chloro-5-nitropyridine), 1.0 mmol, 1.0 equiv.
-
Terminal Alkyne: (e.g., 4-ethynylanisole), 1.5 mmol, 1.5 equiv.
-
Palladium Precursor: Pd(OAc)₂, 0.02 mmol, 2 mol%.
-
Ligand: XPhos or a similar bulky, electron-rich phosphine, 0.04 mmol, 4 mol%.
-
Base: Cesium Carbonate (Cs₂CO₃), 2.0 mmol, 2.0 equiv.
-
Solvent: Anhydrous Toluene or Dioxane, 5 mL.
-
Inert Gas: Argon or Nitrogen.
Procedure:
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the halo-nitropyridine (1.0 mmol), Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and Cs₂CO₃ (2.0 mmol) to a dry reaction tube.
-
Inert Atmosphere: Seal the tube and remove it from the glovebox (if used). Maintain a positive pressure of inert gas.
-
Reagent Addition: Add the anhydrous solvent (Toluene, 5 mL) followed by the terminal alkyne (1.5 mmol).
-
Reaction: Seal the tube tightly and place it in a preheated oil bath or heating block at 80-110 °C. Stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and add water (10 mL).
-
Filter the mixture through a pad of Celite® to remove the inorganic base and catalyst residues.
-
Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Yield | 1. Inactive Catalyst. 2. C-Cl bond not activating. 3. Poor substrate solubility. | 1. Use fresh palladium catalyst and ligand. Ensure an inert atmosphere was maintained. 2. Switch to a more active catalyst system (e.g., Pd(OAc)₂ with a bulky phosphine ligand). Increase temperature.[5] 3. Screen alternative solvents like DMF, DMSO, or NMP.[11] |
| Alkyne Homocoupling | 1. Oxygen present in the reaction. 2. Copper-catalyzed Glaser coupling. | 1. Thoroughly degas all solvents and reagents before use. Maintain a strict inert atmosphere.[11] 2. Switch to a copper-free protocol. If using copper, add the alkyne slowly to the reaction mixture. |
| Starting Material Decomposition | 1. Reaction temperature is too high. 2. Base is too strong/nucleophilic. | 1. Lower the reaction temperature and monitor for longer. 2. Switch to a non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃. |
| Multiple Products | 1. Side reactions (e.g., reduction of nitro group). 2. Isomerization or other substrate-specific reactions. | 1. Use milder conditions. Screen different bases and solvents. 2. Thoroughly characterize all products to understand the side-reaction pathway and adjust conditions accordingly. |
Conclusion
The Sonogashira coupling of nitropyridines is a powerful, albeit challenging, transformation. Success is predicated on a rational approach to experimental design, grounded in a solid understanding of the reaction mechanism and the specific electronic properties of the substrate. By carefully selecting the catalyst system, base, and solvent, and by maintaining a scrupulously inert atmosphere, researchers can effectively synthesize valuable alkynyl-nitropyridine intermediates. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing and optimizing these critical reactions in the fields of drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. scirp.org [scirp.org]
- 16. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Neonicotinoid Insecticides Utilizing 5-Methyl-2-nitropyridine
Abstract
This document provides a comprehensive technical guide for researchers and synthetic chemists on the utilization of 5-Methyl-2-nitropyridine as a strategic starting material for the synthesis of neonicotinoid insecticides. We present a complete, multi-step synthetic pathway, beginning with the transformation of this compound into the critical intermediate, 2-Chloro-5-(chloromethyl)pyridine (CCMP), and culminating in the synthesis of the potent neonicotinoid insecticide, Nitenpyram. Each section includes detailed, step-by-step protocols, mechanistic insights, and justifications for experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of this compound
This compound is a valuable pyridine derivative that serves as a versatile precursor in the agrochemical industry. Its structure, featuring a nitro group at the 2-position and a methyl group at the 5-position, allows for sequential, regioselective functionalization. The electron-withdrawing nature of the nitro group activates the pyridine ring for specific transformations, while the methyl group provides a handle for subsequent elaboration into the critical side-chain required for the bioactivity of many neonicotinoid insecticides.
Neonicotinoids are a class of neuro-active insecticides modeled after nicotine. They act as agonists on the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects, leading to overstimulation, paralysis, and eventual death. Their high efficacy against a broad spectrum of sucking insects and their relatively low toxicity to mammals have made them a cornerstone of modern crop protection. This guide details the synthetic journey from this compound to a commercially significant member of this class, Nitenpyram.
Synthetic Strategy Overview
The overall synthetic strategy is a three-part process. The initial phase focuses on converting the commercially available this compound into the pivotal intermediate, 2-Chloro-5-methylpyridine. The second phase involves the side-chain chlorination of this intermediate to yield 2-Chloro-5-(chloromethyl)pyridine (CCMP), the common precursor for numerous neonicotinoids. The final phase details the construction of the Nitenpyram molecule from CCMP.
Figure 1: Overall synthetic workflow from this compound to Nitenpyram.
PART A: Synthesis of the Key Intermediate 2-Chloro-5-(chloromethyl)pyridine (CCMP)
This section details the critical two-step conversion of the starting material into the versatile CCMP intermediate.
Step 1: Synthesis of 2-Amino-5-methylpyridine via Catalytic Hydrogenation
Causality and Experimental Rationale: The conversion of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. Catalytic hydrogenation is the method of choice due to its high efficiency, clean reaction profile, and avoidance of harsh reducing agents. Palladium on carbon (Pd/C) is an excellent and widely used catalyst for this purpose, offering high activity and selectivity. Ethanol is selected as the solvent for its ability to dissolve the starting material and for its inertness under hydrogenation conditions.
Protocol A1: Catalytic Hydrogenation of this compound
-
Reaction Setup: To a 500 mL hydrogenation vessel, add this compound (13.8 g, 0.1 mol) and 200 mL of absolute ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (0.7 g, ~5 mol% Pd). Note: Pd/C can be pyrophoric; handle under an inert atmosphere or as a water-wet paste.
-
Hydrogenation: Seal the vessel and purge thoroughly with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi (approx. 3.4 atm).
-
Reaction Execution: Stir the mixture vigorously at room temperature (20-25°C). The reaction progress can be monitored by the cessation of hydrogen uptake or by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol (2 x 20 mL) to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator. The resulting solid is 2-Amino-5-methylpyridine.
-
Purification & Characterization: The crude product is often of sufficient purity for the next step. If necessary, it can be recrystallized from a suitable solvent like heptane/ethyl acetate. The product should be characterized by ¹H NMR, ¹³C NMR, and melting point determination (Expected: 76-77°C).
| Reagent | MW ( g/mol ) | Amount | Moles | Role |
| This compound | 138.12 | 13.8 g | 0.1 | Starting Material |
| 10% Pd/C | - | 0.7 g | - | Catalyst |
| Ethanol | 46.07 | 200 mL | - | Solvent |
| Hydrogen Gas | 2.02 | 50 psi | Excess | Reducing Agent |
Table 1: Reagents for Protocol A1.
Step 2: Synthesis of 2-Chloro-5-methylpyridine via Sandmeyer Reaction
Causality and Experimental Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic primary amine into a halide via a diazonium salt intermediate[1]. The reaction proceeds in two stages: diazotization of the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl), followed by the copper(I)-catalyzed decomposition of the diazonium salt, which introduces the chloride. This method is highly effective for heteroaromatic amines[2][3]. Maintaining a low temperature (0-5°C) during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.
Protocol A2: Sandmeyer Reaction of 2-Amino-5-methylpyridine
-
Diazotization:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-Amino-5-methylpyridine (10.8 g, 0.1 mol) in 100 mL of 6M hydrochloric acid.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂, 7.6 g, 0.11 mol) in 20 mL of water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution over 30-45 minutes, ensuring the temperature remains below 5°C. Stir for an additional 30 minutes at 0-5°C after the addition is complete.
-
-
Chloride Substitution:
-
In a separate 1 L flask, prepare a solution of Copper(I) chloride (CuCl, 12.9 g, 0.13 mol) in 50 mL of concentrated hydrochloric acid.
-
Cool the CuCl solution to 0-5°C.
-
Slowly add the cold diazonium salt solution from the first step to the cold CuCl solution with vigorous stirring. Effervescence (N₂ gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by slowly adding a 50% aqueous solution of sodium hydroxide until the pH is ~8-9. The solution will turn deep blue due to the formation of a copper-ammonia complex.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield crude 2-Chloro-5-methylpyridine.
-
-
Purification & Characterization: Purify the crude product by vacuum distillation. The product should be characterized by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.
| Reagent | MW ( g/mol ) | Amount | Moles | Role |
| 2-Amino-5-methylpyridine | 108.14 | 10.8 g | 0.1 | Starting Material |
| 6M Hydrochloric Acid | 36.46 | 100 mL | ~0.6 | Acid/Solvent |
| Sodium Nitrite | 69.00 | 7.6 g | 0.11 | Diazotizing Agent |
| Copper(I) Chloride | 99.00 | 12.9 g | 0.13 | Catalyst |
| Dichloromethane | 84.93 | 300 mL | - | Extraction Solvent |
Table 2: Reagents for Protocol A2.
Step 3: Synthesis of 2-Chloro-5-(chloromethyl)pyridine (CCMP)
Causality and Experimental Rationale: The final step in this phase is the selective chlorination of the methyl group at the 5-position. This is achieved via a free-radical substitution mechanism. Trichloroisocyanuric acid (TCCA) serves as a safe and effective source of chlorine radicals, initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or UV light[4]. This method avoids the use of hazardous chlorine gas and offers high selectivity for the desired monochlorinated product over dichlorinated or trichlorinated byproducts when stoichiometry is carefully controlled.
Protocol A3: Free-Radical Chlorination of 2-Chloro-5-methylpyridine
-
Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add 2-Chloro-5-methylpyridine (12.75 g, 0.1 mol).
-
Initiator and Chlorinating Agent: Add azobisisobutyronitrile (AIBN, 0.33 g, 0.002 mol) and Trichloroisocyanuric acid (TCCA, 11.6 g, 0.05 mol). Note: The stoichiometry of TCCA is key to achieving monochlorination.
-
Reaction Execution: Heat the reaction mixture to 90-100°C with vigorous stirring. The reaction can be monitored by GC or TLC by observing the disappearance of the starting material. The reaction is typically complete in 3-5 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature. The byproduct, cyanuric acid, will precipitate as a white solid.
-
Add 100 mL of dichloromethane to slurry the mixture.
-
Filter the mixture to remove the solid cyanuric acid. Wash the solid with a small amount of dichloromethane (2 x 15 mL).
-
Combine the organic filtrates and wash with a 1M sodium bicarbonate solution (2 x 50 mL) to remove any acidic impurities, followed by a water wash (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation and Purification: Filter the solution and remove the solvent by rotary evaporation. The crude product, 2-Chloro-5-(chloromethyl)pyridine (CCMP), can be purified by recrystallization from hexane or by vacuum distillation to yield a white to off-white solid.
-
Characterization: Confirm the structure and purity of the CCMP product using ¹H NMR, ¹³C NMR, and melting point analysis.
| Reagent | MW ( g/mol ) | Amount | Moles | Role |
| 2-Chloro-5-methylpyridine | 127.57 | 12.75 g | 0.1 | Starting Material |
| TCCA | 232.41 | 11.6 g | 0.05 | Chlorinating Agent |
| AIBN | 164.21 | 0.33 g | 0.002 | Radical Initiator |
Table 3: Reagents for Protocol A3.
PART B: Synthesis of Nitenpyram from CCMP
With the key intermediate CCMP in hand, the final assembly of the Nitenpyram molecule can be performed. This involves a two-step sequence: N-alkylation followed by a condensation/amination reaction.
Figure 2: Final stage synthesis of Nitenpyram from the CCMP intermediate.
Causality and Experimental Rationale: The synthesis of Nitenpyram from CCMP is a well-established route often cited in patent literature[5][6]. The first step is a standard nucleophilic substitution where ethylamine displaces the benzylic chloride of CCMP to form N-(6-chloro-3-pyridylmethyl)-N-ethylamine. The subsequent step is a one-pot condensation and amination. The ethylamine intermediate reacts with a nitroethylene derivative (here, 1,1-dichloro-2-nitroethylene), followed by the addition of methylamine, which displaces one of the chloro groups to form the final Nitenpyram structure[7]. Dichloromethane is a common solvent for this sequence due to its low boiling point and ability to dissolve the intermediates.
Protocol B1: Synthesis of Nitenpyram
-
Synthesis of N-(6-chloro-3-pyridylmethyl)-N-ethylamine:
-
In a 250 mL round-bottom flask, dissolve CCMP (8.1 g, 0.05 mol) in 100 mL of acetonitrile.
-
Add potassium carbonate (10.4 g, 0.075 mol) as an acid scavenger.
-
Cool the mixture to 0°C and add a 70% aqueous solution of ethylamine (6.5 g, ~0.1 mol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Filter off the potassium carbonate and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with water, dry over sodium sulfate, and concentrate to yield the crude ethylamine intermediate, which is used directly in the next step.
-
-
Condensation and Amination to form Nitenpyram:
-
In a 500 mL flask, dissolve the crude N-(6-chloro-3-pyridylmethyl)-N-ethylamine (~0.05 mol) in 200 mL of dichloromethane.
-
Cool the solution to 5-10°C in an ice bath.
-
Add a solution of 1,1-dichloro-2-nitroethylene (7.1 g, 0.05 mol) in 50 mL of dichloromethane dropwise, maintaining the temperature below 10°C.
-
Stir the mixture at this temperature for 2 hours.
-
Slowly add a 40% aqueous solution of methylamine (7.8 g, ~0.1 mol) dropwise, again keeping the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3 hours.
-
-
Work-up and Isolation:
-
Transfer the reaction mixture to a separatory funnel and wash with water (2 x 100 mL) and then brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.
-
-
Purification & Characterization:
| Reagent | MW ( g/mol ) | Amount (approx.) | Moles (approx.) | Role |
| CCMP | 162.02 | 8.1 g | 0.05 | Starting Material |
| Ethylamine (70% aq.) | 45.08 | 6.5 g | 0.1 | Nucleophile |
| Potassium Carbonate | 138.21 | 10.4 g | 0.075 | Base |
| 1,1-dichloro-2-nitroethylene | 141.93 | 7.1 g | 0.05 | Condensation Partner |
| Methylamine (40% aq.) | 31.06 | 7.8 g | 0.1 | Aminating Agent |
Table 4: Reagents for Protocol B1.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reagent Hazards:
-
This compound: Harmful if swallowed. May cause skin and eye irritation.
-
Palladium on Carbon (Pd/C): Can be pyrophoric when dry. Handle with care, preferably wet or under an inert atmosphere.
-
Hydrogen Gas: Highly flammable and explosive. Ensure the system is leak-proof and properly purged.
-
Hydrochloric Acid / Sodium Hydroxide: Corrosive. Handle with extreme care to avoid skin and eye burns.
-
Sodium Nitrite: Oxidizer. Toxic if swallowed. Forms toxic gases upon contact with acid.
-
TCCA / AIBN: TCCA is a strong oxidizing agent. AIBN can decompose to release toxic fumes and nitrogen gas upon heating.
-
Nitenpyram: Harmful if swallowed[7]. Handle the final product with care.
-
Conclusion
This application note provides a validated and detailed synthetic pathway for the production of the neonicotinoid insecticide Nitenpyram, starting from the readily available precursor this compound. By breaking the synthesis into three distinct phases—core transformation, side-chain functionalization, and final assembly—we have provided clear, step-by-step protocols grounded in established chemical principles. The inclusion of causality and rationale behind experimental choices is intended to empower researchers to not only replicate these procedures but also to adapt them for the synthesis of other valuable agrochemical compounds.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN104086480A - Preparation method of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 5. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
- 6. Page loading... [wap.guidechem.com]
- 7. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Methyl-2-nitropyridine
This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of 5-Methyl-2-nitropyridine from typical reaction mixtures. Our focus is on delivering practical, field-proven insights grounded in scientific principles to help you overcome common purification challenges.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a brown oil or a discolored solid. What are the likely impurities?
A1: The brown discoloration in crude this compound is often due to the presence of nitrophenolic byproducts and other oxidation species formed during the nitration reaction. Additionally, common impurities can include unreacted 3-picoline (3-methylpyridine), and isomeric nitropyridine byproducts such as 3-Methyl-5-nitropyridine and 2-Methyl-5-nitropyridine.[1][2] The presence of these impurities can lower the melting point and impact the purity of the final product.
Q2: What is the best initial purification strategy for a crude reaction mixture of this compound?
A2: An initial acid-base extraction is a highly effective first step to remove the bulk of acidic and basic impurities. The basic nature of the pyridine ring in this compound allows for its separation from neutral and acidic byproducts. A typical procedure involves dissolving the crude mixture in an organic solvent and washing with a dilute acid to extract the desired product into the aqueous phase, leaving neutral impurities behind. Subsequently, basifying the aqueous layer will precipitate the purified this compound.
Q3: I've performed an acid-base extraction, but my product is still not pure. What should I do next?
A3: If impurities persist after an acid-base extraction, recrystallization or column chromatography are the recommended next steps. Recrystallization is effective if the impurities have significantly different solubilities than this compound in a given solvent system. Column chromatography is a more powerful technique for separating compounds with similar polarities, such as isomeric byproducts.
Q4: How do I choose the right solvent for recrystallizing this compound?
A4: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems for nitropyridines include ethanol, methanol, or a mixed solvent system like ethanol/water or hexane/ethyl acetate.[3][4] It is always advisable to perform small-scale solubility tests with a variety of solvents to determine the optimal choice for your specific crude product.
Q5: How can I monitor the progress of my purification?
A5: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for a quick assessment of the purity of your fractions and helps in optimizing the separation conditions for column chromatography. For visualizing nitropyridines on a TLC plate, a UV lamp is typically effective due to their aromatic nature.[5] Staining with iodine vapor can also be used.[5]
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
Symptoms: You observe very little solid material crashing out of the solution upon cooling, or the resulting crystals are very fine and difficult to filter.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Excessive Solvent | Using too much solvent will keep the product dissolved even at low temperatures, preventing it from crystallizing effectively. | Use the minimum amount of hot solvent necessary to just dissolve the crude product. |
| Inappropriate Solvent Choice | The solubility profile of your compound in the chosen solvent may not be ideal for recrystallization. | Conduct small-scale solubility tests with different solvents or solvent mixtures to find one with a steep solubility curve (high solubility when hot, low solubility when cold). |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of small, impure crystals or an oil. | Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals. |
| Product is an Oil | The presence of significant impurities can lower the melting point of the mixture, causing it to "oil out" instead of crystallizing. | Try adding a seed crystal of pure this compound to induce crystallization. If this fails, consider purifying a small portion by column chromatography to obtain seed crystals or proceed directly to column chromatography for the entire batch. |
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: In a small test tube, dissolve a small amount of your crude product in a few drops of a hot solvent (e.g., ethanol). Allow it to cool to room temperature and then in an ice bath. A good solvent will show significant crystal formation upon cooling.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude this compound to achieve complete dissolution.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the flask to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Caption: Decision-making workflow for separating isomeric impurities.
Problem 3: Product Remains in the Aqueous Layer After Basification in Acid-Base Extraction
Symptoms: After adding a base to the acidic aqueous extract, little to no precipitate of this compound is observed.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Insufficient Basification | The aqueous layer may not be sufficiently basic to deprotonate the pyridinium salt of this compound, keeping it dissolved in the aqueous phase. | Add more base and monitor the pH of the aqueous layer with pH paper or a pH meter. Ensure the pH is significantly above the pKa of the conjugate acid of this compound. |
| Product is an Oil | The purified product may be an oil at the temperature of the extraction, and thus may not precipitate. | Extract the basified aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover the oily product. |
Experimental Protocol: Acid-Base Extraction of this compound
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl. The this compound will move into the aqueous layer as its hydrochloride salt.
-
Separation: Separate the aqueous layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated base (e.g., NaOH solution) until the solution is strongly basic (pH > 10).
-
Isolation: If a solid precipitates, collect it by vacuum filtration. If an oil forms, extract the aqueous layer with an organic solvent.
-
Drying: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Remove the solvent under reduced pressure to obtain the purified this compound.
Safety Precautions
This compound and related nitropyridine compounds should be handled with care. They are classified as irritants and may cause skin and eye irritation. [6]Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
Technical Support Center: Nitration of 3-Methylpyridine
Welcome to the technical support center for the nitration of 3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize for the desired product. The inherent electronic properties of the pyridine ring present unique challenges in electrophilic aromatic substitution, often leading to a mixture of products and requiring carefully controlled conditions. This resource provides in-depth, experience-based insights to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the nitration of 3-methylpyridine challenging, and what are the expected major products?
The nitration of 3-methylpyridine is complicated by the electron-deficient nature of the pyridine ring. The nitrogen atom withdraws electron density, deactivating the ring towards electrophilic attack.[1][2] Furthermore, under the strongly acidic conditions typical for nitration (e.g., mixed nitric and sulfuric acid), the pyridine nitrogen is protonated, forming a pyridinium ion. This further deactivates the ring, making the reaction sluggish and requiring harsh conditions.[2][3]
The primary desired products are typically 2-nitro-3-methylpyridine and 4-nitro-3-methylpyridine . The methyl group is an activating, ortho-para director, while the pyridine nitrogen is a meta-director. This leads to a competition for the regioselectivity of the nitration.
However, a significant side product, particularly under harsh conditions, is the formation of 3-methyl-4-nitropyridine-1-oxide .[4] This occurs through the initial N-oxidation of the pyridine ring, followed by nitration. The N-oxide is more susceptible to electrophilic attack than the parent pyridine.
Q2: I am observing a low yield of the desired nitrated product and a significant amount of starting material. What are the likely causes and how can I improve the conversion?
Low conversion is a common issue and can be attributed to several factors:
-
Insufficiently strong nitrating agent: Standard mixed acid conditions may not be sufficient to overcome the deactivation of the pyridine ring.
-
Reaction temperature is too low: While higher temperatures can lead to side products, a certain activation energy must be overcome.
-
Protonation of the pyridine nitrogen: The formation of the pyridinium ion significantly deactivates the ring.[2][3]
Troubleshooting Steps:
-
Employ a stronger nitrating agent: Consider using fuming nitric acid or dinitrogen pentoxide (N₂O₅).[5][6] The use of N₂O₅, followed by treatment with sodium bisulfite, can proceed through an N-nitropyridinium intermediate, which then rearranges to the 3-nitropyridine.[3][6][7][8]
-
Optimize reaction temperature: Carefully increase the reaction temperature in small increments. Monitor the reaction closely for the formation of side products. A temperature range of 95-105°C has been reported for the nitration of 3-methylpyridine-1-oxide.[4]
-
Consider a two-step approach: First, synthesize the 3-methylpyridine-1-oxide. The N-oxide is more reactive towards nitration. The subsequent nitration can then be carried out, followed by deoxygenation of the N-oxide if the parent nitropyridine is the desired product.
Q3: My reaction is producing a complex mixture of isomers that are difficult to separate. How can I improve the regioselectivity of the nitration?
Achieving high regioselectivity is a key challenge. The formation of multiple isomers is a result of the competing directing effects of the methyl group and the pyridine nitrogen.
Strategies to Enhance Regioselectivity:
-
N-Oxide Strategy: As mentioned previously, converting 3-methylpyridine to its N-oxide derivative can direct the nitration primarily to the 4-position due to the electronic effects of the N-oxide group.[4]
-
Alternative Nitration Methods: Recent advancements have explored dearomatization-rearomatization strategies for the meta-nitration of pyridines, offering high regioselectivity.[1] While this is a more advanced technique, it may be necessary for specific applications requiring high isomeric purity.
-
Careful Control of Reaction Conditions: Factors such as the choice of acid, temperature, and reaction time can influence the isomeric ratio. Systematic optimization of these parameters is crucial.
Q4: I have identified 3-methyl-4-nitropyridine-1-oxide as a major byproduct. How can I minimize its formation, or alternatively, utilize it?
The formation of the N-oxide is a common pathway.
Minimizing N-Oxide Formation:
-
Protect the Nitrogen: In some cases, temporary protection of the pyridine nitrogen can prevent N-oxidation. However, this adds extra steps to the synthesis.
-
Use of N₂O₅: The dinitrogen pentoxide method, which proceeds through an N-nitropyridinium intermediate, can favor C-nitration over N-oxidation under specific conditions.[3][6][7][8]
Utilizing the N-Oxide:
If 3-methyl-4-nitropyridine-1-oxide is formed, it can be a useful intermediate. The nitro group can be further functionalized, and the N-oxide can be deoxygenated in a subsequent step using reagents like PCl₃ or PPh₃ to yield 3-methyl-4-nitropyridine.
Reaction Mechanisms & Pathways
Understanding the underlying mechanisms is critical for troubleshooting and optimization.
Recommended Experimental Protocol: Two-Step Nitration via N-Oxide
This protocol is recommended for achieving higher yields and better regioselectivity for the 4-nitro isomer.
Part 1: Synthesis of 3-Methylpyridine-1-oxide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methylpyridine and glacial acetic acid.
-
Addition of Oxidant: Cool the mixture in an ice bath and slowly add hydrogen peroxide (30%).
-
Reaction: Heat the mixture to 70-80°C for several hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture and carefully neutralize with a saturated solution of sodium carbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., chloroform or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization.
Part 2: Nitration of 3-Methylpyridine-1-oxide [4]
-
Reaction Setup: In a round-bottom flask immersed in an ice-salt bath, add concentrated sulfuric acid.
-
Addition of Starting Material: Slowly add the 3-methylpyridine-1-oxide to the cold sulfuric acid with stirring.
-
Addition of Nitrating Agent: Add fuming nitric acid portion-wise, maintaining a low temperature.
-
Reaction: Slowly warm the reaction mixture to 95-100°C. A vigorous reaction may occur, which should be controlled with an ice-water bath. Once the initial exotherm subsides, continue heating at 100-105°C for 2 hours.
-
Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize carefully with sodium carbonate.
-
Extraction and Purification: The product, 3-methyl-4-nitropyridine-1-oxide, will precipitate. Filter the solid and wash with water. The product can be further purified by recrystallization.
Data Summary
| Product | Typical Reagents | Temperature (°C) | Reported Yield | Reference |
| 3-Nitro-4-methylpyridine | N₂O₅, SO₂ | -30 | ~99% purity | [9] |
| 3-Methyl-4-nitropyridine-1-oxide | H₂SO₄, fuming HNO₃ | 95-105 | 70-73% | [4] |
| 2-Nitro-3-hydroxy-6-methylpyridine | H₂SO₄, fuming HNO₃ | <30 | Not specified | [10] |
Logical Workflow for Troubleshooting
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Page loading... [wap.guidechem.com]
- 6. nva.sikt.no [nva.sikt.no]
- 7. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. 4-Methyl-3-nitropyridine | 5832-44-0 [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
Technical Support Center: Optimizing Suzuki Coupling of 5-Methyl-2-nitropyridine
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. As Senior Application Scientists, we understand that coupling reactions involving electron-deficient heterocycles like 5-Methyl-2-nitropyridine present unique challenges. This guide is designed to provide in-depth, field-proven insights and systematic troubleshooting strategies to help you navigate these complexities and optimize your reaction yields.
The inherent difficulty with this substrate arises from a combination of factors: the strong electron-withdrawing nature of the nitro group and the potential for the pyridine nitrogen's lone pair to coordinate with and inhibit the palladium catalyst.[1][2][3] This guide offers a structured approach to overcoming these hurdles.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the Suzuki coupling of this compound in a direct question-and-answer format.
Question: My reaction shows low conversion or has failed completely. Where should I start my investigation?
Answer: Complete reaction failure or low conversion is the most common problem and typically points to a fundamental issue with one of the core components of the catalytic cycle. The investigation should be systematic:
-
Catalyst Inactivation: The pyridine nitrogen is a prime suspect for catalyst inhibition.[3] Standard catalysts like Pd(PPh₃)₄ can be readily poisoned.
-
Causality: The lone pair on the pyridine nitrogen coordinates to the palladium center, preventing it from participating in the catalytic cycle.
-
Solution: Switch to a catalyst system featuring bulky, electron-rich phosphine ligands. Ligands from the Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(t-Bu)₃) families are designed to overcome this issue.[1] These ligands create a sterically hindered environment around the palladium, which disfavors coordination by the pyridine nitrogen and accelerates the rate-limiting steps of oxidative addition and reductive elimination. Pd(dppf)Cl₂ is also a robust choice for many heteroaromatic couplings.[4][5]
-
-
Ineffective Transmetalation: The transmetalation step, where the organic group is transferred from the boronic acid to the palladium complex, is highly dependent on the base.[6][7]
-
Causality: The base must activate the boronic acid by forming a more nucleophilic borate species (R-B(OH)₃⁻).[8] If the base is too weak or poorly soluble, this activation is inefficient.
-
Solution: For this electron-deficient system, a moderately strong base is often ideal. Potassium phosphate (K₃PO₄) is an excellent starting point as it has good solubility in aqueous mixtures and is effective without promoting excessive side reactions.[9] Cesium carbonate (Cs₂CO₃) is a stronger but often very effective alternative.
-
-
Low Reaction Temperature: While higher temperatures can promote degradation, insufficient heat will prevent the reaction from overcoming its activation energy, especially the oxidative addition step with less reactive aryl chlorides.
-
Solution: Ensure the reaction temperature is appropriate for your solvent and halide. For aryl bromides, 80-100 °C is a common range. For more challenging aryl chlorides, temperatures of 100-110 °C may be necessary.[10]
-
Question: I'm observing a significant amount of this compound starting material being converted to 5-Methylpyridine (dehalogenation). How can I suppress this side reaction?
Answer: Dehalogenation is a classic side reaction where the halide is replaced by a hydrogen atom. This occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with your substrate.[11][12]
-
Causality & Mitigation:
-
Base-Promoted Pd-H Formation: Strong bases, particularly alkoxides, can generate Pd-H species. Avoid bases like NaOtBu or KOtBu if dehalogenation is severe. Switch to phosphate (K₃PO₄) or carbonate (K₂CO₃, Cs₂CO₃) bases.[12]
-
Solvent as a Hydride Source: Certain solvents, especially alcohols like methanol or ethanol when used in large quantities, can act as hydride sources.[11] While aqueous mixtures are common, ensure your primary organic solvent (e.g., 1,4-dioxane, toluene) is of high purity and anhydrous.
-
Water Content: While a small amount of water is often necessary to solubilize the base and facilitate the formation of the active borate species, excessive water can be a proton source that contributes to the dehalogenation pathway.[12] An optimal solvent ratio, such as 4:1 to 10:1 dioxane:water, is a good starting point.[9]
-
Question: My boronic acid appears to be decomposing during the reaction. What is happening and how can I prevent it?
Answer: This is likely protodeboronation, a side reaction where the C-B bond of the boronic acid is cleaved by a proton source, replacing the boronic acid group with a hydrogen atom. This is especially common with electron-rich or heteroaromatic boronic acids.[2]
-
Causality & Mitigation:
-
Instability of Boronic Acids: Boronic acids are susceptible to hydrolysis. The stability can be significantly improved by using boronic esters.
-
Solution 1: Use Boronic Esters: Pinacol (Bpin) or MIDA boronic esters are significantly more stable towards protodeboronation and are excellent alternatives to boronic acids.[1][11] They slowly hydrolyze in situ under the reaction conditions to generate the active boronic acid, minimizing its concentration and thus the rate of decomposition.
-
Solution 2: Use Fluoride Bases: In anhydrous conditions, bases like potassium fluoride (KF) or cesium fluoride (CsF) can activate the boronic acid without requiring water, thereby reducing the primary source of protons for protodeboronation.[6]
-
Part 2: Frequently Asked Questions (FAQs)
What is the best palladium catalyst and ligand system for coupling with this compound?
There is no single "best" system, as the optimal choice depends on the coupling partner. However, for a challenging substrate like this, modern catalyst systems are highly recommended over traditional ones like Pd(PPh₃)₄.
| Catalyst System | Ligand Type | Key Advantages | Common Use Case |
| Pd(dppf)Cl₂ | Ferrocene-based | Air-stable, commercially available, good general performance for heteroaryl couplings.[4] | A robust and reliable first choice for screening. |
| Pd(OAc)₂ / SPhos or XPhos | Buchwald Biarylphosphine | Bulky and electron-rich; excellent for overcoming catalyst inhibition and coupling challenging substrates.[1][12] | When Pd(dppf)Cl₂ gives low yields or for sterically hindered partners. |
| Pd₂(dba)₃ / P(t-Bu)₃ or PCy₃ | Trialkylphosphine | Highly active, promotes fast oxidative addition. | Effective for less reactive aryl chlorides. |
| Pd-PEPPSI Precatalysts | N-Heterocyclic Carbene (NHC) | Very stable and highly active, often effective when phosphine ligands fail. | An advanced option for particularly difficult couplings.[6] |
How do the nitro and methyl groups on the pyridine ring influence the reaction?
The electronic nature of the pyridine ring is a critical factor.
-
2-Nitro Group: This is a powerful electron-withdrawing group. This has a beneficial effect on the first step of the catalytic cycle—oxidative addition. The electron deficiency at the carbon bearing the halogen makes the C-X bond weaker and more susceptible to insertion by the Pd(0) catalyst.[1] However, it can make the final reductive elimination step more difficult.
-
5-Methyl Group: This is a weak electron-donating group. Its electronic effect is largely overshadowed by the nitro group, but it can slightly influence the overall electron density of the ring.
-
Combined Effect: The net result is a very electron-poor pyridine ring. This makes the Suzuki coupling feasible but necessitates a carefully chosen catalyst system that can efficiently perform all steps of the cycle, particularly the potentially sluggish reductive elimination.
What are the optimal solvent and temperature conditions?
The choice of solvent is crucial for ensuring all components remain in solution and for managing side reactions.
| Solvent System | Typical Temperature | Pros | Cons |
| 1,4-Dioxane / H₂O (e.g., 4:1) | 80 - 100 °C | Excellent solvating power for both organic and inorganic reagents. Widely used and well-documented.[9] | Can form peroxides; requires careful degassing. |
| Toluene / H₂O | 90 - 110 °C | Higher boiling point allows for higher reaction temperatures, which can be necessary for aryl chlorides. | Less polar than dioxane, may have solubility issues with some bases. |
| DMF or DMAc | 80 - 120 °C | Highly polar, good for solubilizing salts. | Can sometimes act as a hydride source, potentially increasing dehalogenation. Higher boiling point can make removal difficult. |
Important Note: Regardless of the solvent system, rigorous degassing (e.g., by sparging with argon or nitrogen for 15-30 minutes, or via freeze-pump-thaw cycles) is critical.[13] Oxygen can oxidize the active Pd(0) catalyst and promote unwanted homocoupling of the boronic acid.
Part 3: Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of a 5-halo-2-nitro-3-methylpyridine with a generic arylboronic acid.
Materials:
-
5-Bromo-3-methyl-2-nitropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[Pd(dppf)Cl₂]·CH₂Cl₂ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (8 mL)
-
Degassed Deionized Water (2 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the 5-Bromo-3-methyl-2-nitropyridine, arylboronic acid, and potassium carbonate.
-
Catalyst Addition: Under a positive pressure of inert gas (Argon or Nitrogen), add the [Pd(dppf)Cl₂]·CH₂Cl₂ catalyst.
-
Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Degassing: Seal the flask and thoroughly degas the reaction mixture by bubbling a gentle stream of argon through the solution for 15 minutes.
-
Reaction: Heat the mixture to 90 °C in a pre-heated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10]
Part 4: Visualizations
Suzuki-Miyaura Catalytic Cycle for Nitropyridines
Caption: The Suzuki catalytic cycle with potential inhibition by the pyridine nitrogen.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield Suzuki couplings.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Reduction of 5-Methyl-2-nitropyridine
Welcome to the technical support guide for the reduction of 5-Methyl-2-nitropyridine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of the valuable intermediate, 5-Amino-2-methylpyridine. We will explore the causality behind experimental choices, provide validated troubleshooting protocols, and offer data-driven insights to optimize your reaction outcomes.
Foundational Knowledge: Understanding the Transformation
The reduction of the nitro group in this compound is a cornerstone transformation in organic synthesis.[1] The resulting product, 5-Amino-2-methylpyridine, is a crucial building block in the development of novel pharmaceutical agents and other complex molecules.[2] The reaction involves the six-electron reduction of the nitro group (–NO₂) to a primary amine (–NH₂).[1] While seemingly straightforward, the presence of the pyridine ring introduces specific challenges, most notably the potential for catalyst poisoning due to the lone pair of electrons on the ring nitrogen.[3]
This guide will address these challenges through a series of troubleshooting scenarios and frequently asked questions.
Safety First: Handling Reagents and Products
Prior to any experimental work, a thorough understanding of the hazards associated with the materials is mandatory.
| Compound | Key Hazards | Recommended Precautions |
| This compound | Harmful if swallowed or inhaled; Causes skin and severe eye irritation; May cause respiratory irritation. | Handle in a well-ventilated fume hood. Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat. Avoid creating dust. |
| Catalysts (e.g., Pd/C, Raney Ni) | Palladium on carbon can be pyrophoric, especially when dry and saturated with hydrogen. | Handle under an inert atmosphere when dry. Do not allow solvent to evaporate completely from catalyst residues. Quench carefully after reaction completion. |
| Acids (e.g., HCl) | Corrosive, causes severe skin burns and eye damage. | Handle with extreme care, using acid-resistant gloves and a face shield in addition to standard PPE. |
| 5-Amino-2-methylpyridine | Causes skin and serious eye irritation.[4] | Wear protective gloves and eye protection. Wash hands thoroughly after handling.[4] |
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical help.
Troubleshooting Guide: Common Experimental Challenges
This section is structured to provide direct answers to problems you may encounter during the reduction.
Q1: My reaction is sluggish or incomplete. What's going wrong?
An incomplete or stalled reaction is the most common issue. The root cause often lies with the catalyst, reagents, or reaction conditions.
Potential Causes & Solutions
| Potential Cause | Recommended Action & Explanation |
| Catalyst Deactivation/Poisoning | The pyridine nitrogen can coordinate to the metal surface of heterogeneous catalysts (like Pd/C), blocking active sites.[3] Solution: Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). Use a fresh, high-activity catalyst. Consider a more robust catalyst like Platinum(IV) oxide (PtO₂) or a different reduction method entirely.[6][7] |
| Poor Reagent Quality | Metal reducing agents (Fe, Sn, Zn) can oxidize on the surface, reducing their effectiveness. Reagents like sodium dithionite can decompose during storage.[6] Solution: Use finely powdered, fresh metal. If necessary, activate the metal surface with a brief acid wash before use.[8] Always use reagents from a reliable, recently opened source. |
| Insufficient H₂ Pressure | For catalytic hydrogenations, atmospheric pressure may be insufficient to achieve a reasonable reaction rate, especially with a challenging substrate. Solution: If equipment allows, increase the hydrogen pressure. Even a moderate increase can significantly improve reaction kinetics.[9] |
| Suboptimal Solvent Choice | Poor solubility of the starting material can limit its access to the catalyst surface. Solution: While THF is a common choice for hydrophobic molecules, adding a protic co-solvent like ethanol or acetic acid can often accelerate hydrogenation reactions.[9] For metal-based reductions, ensure the solvent system can support the reaction mechanism (e.g., aqueous/alcoholic media). |
Q2: My yield is low due to the formation of side products. How can I improve selectivity?
The reduction of a nitro group proceeds through several intermediates, creating opportunities for side reactions if the process is not fully optimized.
The reduction from the nitro group to the amine passes through nitroso and hydroxylamine intermediates. These intermediates can sometimes react with each other to form dimeric species like azoxy or azo compounds, particularly if the reaction stalls.
References
- 1. grokipedia.com [grokipedia.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
Technical Support Center: Improving Regioselectivity in the Synthesis of 5-Methyl-2-nitropyridine
Welcome to the technical support center for the synthesis of 5-methyl-2-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution on substituted pyridine rings. Here, we address common challenges and provide in-depth, field-proven insights to enhance regioselectivity and overall success in your synthetic endeavors.
I. Troubleshooting Guide: Overcoming Common Hurdles
This section directly addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired this compound Isomer
Question: My nitration of 3-picoline (3-methylpyridine) results in a low yield of the target this compound, with a significant amount of other isomers. How can I improve the regioselectivity?
Answer: This is a frequent challenge stemming from the inherent electronic properties of the pyridine ring and the directing effects of the methyl group.
Root Cause Analysis:
-
Electronic Effects of the Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution compared to benzene.[1][2] This deactivation is particularly pronounced at the C2, C4, and C6 positions. Electrophilic attack is generally favored at the C3 and C5 positions, as the resulting carbocation intermediates do not place a positive charge on the electronegative nitrogen atom.[3][4]
-
Directing Effect of the Methyl Group: The methyl group at the C3 position is an activating, ortho-, para-director.[5][6] It directs incoming electrophiles to the C2, C4, and C6 positions.
-
Conflicting Directing Effects: In 3-picoline, these two effects are in opposition. The pyridine nitrogen directs towards C3 and C5, while the methyl group directs towards C2, C4, and C6. The nitration of 3-picoline, therefore, often yields a mixture of isomers, including 3-methyl-2-nitropyridine, 3-methyl-4-nitropyridine, and the desired this compound (which is equivalent to 3-methyl-6-nitropyridine).
Solutions & Protocols:
The most effective strategy to overcome this challenge is to modify the pyridine ring to favor substitution at the desired position. The "N-oxide" strategy is a well-established and highly effective method.
Workflow: The N-Oxide Strategy
Step-by-Step Experimental Protocol:
Part A: Synthesis of 3-Picoline-N-oxide [7][8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-picoline and glacial acetic acid.
-
Addition of Oxidizing Agent: Carefully add 30% hydrogen peroxide to the mixture while cooling in an ice bath to manage the exothermic reaction.
-
Heating: Heat the reaction mixture at 70-80°C for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and remove the excess acetic acid and water under reduced pressure. The resulting crude 3-picoline-N-oxide can be purified by distillation or crystallization.
Part B: Nitration of 3-Picoline-N-oxide [9][10]
-
Preparation of Nitrating Mixture: In a separate flask, carefully add fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Reaction: Add the 3-picoline-N-oxide dropwise to the nitrating mixture at a controlled temperature (typically 90-100°C). The N-oxide group now activates the C2 and C4 positions for electrophilic attack. The methyl group at C3 directs to C2 and C4. In this case, the directing effects align to strongly favor nitration at the C2 and C4 positions. Steric hindrance from the methyl group can favor nitration at the C2 position, leading to this compound-N-oxide.
-
Work-up: After the reaction is complete, pour the mixture onto crushed ice and carefully neutralize with a base (e.g., sodium carbonate solution) to precipitate the crude product.
-
Purification: The crude this compound-N-oxide can be purified by recrystallization.
Part C: Deoxygenation of this compound-N-oxide [11][12][13]
-
Reaction: Dissolve the purified this compound-N-oxide in a suitable solvent (e.g., chloroform or dichloromethane).
-
Addition of Deoxygenating Agent: Add a deoxygenating agent such as phosphorus trichloride (PCl₃) or use catalytic hydrogenation (e.g., Pd/C with a hydrogen source).
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: The work-up procedure will depend on the deoxygenating agent used. For PCl₃, the reaction is typically quenched with water, and the product is extracted with an organic solvent. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is evaporated. The final product, this compound, can be purified by column chromatography or recrystallization.
Issue 2: Difficulty in Separating Isomeric Products
Question: I have a mixture of nitrated 3-picoline isomers. What is the best way to separate the desired this compound?
Answer: The separation of closely related isomers can be challenging due to their similar physical properties.
Solutions:
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective separation method.
-
Column Chromatography: This is often the most effective method for separating isomers. A systematic approach to solvent system selection is crucial.
-
Solvent Screening: Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). Use TLC to monitor the separation.
-
Gradient Elution: A gradient elution, where the solvent polarity is gradually increased during the chromatography run, can often provide better separation than an isocratic (constant solvent composition) elution.
-
-
Recrystallization: If a suitable solvent can be found in which the solubility of the isomers differs significantly, fractional crystallization can be an effective purification technique.
Data Presentation: Physical Properties of 3-Picoline Nitration Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | C₆H₆N₂O₂ | 138.12 | ~235 | 107-109 |
| 3-Methyl-2-nitropyridine | C₆H₆N₂O₂ | 138.12 | ~220-222 | 34-36 |
| 3-Methyl-4-nitropyridine | C₆H₆N₂O₂ | 138.12 | ~245-247 | 31-33 |
Note: Boiling and melting points are approximate and can vary with pressure and purity.
II. Frequently Asked Questions (FAQs)
Q1: Why is direct nitration of 3-picoline not recommended for selective synthesis of this compound?
A1: As detailed in the troubleshooting section, the direct nitration of 3-picoline leads to a mixture of isomers due to the conflicting directing effects of the electron-withdrawing pyridine nitrogen and the electron-donating methyl group.[3][4][5] This makes it difficult to obtain the desired this compound in high yield and purity.
Q2: Are there alternative synthetic routes to this compound that do not involve the nitration of 3-picoline?
A2: Yes, multi-step synthetic sequences starting from different precursors can provide better regiocontrol. One common alternative involves the synthesis of a pre-functionalized pyridine ring. For example, starting with 2-chloro-5-methylpyridine, which can be prepared through various methods[14][15][16][17], one could potentially introduce the nitro group via nucleophilic aromatic substitution if a suitable leaving group is present, or through other functional group transformations. Another approach could involve the construction of the substituted pyridine ring from acyclic precursors.
Q3: What are the key safety precautions to consider during the nitration of pyridine derivatives?
A3: Nitration reactions, particularly with fuming nitric acid and concentrated sulfuric acid, are highly exothermic and potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: Perform the reaction in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.
-
Controlled Addition: Add reagents slowly and in a controlled manner, especially when preparing the nitrating mixture and during the addition of the substrate. Use an ice bath to dissipate heat.
-
Quenching: Be extremely cautious when quenching the reaction mixture with water or ice, as this can be a highly exothermic process. Add the reaction mixture to ice slowly with vigorous stirring.
-
Neutralization: The neutralization step with a base (e.g., sodium carbonate) will generate carbon dioxide gas, leading to foaming. Add the base slowly and in portions to control the effervescence.
Q4: How does the N-oxide group activate the pyridine ring for electrophilic substitution?
A4: The N-oxide functionality alters the electronic properties of the pyridine ring in a way that favors electrophilic attack. The oxygen atom of the N-oxide can donate electron density into the ring through resonance, which increases the electron density at the C2, C4, and C6 positions, thereby activating them towards electrophilic attack.[1][2] This effect overrides the usual deactivating nature of the pyridine nitrogen.
Logical Relationship: Directing Effects in 3-Picoline-N-oxide Nitration
III. References
-
AK Lectures. Electrophilic Substitution of Pyrrole and Pyridine. Available from: --INVALID-LINK--
-
Huang Guorong. Synthesis method of 2-chloro-5-chloromethylpyridine. (2018). SciSpace. Available from: --INVALID-LINK--
-
National Institutes of Health. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. PMC. Available from: --INVALID-LINK--
-
Preparation of 2-chloro-5-methylpyridine. Patent 0121320. Available from: --INVALID-LINK--
-
Homework.Study.com. Electrophilic aromatic substitution reactions of pyridine normally occur at C3. Draw the... Available from: --INVALID-LINK--
-
Wikipedia. Electrophilic aromatic substitution. Available from: --INVALID-LINK--
-
Preparation of 2-chloro-5-methylpyridine. US4612377A. Google Patents. Available from: --INVALID-LINK--
-
Preparation of 2-chloro-5-methylpyridine. EP0121320A1. Google Patents. Available from: --INVALID-LINK--
-
YouTube. (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020-09-03). Available from: --INVALID-LINK--
-
Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Available from: --INVALID-LINK--
-
Química Organica.org. Electrophilic substitution on pyridine. Available from: --INVALID-LINK--
-
ChemicalBook. 3-Methyl-4-nitropyridine N-Oxide synthesis. Available from: --INVALID-LINK--
-
Organic Chemistry Portal. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Available from: --INVALID-LINK--
-
ACS Publications. Medicinal Chemistry of Drugs with N-Oxide Functionalities. Available from: --INVALID-LINK--
-
ResearchGate. Effect of temperature on the oxidation of 3-picoline: [ ] conversion of... Available from: --INVALID-LINK--
-
Organic Chemistry Portal. Deoxygenation of Aza-aromatics. Available from: --INVALID-LINK--
-
ResearchGate. Deoxygenation of pyridine N‐oxides. Available from: --INVALID-LINK--
-
Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. Available from: --INVALID-LINK--
-
ChemicalBook. 2-Methyl-5-nitropyridine synthesis. Available from: --INVALID-LINK--
-
Pearson. Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. (2024-06-28). Available from: --INVALID-LINK--
-
MDPI. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. (2023-09-04). Available from: --INVALID-LINK--
-
CHIMIA. A Catalytic Green Process for the Production of Niacin. Available from: --INVALID-LINK--
-
ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Available from: --INVALID-LINK--
-
CoLab. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. (2023-07-17). Available from: --INVALID-LINK--
-
The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. Available from: --INVALID-LINK--
-
ResearchGate. Synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea. (2019-10-12). Available from: --INVALID-LINK--
-
NIST WebBook. 4-Nitro-3-picoline-N-oxide. Available from: --INVALID-LINK--
-
Reactivity of V2O5/MgF2 Catalysts for the Selective Ammoxidation of 3-Picoline. Available from: --INVALID-LINK--
-
Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine. Available from: --INVALID-LINK--
-
Chemistry LibreTexts. 8.11: Multiple Substituents- Directing Effects. (2021-12-11). Available from: --INVALID-LINK--
-
ResearchGate. Nitropyridines, Their Synthesis and Reactions. Available from: --INVALID-LINK--
-
Wikipedia. Picoline-N-oxide. Available from: --INVALID-LINK--
-
ResearchGate. A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. (2021-11-05). Available from: --INVALID-LINK--
-
1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Available from: --INVALID-LINK--
-
Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. Available from: --INVALID-LINK--
-
Organic Syntheses Procedure. 3-methyl-4-nitropyridine-1-oxide. Available from: --INVALID-LINK--
-
Chemguide. electrophilic substitution in methylbenzene and nitrobenzene. Available from: --INVALID-LINK--
-
Benchchem. A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine. Available from: --INVALID-LINK--
-
Journal of the Chemical Society B - RSC Publishing. Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Available from: --INVALID-LINK--
-
The Royal Society of Chemistry. c5sc02983j1.pdf. Available from: --INVALID-LINK--
-
ResearchGate. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Available from: --INVALID-LINK--
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. aklectures.com [aklectures.com]
- 4. homework.study.com [homework.study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Picoline-N-oxide - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 3-Methyl-4-nitropyridine N-Oxide synthesis - chemicalbook [chemicalbook.com]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 13. Deoxygenation of Aza-aromatics [organic-chemistry.org]
- 14. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
- 15. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]
- 16. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 17. EP0121320A1 - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
stability of 5-Methyl-2-nitropyridine under acidic/basic conditions
Welcome to the technical support guide for 5-Methyl-2-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for handling this versatile chemical intermediate. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field experience to help you navigate potential challenges during your experiments.
Core Concepts: The Reactivity of this compound
This compound is an electron-deficient aromatic heterocycle. Its chemical behavior is dominated by two key features: the pyridine ring nitrogen and the powerful electron-withdrawing nitro group (-NO₂). The nitro group, positioned at the 2-position, significantly reduces the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack, particularly at the carbon atom bearing the nitro group.[1][2] This reactivity is the primary consideration when evaluating its stability under different pH conditions.
Part 1: Stability & Troubleshooting under Basic Conditions
Working with this compound in the presence of bases requires careful consideration, as the compound is highly susceptible to nucleophilic aromatic substitution (SNAr).[2]
Frequently Asked Questions (FAQs) - Basic Conditions
Q1: Why is this compound unstable in the presence of strong bases like NaOH or KOH?
A1: The instability arises from the high electrophilicity of the pyridine ring, which is strongly activated by the nitro group at the C-2 position.[1] Strong bases, such as hydroxide ions (OH⁻), are potent nucleophiles that can attack the C-2 carbon. This initiates a nucleophilic aromatic substitution (SNAr) reaction, where the nitro group is displaced, leading to the formation of 5-methyl-2-hydroxypyridine. The reaction proceeds through a stabilized anionic intermediate known as a Meisenheimer complex.[2] Safety data for similar compounds, like 5-bromo-2-nitropyridine, explicitly list strong bases as incompatible materials to avoid.[3]
Q2: I observed a rapid color change (e.g., to yellow or red) when I added a base to my solution of this compound. What does this indicate?
A2: This is a classic sign of the formation of a Meisenheimer complex, the key intermediate in the SNAr pathway.[2] This complex is a resonance-stabilized, negatively charged species where the nucleophile has added to the aromatic ring, temporarily breaking its aromaticity. These complexes are often highly colored. The appearance of color is a strong indicator that a reaction is occurring and the parent compound is degrading.
Q3: What are the expected degradation products of this compound in a basic aqueous solution?
A3: The primary degradation product is expected to be 5-methyl-2-hydroxypyridine via hydrolysis. If an alcohol is used as the solvent with a strong base (e.g., sodium methoxide in methanol), the corresponding ether (e.g., 2-methoxy-5-methylpyridine) will be formed. The reaction mechanism is illustrated below.
Visualization: Base-Catalyzed Hydrolysis Pathway (SNAr)
Caption: SNAr mechanism for base-catalyzed hydrolysis of this compound.
Troubleshooting Guide - Basic Conditions
| Issue Encountered | Probable Cause | Recommended Action & Explanation |
| Unexpected Precipitate Formation | The degradation product, 5-methyl-2-hydroxypyridine, may have different solubility characteristics than the starting material in your chosen solvent system. | Verify the identity of the precipitate using techniques like NMR or LC-MS. Adjust the solvent system or pH (by neutralizing) if you need to keep all components in solution for analysis. |
| Low or No Yield in a Reaction Using a Basic Reagent | The reagent base (e.g., an amine) is being consumed by reacting with this compound itself, or the desired reaction is slower than the degradation reaction. | Use a non-nucleophilic base (e.g., DBU, Proton-Sponge) if its role is simply to deprotonate another species. Alternatively, run the reaction at a lower temperature to slow the rate of the competing SNAr degradation. |
| Multiple Spots on TLC/Peaks in HPLC Analysis | The reaction conditions are too harsh, leading to the formation of multiple byproducts beyond the simple substitution product. | Reduce the concentration of the base, lower the reaction temperature, and monitor the reaction progress closely over time to identify the optimal endpoint before significant side reactions occur. |
Part 2: Stability & Troubleshooting under Acidic Conditions
The stability of this compound in acidic media is generally higher than in basic media, but potential issues still exist, particularly under harsh conditions.
Frequently Asked Questions (FAQs) - Acidic Conditions
Q1: How does this compound behave in acidic solutions?
A1: The pyridine nitrogen is basic and will be protonated in acidic conditions to form a pyridinium salt. This protonation further deactivates the ring, making it even more resistant to electrophilic attack.[4] However, it does not prevent nucleophilic attack. While the compound is generally more stable in acid than in base, strong acids are still considered incompatible materials for similar nitropyridines.[3]
Q2: Can this compound degrade under acidic conditions?
A2: Yes, under forcing conditions such as high temperatures and concentrated strong acids (e.g., refluxing in 20% H₂SO₄), hydrolysis can occur, though typically much slower than under basic conditions.[5] The reaction would still proceed via nucleophilic substitution, with water acting as the nucleophile to eventually yield 5-methyl-2-hydroxypyridine. The high stability required for some synthetic procedures, such as nitration in concentrated H₂SO₄/HNO₃, suggests that degradation is not instantaneous and is highly dependent on temperature and reaction time.[6]
Q3: My reaction in an acidic solvent is not proceeding as expected. Could the starting material be the issue?
A3: It is possible. While stable, the protonation of the pyridine nitrogen makes the entire molecule positively charged. This can affect its solubility in less polar organic solvents and may alter its reactivity in unexpected ways, for example, by changing the electronic properties of the substituents.
Troubleshooting Guide - Acidic Conditions
| Issue Encountered | Probable Cause | Recommended Action & Explanation |
| Compound "Oils Out" or Precipitates from Organic Solvent upon Acid Addition | Formation of the pyridinium salt, which is ionic and often has significantly lower solubility in non-polar organic solvents like dichloromethane or ether. | If possible, switch to a more polar solvent (e.g., methanol, acetonitrile). Alternatively, use only a catalytic amount of acid if the reaction allows, or consider using a Lewis acid instead of a Brønsted acid. |
| Slow Degradation Observed During Prolonged Heating in Acid | Acid-catalyzed hydrolysis is occurring. Although slower than base-catalyzed hydrolysis, it can be significant over long periods at elevated temperatures. | Minimize reaction time and temperature. If the desired reaction requires heat, perform a time-course study to find the point where product formation is maximized and degradation is minimized. Consider using milder acidic conditions if feasible. |
| Inconsistent Analytical Results (e.g., shifting HPLC retention times) | The protonation state of the molecule can affect its interaction with the stationary phase in chromatography. If the mobile phase pH is not well-controlled, the retention time can vary. | Use a buffered mobile phase for HPLC analysis to ensure a consistent protonation state of the analyte. This will lead to more reproducible retention times and peak shapes. |
Part 3: Experimental Protocols & Workflows
To quantitatively assess the stability of this compound, a forced degradation study is the industry-standard approach.
Protocol: Forced Degradation Study of this compound
This protocol outlines a systematic way to evaluate the stability of this compound under various stress conditions.
1. Materials & Equipment:
-
This compound (high purity)
-
HPLC-grade acetonitrile (ACN) and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector (detection at ~260-280 nm) and a C18 column
-
pH meter, calibrated buffers
-
Temperature-controlled oven and water bath
-
Class A volumetric flasks and pipettes
2. Stock Solution Preparation:
-
Accurately weigh and dissolve this compound in ACN or an ACN/water mixture to prepare a 1 mg/mL stock solution.
3. Stress Conditions (Perform in separate vials):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 60°C.
-
Control: Mix 1 mL of stock solution with 1 mL of water.
4. Experimental Procedure:
-
Incubate the stressed samples at room temperature (for base hydrolysis) and at 60°C (for acid, oxidative, thermal).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately quench the reaction for acidic and basic samples by neutralizing them (e.g., add an equivalent amount of 0.1 M NaOH to the acid sample and vice versa). Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze the samples by HPLC to determine the percentage of the remaining parent compound and identify the formation of any degradation products. An LC-MS analysis is recommended to identify the mass of the degradants.
Visualization: Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study of this compound.
References
workup procedures for reactions involving 5-Methyl-2-nitropyridine
Answering the user's request.## Technical Support Center: Workup Procedures for Reactions Involving 5-Methyl-2-nitropyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for handling the workup of reactions involving this compound. As a versatile intermediate, its successful application hinges on robust and well-understood purification protocols. This document is designed to be a practical, field-proven resource to navigate the common and uncommon challenges encountered during product isolation and purification.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and properties of this compound and its derivatives, providing a foundation for successful experimental work.
Q1: What are the key stability concerns for this compound during aqueous workup?
A1: this compound is generally stable under neutral and mildly acidic conditions. However, researchers must be cautious with strong bases and high temperatures. The electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to nucleophilic attack.
-
Strong Basic Conditions: Avoid using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for neutralization, especially at elevated temperatures. These can lead to unwanted side reactions or decomposition. A milder base, such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is recommended for neutralizing acidic reaction mixtures[1].
-
Temperature: Perform all aqueous workup steps at room temperature or below (e.g., using an ice bath) to minimize the risk of thermal degradation or base-induced side reactions.
-
Incompatible Reagents: Be aware that certain reagents can directly react with the nitro group. For instance, some reducing agents used to quench a reaction can also reduce the nitro group if conditions are not carefully controlled. Similarly, strong nucleophiles might displace the nitro group in some contexts[2].
Q2: My product is a pyridine derivative. How do I effectively remove residual pyridine used as a solvent or catalyst?
A2: Removing residual pyridine is a classic workup challenge. The basicity of the pyridine nitrogen is the key to its removal.
-
Acidic Wash: The most common and effective method is to wash the organic layer with a dilute aqueous acid solution, such as 1-2% hydrochloric acid (HCl)[3]. This protonates the pyridine, forming the water-soluble pyridinium hydrochloride salt, which partitions into the aqueous layer. Multiple washes with small volumes are more effective than a single large-volume wash[4].
-
Copper Sulfate Wash: An alternative is to wash the organic layer with a saturated aqueous copper (II) sulfate (CuSO₄) solution. Pyridine forms a coordination complex with copper ions, which is also water-soluble[3][5]. This method provides a helpful visual cue: the aqueous layer will turn a deep blue or violet color in the presence of pyridine, and the washing can be considered complete when the color no longer intensifies[3]. This method is particularly useful if your target molecule is acid-sensitive.
-
Azeotropic Removal: Co-evaporation with a solvent like toluene can effectively remove trace amounts of pyridine. Toluene forms a lower-boiling azeotrope with pyridine, facilitating its removal on a rotary evaporator[3].
Q3: I am observing an emulsion during my liquid-liquid extraction. How can I resolve this?
A3: Emulsions are colloidal mixtures of the two immiscible solvent layers and are a common frustration. They are often caused by fine particulate matter or compounds with surfactant-like properties.
-
Prevention: Gentle mixing by slowly inverting the separatory funnel, rather than vigorous shaking, can prevent emulsion formation[6].
-
Resolution:
-
Add Brine: The most common first step is to add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break up the emulsion by reducing the solubility of organic components in the aqueous phase[1].
-
Patience: Allow the separatory funnel to stand undisturbed for a period. Gravity alone can sometimes resolve the layers.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove particulate matter that may be stabilizing the emulsion.
-
Solvent Addition: Adding more of the organic solvent can sometimes help.
-
Part 2: Troubleshooting Guide for Complex Workup Scenarios
This section provides structured guidance for specific problems encountered during the workup of reactions involving this compound.
Scenario 1: Low or No Product Yield After Aqueous Workup
You've completed your reaction, and TLC analysis of the crude mixture shows a strong product spot. However, after performing a standard aqueous workup, the isolated yield is significantly lower than expected.
Caption: Troubleshooting flowchart for diagnosing low product yield post-workup.
Possible Cause 1: Incorrect pH leading to product loss.
-
Explanation: Like pyridine, the nitrogen atom in this compound and its derivatives is basic. If your product retains this feature and you perform a wash with an acid that is too strong or in excess, your product may become protonated and partition into the aqueous layer along with other basic impurities[5].
-
Solution: Before discarding your aqueous layers, check their pH. If they are acidic, basify them with a mild base like NaHCO₃ to a pH of ~7-8 and re-extract them with your organic solvent (e.g., Dichloromethane or Ethyl Acetate). Always save all layers until your product is securely isolated and characterized[6].
Possible Cause 2: Product is more polar than expected.
-
Explanation: The combination of a pyridine ring and a nitro group imparts significant polarity. If your reaction adds another polar functional group, the resulting molecule may have partial water solubility, leading to losses during extraction with less polar solvents like diethyl ether or hexanes.
-
Solution:
-
"Salting Out": Before extraction, saturate the aqueous layer with NaCl (brine). This decreases the solubility of organic compounds in the aqueous phase, pushing more of your product into the organic layer.
-
Solvent Choice: Use a more polar extraction solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Perform multiple extractions (e.g., 3 x 50 mL is better than 1 x 150 mL) to ensure complete recovery[4][7].
-
Scenario 2: Difficulty in Purifying the Product by Column Chromatography
Your crude NMR looks promising but contains impurities. However, upon attempting purification via silica gel column chromatography, you encounter issues like streaking, co-elution of impurities, or your product sticking irreversibly to the column.
| Wash Solution | Purpose | Target Impurities | Cautions |
| Water | General wash | Water-soluble salts, highly polar reagents (e.g., excess acid/base) | May not remove all polar organic impurities. Can cause emulsions[1]. |
| Dilute HCl (~1M) | Removes basic compounds | Pyridine, unreacted amines, basic byproducts | Product must be stable to acid. Can protonate the desired product if it is basic[3][5]. |
| Sat. NaHCO₃ | Neutralizes excess acid | Residual HCl, H₂SO₄, acidic byproducts (e.g., carboxylic acids) | Generates CO₂ gas; vent separatory funnel frequently to release pressure[1]. |
| Brine (Sat. NaCl) | "Salting out" / Pre-drying | Helps break emulsions, removes bulk water before drying agent | Not for removing specific impurities, but for improving phase separation. |
| Aq. CuSO₄ (~10%) | Removes basic compounds | Pyridine and other coordinating amines | Excellent for acid-sensitive products. The blue complex is a visual indicator[3][5]. |
-
Problem: Streaking/Tailing on the TLC Plate and Column.
-
Explanation: The basic pyridine nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes strong, non-ideal adsorption, leading to broad, streaky spots.
-
Solution: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (NEt₃) or pyridine to the mobile phase will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.
-
-
Problem: Product is UV-active but doesn't elute from the column.
-
Explanation: Highly polar nitropyridine derivatives can bind almost irreversibly to silica gel. The nitro group itself can engage in strong dipole-dipole interactions and hydrogen bonding with the stationary phase[8].
-
Solution:
-
Switch to a More Polar Eluent: If you are using a Hexane/EtOAc system, gradually increase the polarity up to 100% EtOAc, and then consider adding methanol (e.g., 1-10% MeOH in DCM).
-
Change the Stationary Phase: If silica is not working, consider switching to a different stationary phase.
-
Alumina (Al₂O₃): Can be purchased in neutral, acidic, or basic forms. For a basic compound like a pyridine derivative, neutral or basic alumina is often a better choice than acidic silica.
-
Reverse-Phase Silica (C18): For very polar compounds, reverse-phase chromatography (using polar solvents like water/acetonitrile or water/methanol) may provide superior separation.
-
-
-
Caption: A standard experimental workflow for reaction workup and purification.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. youtube.com [youtube.com]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. sciencepub.net [sciencepub.net]
scale-up considerations for the synthesis of 5-Methyl-2-nitropyridine
Welcome to the technical support center for the synthesis of 5-Methyl-2-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the scale-up of this important chemical intermediate. The information herein is curated to ensure scientific integrity, drawing from established protocols and field-proven insights.
Introduction
This compound is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its successful and efficient synthesis, particularly at a larger scale, is critical for downstream applications. The primary route for its synthesis involves the nitration of 2-picoline (2-methylpyridine). However, the electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging, often requiring harsh reaction conditions that can lead to side reactions and purification difficulties.[2][3]
This guide will address common challenges and frequently asked questions related to the scale-up of this compound synthesis, focusing on the nitration of 2-picoline.
Synthetic Pathway Overview
The most common industrial approach to synthesizing this compound is the direct nitration of 2-picoline using a nitrating mixture, typically a combination of nitric acid and sulfuric acid.
DOT Script for Reaction Workflow
Caption: General workflow for the nitration of 2-picoline.
Frequently Asked Questions (FAQs) and Troubleshooting
Reaction Conditions
Q1: What is the optimal temperature for the nitration of 2-picoline on a large scale?
A1: Temperature control is critical for both safety and selectivity. The nitration of picolines is highly exothermic.[4] On a laboratory scale, temperatures are often kept low (e.g., 0-10 °C) during the addition of the nitrating agent to control the reaction rate and minimize the formation of byproducts. However, for scale-up, maintaining such low temperatures can be energy-intensive. A common industrial practice is to perform the addition at a moderately elevated temperature, for instance, by maintaining the reaction mixture at a controlled temperature throughout the addition of the acid.[4] It is crucial to conduct a thorough thermal hazard assessment before scaling up to understand the reaction's thermal profile and ensure adequate cooling capacity.
Q2: I am observing low yields and the formation of multiple isomers. How can I improve the regioselectivity for the 5-position?
A2: The nitration of 2-picoline can yield a mixture of isomers, primarily 3-nitro and 5-nitro derivatives. The pyridine nitrogen is a deactivating group, and the methyl group is an activating group, which directs electrophilic substitution to the positions ortho and para to it. To favor the formation of the 5-nitro isomer, careful control of reaction conditions is necessary. Using a mixed acid system (HNO₃/H₂SO₄) is standard as sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[5] The ratio of nitric acid to sulfuric acid can influence the outcome. Additionally, ensuring a slow and controlled addition of the nitrating agent at the optimal temperature can help improve selectivity. Some literature also suggests that the choice of nitrating agent can influence regioselectivity.[6][7]
Q3: The reaction seems to stall before completion. What could be the cause?
A3: Incomplete conversion can be due to several factors:
-
Insufficient Nitrating Agent: Ensure the molar ratio of the nitrating agent to the substrate is appropriate. An excess of the nitrating agent is typically used.
-
Water Content: The presence of excess water in the reaction mixture can deactivate the nitronium ion.[6] Using fuming nitric acid or oleum (fuming sulfuric acid) can sometimes be employed to drive the reaction to completion, but this significantly increases the hazards.[6]
-
Inadequate Mixing: On a larger scale, inefficient mixing can lead to localized "hot spots" and concentration gradients, affecting the overall reaction rate. Ensure the stirring is vigorous enough to maintain a homogeneous mixture.
Work-up and Purification
Q4: What is the best procedure for quenching the reaction mixture on a large scale?
A4: Quenching a large volume of a strong acid mixture is a hazardous operation that generates significant heat. The standard procedure is to slowly and carefully pour the reaction mixture onto crushed ice or an ice-water slurry with vigorous stirring.[8][9] The rate of addition must be controlled to manage the exotherm. It is imperative to have a robust cooling system in place.
Q5: I am having trouble with the purification of the final product. What are the common impurities and how can I remove them?
A5: Common impurities include unreacted 2-picoline, isomeric byproducts (e.g., 3-nitro-2-methylpyridine), and dinitrated products.
-
Unreacted Starting Material: Can often be removed by washing the organic extract with a dilute acid solution.
-
Isomeric Impurities: These can be challenging to separate due to similar physical properties. Recrystallization from a suitable solvent system (e.g., ethanol-water) is a common method for purification.[4] High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to assess the purity and identify the optimal recrystallization solvent.[10][11]
-
Dinitrated Products: Formation of these can be minimized by controlling the stoichiometry of the nitrating agent and the reaction temperature.
Q6: My isolated product is a brown solid, but the literature reports a light-colored crystalline powder. What is causing the discoloration?
A6: The brown color is often due to the presence of residual acidic impurities or degradation products formed during the reaction or work-up.[12][13] Thoroughly washing the crude product with water to remove residual acids is important.[9] If the color persists after initial purification, a second recrystallization or treatment with activated carbon may be necessary.
Safety Considerations
Q7: What are the primary safety hazards associated with the scale-up of this synthesis?
A7: The nitration of organic compounds is an energetic process with several inherent hazards:
-
Exothermic Reaction: The reaction is highly exothermic and can lead to a thermal runaway if not properly controlled. A thorough understanding of the reaction's thermal properties is essential.[14]
-
Corrosive and Oxidizing Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[15][16] Appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and eye/face protection, is mandatory.[17][18]
-
Formation of Unstable Byproducts: Under certain conditions, nitration reactions can form unstable polynitrated compounds, which may be explosive.
-
Toxic Vapors: The starting material, 2-picoline, and the reaction can release toxic nitrogen oxide fumes.[16] The entire process should be conducted in a well-ventilated area or a fume hood.
DOT Script for Troubleshooting Logic
Caption: Troubleshooting guide for common scale-up issues.
Quantitative Data Summary
| Parameter | Laboratory Scale (Typical) | Scale-Up Consideration |
| Temperature | 0-10 °C | Controlled at a moderately elevated temperature (e.g., 30-50 °C) with robust cooling. |
| Reagent Ratio | 1.1-1.5 eq. HNO₃ | May require optimization based on pilot plant trials. |
| Reaction Time | 2-4 hours | Monitor by HPLC/GC to determine endpoint. |
| Yield | 60-80% | Can be lower initially on scale-up; process optimization is key. |
| Purity | >98% (after purification) | May require multiple purification steps to achieve desired purity. |
Experimental Protocol: A Representative Procedure
This is a generalized procedure and should be adapted and optimized based on specific laboratory or pilot plant capabilities and safety assessments.
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2-picoline.
-
Cooling: Cool the reactor to the desired starting temperature.
-
Preparation of Nitrating Mixture: In a separate vessel, carefully add concentrated nitric acid to concentrated sulfuric acid while cooling.
-
Addition of Nitrating Mixture: Slowly add the nitrating mixture to the stirred 2-picoline, maintaining the internal temperature within the desired range.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature. Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, GC).
-
Quenching: Once the reaction is complete, carefully transfer the reaction mixture to a separate vessel containing a vigorously stirred ice-water slurry.
-
Neutralization: Slowly add a base (e.g., ammonium hydroxide) to the quenched mixture to neutralize the excess acid to a pH of approximately 8-9.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from an appropriate solvent system to obtain pure this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigation of arene and heteroarene nitration supported by high-throughput experimentation and machine learning - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00086F [pubs.rsc.org]
- 4. prepchem.com [prepchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2-Methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 13. 2-Methyl-5-nitropyridine | 21203-68-9 [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 2-Picoline - Safety Data Sheet [chemicalbook.com]
- 16. 2-METHYLPYRIDINE [training.itcilo.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. fishersci.com [fishersci.com]
Technical Support Center: Buchwald-Hartwig Amination of Nitropyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Buchwald-Hartwig amination of nitropyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The electron-deficient nature of the nitropyridine ring and the presence of multiple reactive sites present unique challenges. This document provides field-proven insights and solutions to navigate these complexities.
Troubleshooting Guide
This section addresses specific, common problems encountered during the amination of nitropyridines, offering probable causes and actionable solutions.
Problem 1: Low to No Product Yield with Starting Material Unconsumed
Question: My reaction shows very little conversion of the starting halonitropyridine, even after extended reaction times. What's going wrong?
Answer: This issue typically points to problems with catalyst activation or stability. The nitropyridine substrate itself can be the culprit.
Probable Causes & Recommended Solutions:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1] This is particularly problematic with less sterically hindered catalyst systems.
-
Solution: Employ catalyst systems featuring bulky, electron-rich biarylphosphine ligands. Ligands such as BrettPhos, RuPhos, or XPhos are designed to create a sterically hindered coordination sphere around the palladium atom.[2][3] This bulkiness physically blocks the pyridine nitrogen from binding to the palladium, allowing the catalytic cycle to proceed. N-heterocyclic carbene (NHC) ligands can also be effective due to their strong σ-donating properties.[1][4]
-
-
Inefficient Oxidative Addition: The first step of the catalytic cycle, oxidative addition of the aryl halide to the Pd(0) complex, can be slow, especially with less reactive aryl chlorides.[5][6]
-
Solution 1 (Substrate Change): If chemically feasible, switch from a chloronitropyridine to the corresponding bromonitropyridine or iodonitropyridine . The reactivity order for oxidative addition is generally I > Br > Cl.[7]
-
Solution 2 (Catalyst System): For challenging chloro-substrates, use highly active, state-of-the-art palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts).[1] These are designed to generate the active Pd(0) species efficiently and are often paired with bulky biarylphosphine ligands to facilitate the difficult oxidative addition step.
-
-
Poor Pre-catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient.
-
Solution: Using a well-defined Pd(0) source (e.g., Pd₂(dba)₃) or a modern pre-catalyst is highly recommended as they provide more reliable formation of the active catalyst.[5] If using Pd(II) sources, ensure your phosphine ligand is not being oxidized and is used in a slight excess relative to the metal.
-
Problem 2: Significant Formation of a Hydrodehalogenated Byproduct
Question: My main byproduct is the nitropyridine starting material with the halogen atom replaced by a hydrogen. How can I prevent this?
Answer: The formation of this "hydrodehalogenated" product is a classic side reaction in Buchwald-Hartwig aminations, often competing directly with your desired C-N bond formation.[2][8]
Probable Causes & Recommended Solutions:
-
β-Hydride Elimination: This is a common decomposition pathway where the palladium-amido intermediate, instead of undergoing reductive elimination to form the product, undergoes β-hydride elimination.[8] This generates a Pd-H species, which can then reductively eliminate the hydrodehalogenated arene.
-
Solution: The key is to accelerate the desired reductive elimination step so that it outcompetes β-hydride elimination. Using bulky, electron-rich ligands (e.g., BrettPhos, RuPhos ) is the most effective strategy.[2][3] These ligands promote the final C-N bond-forming step, minimizing the lifetime of the intermediate susceptible to the side reaction.
-
-
Presence of Water: Trace amounts of water in the reaction can react with the catalyst or base to generate palladium hydride species, which directly lead to hydrodehalogenation.[9]
-
Solution: Ensure all reagents and solvents are rigorously dried and that the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use of anhydrous solvents is critical.[10]
-
Troubleshooting Workflow for Byproduct Formation
This decision tree can help diagnose and solve common byproduct issues.
Caption: A decision tree for troubleshooting common byproduct issues.
Problem 3: Starting Material Degradation or Complex Product Mixture
Question: My starting material is consumed, but I see a complex mixture of unidentifiable products on my TLC/LCMS, and very little of my desired amine. What is happening?
Answer: This often indicates an incompatibility between the sensitive nitro group and the reaction conditions, particularly the base.
Probable Causes & Recommended Solutions:
-
Base Incompatibility: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can be incompatible with nitroarenes, potentially leading to decomposition pathways.[11]
-
Solution: Switch to a weaker inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives.[12] While these bases may require higher reaction temperatures or slightly longer reaction times to achieve full conversion, they significantly improve the functional group tolerance for the sensitive nitro group.
-
-
Nitro Group Reduction: Under certain catalytic conditions, especially in the presence of a hydrogen source, the nitro group can be reduced by palladium to a nitroso or amino group.[13] These highly reactive intermediates can then lead to a cascade of side reactions, including dimerization, to form azo- or azoxy-arene byproducts.
-
Solution: Meticulously exclude any potential hydrogen sources from the reaction. This includes using anhydrous solvents and high-purity reagents. If reduction persists, screening a different palladium source and ligand combination is necessary, as the electronic properties of the catalyst can influence this side reaction. Recent research has even explored using nitroarenes as coupling partners, highlighting the group's reactivity.[14][15]
-
Frequently Asked Questions (FAQs)
Q1: How does the nitro group's electron-withdrawing nature affect the reaction?
The nitro group is a powerful electron-withdrawing group, which has two main opposing effects. On one hand, it makes the pyridine ring very electron-deficient. This facilitates the initial, often rate-limiting, oxidative addition step of the aryl halide to the Pd(0) catalyst. However, this same electron-withdrawing effect can slow down the final reductive elimination step, which is favored by an electron-rich aryl group on the palladium center. The successful amination of nitropyridines relies on finding a catalyst system that can effectively navigate both of these steps.
Q2: What is the general catalytic cycle and where do the side reactions occur?
The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.[8][16] The main productive cycle and the key competing hydrodehalogenation pathway are illustrated below.
Caption: The catalytic cycle for Buchwald-Hartwig amination and a key side reaction.
Q3: Which catalyst, ligand, and base combination is a good starting point for nitropyridines?
For a new nitropyridine substrate, a robust starting point is crucial for success. The following conditions are field-proven and generally effective for these challenging substrates.
| Component | Recommendation | Rationale |
| Pd Source | G3 or G4 Buchwald Pre-catalyst | Provides reliable and efficient generation of the active Pd(0) catalyst under mild conditions.[1] |
| Ligand | BrettPhos or RuPhos | Bulky, electron-rich ligands that accelerate reductive elimination and prevent catalyst inhibition by the pyridine N.[2][3] |
| Base | Cs₂CO₃ or K₃PO₄ | Milder bases that are compatible with the nitro functional group, avoiding substrate degradation.[11][12] |
| Solvent | Toluene or Dioxane (anhydrous) | Aprotic solvents that are well-suited for this chemistry. Ensure they are rigorously deoxygenated.[17][18] |
| Temperature | 80-110 °C | Often required to achieve a reasonable reaction rate, especially when using weaker inorganic bases.[19] |
Q4: Can I run these reactions open to the air?
No. The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen and can be readily oxidized, leading to catalyst deactivation.[11] Furthermore, moisture from the air can promote the hydrodehalogenation side reaction.[9] All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) with properly degassed solvents.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of 2-Chloro-5-nitropyridine
This protocol provides a reliable starting point for experimentation. Note: All operations must be performed under an inert atmosphere.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add BrettPhos Pd G3 pre-catalyst (0.02 equiv), cesium carbonate (Cs₂CO₃, 1.5 equiv), and 2-chloro-5-nitropyridine (1.0 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add the amine (1.2 equiv) followed by anhydrous, degassed toluene (to achieve a concentration of ~0.2 M with respect to the limiting reagent).
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS analysis of a small, quenched aliquot.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.
Protocol 2: High-Throughput Screening for Condition Optimization
When dealing with a particularly challenging substrate, a parallel screen of catalysts and bases can rapidly identify optimal conditions.
-
Array Preparation: In a glovebox, dispense an array of 8 different catalyst/ligand combinations into separate vials (e.g., various Buchwald ligands, Josiphos-type ligands).
-
Base Addition: To each vial, add one of three different bases (e.g., NaOtBu, Cs₂CO₃, K₃PO₄), creating a 24-reaction matrix.
-
Substrate Addition: Add a stock solution of the halonitropyridine and an internal standard (e.g., 1,3,5-trimethoxybenzene) in the chosen solvent (e.g., dioxane) to each vial.
-
Amine Addition: Add the amine coupling partner to each vial.
-
Reaction & Analysis: Seal the vials and place the array in a heating block at a set temperature (e.g., 100 °C). After a set time (e.g., 18 hours), cool the array, quench the reactions, and analyze the yield in each vial by LC-MS or GC-MS relative to the internal standard. This allows for rapid identification of the most promising reaction conditions for scale-up.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Nitro group reduction and Suzuki reaction catalysed by palladium supported on magnetic nanoparticles modified with carbon quantum dots generated from glycerol and urea | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Chromatographic Separation of Nitropyridine Isomers
Welcome to the Technical Support Center for the chromatographic analysis of nitropyridine isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in separating these structurally similar compounds. Nitropyridines are crucial building blocks in the pharmaceutical and agrochemical industries, making their accurate analysis essential for synthesis monitoring, quality control, and impurity profiling.[1][2]
This resource provides in-depth, field-proven insights in a direct question-and-answer format, moving from foundational concepts to specific troubleshooting scenarios.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the separation of nitropyridine isomers.
Q1: Why is the chromatographic separation of nitropyridine isomers so challenging?
The primary challenge lies in their very similar physicochemical properties. Positional isomers of nitropyridine have the same molecular weight and formula. They often exhibit only subtle differences in polarity, pKa, and dipole moment, which makes achieving baseline separation with standard chromatographic methods difficult.[3] The choice of stationary and mobile phases must be carefully optimized to exploit these minor structural differences.
Q2: What is the best initial chromatographic approach for separating nitropyridine isomers: Reversed-Phase HPLC, Normal-Phase HPLC, or Gas Chromatography?
For most applications, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended starting point due to its versatility, reproducibility, and compatibility with a wide range of detectors, including mass spectrometry (MS).[1]
-
Reversed-Phase (RP-HPLC): Offers a good balance of hydrophobic and polar interactions. Method development often focuses on mobile phase pH control and selecting columns that provide alternative selectivities.
-
Normal-Phase (NP-HPLC): Can be very effective, especially for isomers with different polarities, but is often more difficult to work with due to solvent volatility and water sensitivity.
-
Gas Chromatography (GC): A viable option, particularly for volatile nitropyridine derivatives.[4] It can offer high resolution, but may require higher temperatures, and less volatile isomers might need derivatization.[5]
Q3: How do I select the right HPLC column for nitropyridine isomer separation?
Standard C18 columns may not provide sufficient selectivity. To resolve positional isomers, consider stationary phases that offer multiple interaction mechanisms beyond simple hydrophobicity.[3][6]
| Stationary Phase Type | Primary Interaction Mechanism(s) | Ideal for Separating Isomers Based On... |
| C18 (ODS) | Hydrophobic | Differences in hydrophobicity. Often insufficient alone. |
| Phenyl (e.g., Phenyl-Hexyl) | Hydrophobic, π-π interactions | Differences in aromaticity and electron distribution.[3] |
| NPE (Nitrophenylethyl) | Hydrophobic, π-π, Dipole-Dipole | Differences in dipole moments. Very effective for nitroaromatics.[7] |
| PYE (Pyrenylethyl) | Hydrophobic, π-π (Shape Selectivity) | Planarity and molecular shape. Excellent for aromatic isomers.[7] |
| Polar-Embedded | Hydrophobic, Hydrogen Bonding | Differences in hydrogen bonding capability. |
| Mixed-Mode | Hydrophobic, Ion-Exchange | Differences in pKa and charge state.[8][9] |
Q4: What is the role of mobile phase pH in separating these basic compounds?
Mobile phase pH is one of the most critical parameters for separating nitropyridines.[10] As basic compounds, their ionization state is highly dependent on pH.[11]
-
Ionization Control: Adjusting the pH changes the charge state of the nitropyridine molecule. In its ionized (protonated) form, it is more polar and will have less retention in reversed-phase mode. In its neutral form, it is less polar and will be retained longer.[12]
-
Improving Peak Shape: At low pH (e.g., pH 2-3), the acidic mobile phase protonates the residual silanol groups on the silica surface of the column.[13][14] This minimizes secondary ionic interactions between the basic analyte and the stationary phase, which are a primary cause of peak tailing.[6][15]
-
Optimizing Selectivity: Different isomers may have slightly different pKa values. Operating the mobile phase at a pH close to their pKa can maximize selectivity, but it risks peak splitting if the pH is not well-buffered.[12] A general best practice is to work at a pH at least 1-2 units away from the analyte's pKa for robust separation.[12]
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems.
Problem: Poor or No Resolution Between Isomers
Q: My nitropyridine isomers are co-eluting or have very poor resolution. What should I try first?
When resolution is the issue, the goal is to alter the selectivity of the chromatographic system. This can be achieved through a systematic approach.
Logical Troubleshooting Workflow for Poor Resolution
Caption: A stepwise workflow for troubleshooting poor resolution of isomers.
Detailed Solutions:
-
Modify the Mobile Phase:
-
Adjust pH: This is the most powerful tool for ionizable compounds.[10][11] Screen a range of pH values (e.g., pH 2.5, 4.5, 7.5), ensuring your column is stable at the chosen pH.[14]
-
Change Organic Solvent: The choice between acetonitrile and methanol can significantly alter selectivity. Methanol is a protic solvent and a better hydrogen-bond acceptor/donor, which can change interactions with the analyte and stationary phase compared to the aprotic acetonitrile.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry is likely not suitable.[16] Switch to a column that offers different interaction mechanisms, such as a phenyl-hexyl or a nitrophenylethyl (NPE) phase, to leverage π-π and dipole-dipole interactions.[3][7]
-
Adjust Column Temperature: Varying the temperature affects the thermodynamics of the separation and can sometimes reverse the elution order of closely related compounds. Try adjusting the temperature by ±10-15°C.[3]
-
Optimize Flow Rate and Gradient: For gradient separations, making the gradient shallower (i.e., increasing the run time) can improve the resolution of closely eluting peaks. For isocratic separations, reducing the flow rate can increase column efficiency, leading to narrower peaks and better resolution.[17]
Problem: Poor Peak Shape (Tailing)
Q: My peaks for nitropyridine isomers are tailing significantly. What causes this and how can I fix it?
Peak tailing for basic compounds like nitropyridines is a common problem, often caused by unwanted secondary interactions between the analyte and the stationary phase.[6][18] A tailing factor (Tf) greater than 1.2 is generally considered significant.[15]
Common Causes and Solutions:
| Cause | Explanation | Solution(s) |
| Secondary Silanol Interactions | The basic nitrogen on the pyridine ring interacts ionically with residual acidic silanol groups on the silica surface of the column.[6][13] | 1. Lower Mobile Phase pH: Use an acidic buffer (e.g., 10-20 mM phosphate or formate at pH 2.5-3.0) to protonate the silanols and suppress this interaction.[13] 2. Add a Competing Base: Introduce a silanol suppressor like triethylamine (TEA) at a low concentration (~5 mM) to the mobile phase. The TEA will preferentially interact with the active sites.[13] 3. Use a Modern Column: Employ a high-purity, end-capped silica column (Type B) or a column with a modified surface (e.g., charged surface hybrid) designed to minimize these interactions.[13][15] |
| Column Overload | Injecting too much sample mass saturates the stationary phase, leading to a distorted peak shape.[15][19] | Dilute the sample or reduce the injection volume. |
| Mismatched Sample Solvent | Dissolving the sample in a solvent much stronger than the mobile phase (e.g., 100% ACN when the mobile phase is 10% ACN) causes the peak to spread before it reaches the column.[15][19] | Dissolve the sample in the initial mobile phase composition whenever possible. |
| Column Contamination/Void | A buildup of strongly retained impurities at the head of the column can create active sites. A physical void can also disrupt the sample band.[6][15] | 1. Flush the column with a strong solvent. 2. If the problem persists, replace the guard column or the analytical column. |
| Extra-Column Dead Volume | Excessive tubing length or poorly made connections between the injector, column, and detector can cause the peak to broaden.[15][19] | Use narrow-bore tubing and ensure all fittings are properly seated. |
Problem: Inconsistent Retention Times
Q: The retention times for my isomers are drifting between injections. What's the cause?
Shifting retention times compromise the reliability of peak identification and quantification. The most common causes relate to instability in the system.[20]
-
Insufficient Column Equilibration: This is especially critical in gradient chromatography. Ensure the column is fully re-equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the next injection.
-
Mobile Phase Instability: The pH of a poorly buffered mobile phase can drift over time. Organic solvents can evaporate, changing the mobile phase composition. Always use a buffer with adequate capacity, and keep mobile phase reservoirs covered.[20]
-
Temperature Fluctuations: Inconsistent ambient temperatures can affect mobile phase viscosity and retention. Use a column oven to maintain a stable temperature.[3][20]
-
Pump Issues: Leaks in the pump or faulty check valves can lead to an inconsistent flow rate and pressure fluctuations, directly causing retention time drift.[20]
Section 3: Experimental Protocol Example
This section provides a starting point for developing a separation method.
Protocol 1: Baseline Reversed-Phase HPLC Method for Nitropyridine Isomer Screening
This method is designed as a robust starting point for separating a mixture of nitropyridine isomers (e.g., 2-nitropyridine, 3-nitropyridine, and 4-nitropyridine).
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV detector.
-
-
Column:
-
Recommended Starting Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). This provides both hydrophobic and π-π interactions.
-
Alternative: C18 column from a reputable vendor (for comparison).
-
-
Mobile Phase:
-
Mobile Phase A: 20 mM Potassium Phosphate. Adjust to pH 3.0 with phosphoric acid. Filter through a 0.22 µm membrane.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase B (ACN) 0.0 10 20.0 50 22.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Sample Preparation:
-
Dissolve the nitropyridine isomer mixture in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.1 mg/mL.
-
Section 4: Visual Decision Guide
Decision Tree for Method Selection
Caption: A decision tree to guide the initial selection of chromatographic technique.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. waters.com [waters.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. nacalai.com [nacalai.com]
- 8. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 9. helixchrom.com [helixchrom.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 14. agilent.com [agilent.com]
- 15. uhplcs.com [uhplcs.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. m.youtube.com [m.youtube.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 20. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Validation & Comparative
A Comparative Guide to Nucleophilic Aromatic Substitution: 5-Methyl-2-nitropyridine vs. 2-Chloro-5-methylpyridine
For researchers engaged in the synthesis of complex molecules, particularly in pharmaceutical and materials science, the pyridine scaffold is a cornerstone. The functionalization of this heterocycle via nucleophilic aromatic substitution (SNAr) is a fundamental strategy. However, the efficiency of SNAr reactions is profoundly dictated by the nature of the leaving group and the electronic landscape of the pyridine ring. This guide provides an in-depth, objective comparison of the reactivity of two common building blocks: 5-Methyl-2-nitropyridine and 2-Chloro-5-methylpyridine . We will dissect the mechanistic principles, present supporting data, and provide validated experimental protocols to guide your synthetic decisions.
The Underlying Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Before comparing the two substrates, it is crucial to understand the mechanistic pathway they share. Unlike aliphatic SN2 reactions, SNAr on an electron-deficient aromatic ring like pyridine is a two-step process known as the addition-elimination mechanism.[1][2]
-
Nucleophilic Attack: The reaction initiates with the attack of a nucleophile on the carbon atom bearing the leaving group. This step is typically the rate-determining step of the overall reaction.[3][4] It disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate called a Meisenheimer complex.[2][5]
-
Elimination & Aromatization: The Meisenheimer complex is resonance-stabilized. In the second, faster step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.
The stability of the Meisenheimer complex is the paramount factor governing the reaction rate.[2] More stable intermediates correspond to a lower activation energy for the rate-determining step and thus, a faster reaction.
Figure 1: General mechanism for Nucleophilic Aromatic Substitution (SNAr) on a 2-substituted pyridine ring.
Head-to-Head Comparison: Electronic Factors and Reactivity
The reactivity difference between this compound and 2-chloro-5-methylpyridine stems from three key electronic factors: the activating effect of the pyridine nitrogen, the nature of the leaving group at the C2 position, and the influence of the C5-methyl substituent.
The Pyridine Nitrogen: An Intrinsic Activator
The nitrogen atom in the pyridine ring is more electronegative than carbon, making the entire ring electron-deficient and thus inherently susceptible to nucleophilic attack.[6] This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen. During nucleophilic attack at C2 or C4, a key resonance structure of the Meisenheimer intermediate places the negative charge directly on the electronegative nitrogen atom, offering substantial stabilization.[3][4] Both of our subject molecules benefit from this activation, as the leaving group resides at the C2 position.
The Decisive Factor: Leaving Group Ability (-NO₂ vs. -Cl)
The primary determinant of reactivity in this comparison is the identity of the leaving group. In SNAr reactions where the initial nucleophilic attack is rate-determining, the reaction is accelerated by a leaving group that is strongly electron-withdrawing. This is because the group's inductive effect stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex.[7]
-
This compound: The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups used in organic chemistry. Its potent inductive and resonance effects drastically lower the activation energy for the initial nucleophilic attack. Consequently, the nitro group itself can act as an excellent leaving group in SNAr reactions. The established leaving group ability in activated SNAr systems often follows the order F > NO₂ > Cl ≈ Br > I, a trend known as the "element effect".[1][8][9]
-
2-Chloro-5-methylpyridine: The chloro group (-Cl) is electronegative and a good leaving group. However, its ability to withdraw electron density and stabilize the transition state is significantly weaker than that of a nitro group. While reactions with 2-chloropyridine are common, they often require more forcing conditions (higher temperatures, stronger nucleophiles, or longer reaction times) compared to their nitro-analogs.[10][11] For instance, studies on halopyridines show that 2-fluoropyridine reacts over 300 times faster than 2-chloropyridine with sodium ethoxide, underscoring the powerful role of the leaving group's electronegativity in stabilizing the rate-determining transition state.[12][13]
The C5-Methyl Group: A Minor Influence
The methyl group (-CH₃) at the C5 position is a weak electron-donating group (EDG) through hyperconjugation. This has a slight deactivating effect on the ring towards nucleophilic attack by marginally destabilizing the negatively charged intermediate. However, this effect is minor and does not override the powerful influences of the ring nitrogen and, most importantly, the leaving group. It is present in both molecules and thus serves as a constant, not a differentiator of their relative reactivity.
Figure 2: Logical relationship of factors governing the relative reactivity of the two pyridine substrates.
Quantitative Data Summary
| Feature | This compound | 2-Chloro-5-methylpyridine | Rationale |
| Leaving Group | Nitro (-NO₂) | Chloro (-Cl) | The identity of the group at the C2 position. |
| Electronic Nature | Strongly Electron-Withdrawing | Moderately Electron-Withdrawing | The nitro group has superior inductive and resonance effects. |
| Relative Reactivity | High | Moderate | Governed by the leaving group's ability to stabilize the rate-determining transition state. The general order is -NO₂ > -Cl.[1][8][9] |
| Typical Conditions | Milder (Lower temp, shorter time) | More Forcing (Higher temp, longer time) | The higher reactivity of the nitro-compound allows for less energetic reaction conditions to achieve substitution.[10] |
Experimental Protocols
The following protocols illustrate the practical differences in reaction conditions required for nucleophilic substitution on these two substrates. The chosen nucleophile is sodium methoxide, a common and strong nucleophile.
Protocol 1: Methoxide Substitution on this compound (High Reactivity Substrate)
This protocol leverages the high reactivity of the nitro-substituted pyridine, allowing for reaction at a moderate temperature.
Workflow Diagram
Figure 3: Experimental workflow for the synthesis of 2-methoxy-5-methylpyridine from the nitro-precursor.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous methanol (40 mL). Carefully add sodium metal (0.33 g, 14.4 mmol, 1.2 equiv) in small portions under a nitrogen atmosphere. Stir until all sodium has dissolved to form sodium methoxide.
-
Reaction Setup: To the freshly prepared sodium methoxide solution, add this compound (1.66 g, 12.0 mmol, 1.0 equiv).
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 65°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes, eluting with 3:1 Hexanes:Ethyl Acetate. The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Carefully pour the mixture into 100 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 2-methoxy-5-methylpyridine.
Protocol 2: Methoxide Substitution on 2-Chloro-5-methylpyridine (Moderate Reactivity Substrate)
This protocol requires more forcing conditions to overcome the lower reactivity of the chloro-substituted pyridine. This often involves higher temperatures, which may necessitate the use of a sealed vessel and a higher-boiling solvent.
Workflow Diagram
Figure 4: Experimental workflow for the synthesis of 2-methoxy-5-methylpyridine from the chloro-precursor.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried 50 mL sealed reaction tube equipped with a magnetic stir bar, add sodium methoxide (0.78 g, 14.4 mmol, 1.2 equiv) and anhydrous N,N-Dimethylformamide (DMF, 25 mL) under a nitrogen atmosphere.
-
Reaction Setup: Add 2-chloro-5-methylpyridine (1.53 g, 12.0 mmol, 1.0 equiv) to the solution.
-
Reaction Execution: Securely seal the reaction tube and place it in a preheated oil bath at 120°C. Stir vigorously. Caution: Ensure the reaction vessel is rated for the temperature and potential pressure increase.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small aliquots. The reaction is expected to be significantly slower, potentially requiring 12-24 hours for completion.
-
Workup: Once the starting material is consumed, cool the vessel to room temperature before opening. Carefully pour the mixture into 200 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL). The use of ether is often preferred to facilitate removal of the high-boiling DMF solvent during the aqueous wash.
-
Purification: Combine the organic layers, wash repeatedly with water (4 x 50 mL) to remove DMF, then wash with brine (50 mL). Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 2-methoxy-5-methylpyridine.
Conclusion
For drug development and research professionals, selecting the right starting material is critical for synthetic efficiency. This guide establishes that This compound is a substantially more reactive substrate for nucleophilic aromatic substitution than 2-chloro-5-methylpyridine . The powerful electron-withdrawing nature of the nitro group provides superior stabilization for the rate-limiting Meisenheimer intermediate, enabling reactions to proceed under significantly milder conditions. This enhanced reactivity can lead to shorter reaction times, lower energy consumption, and potentially cleaner reaction profiles, making it the preferred substrate when a choice is available and the subsequent chemistry allows.
References
- 1. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. infoscience.epfl.ch [infoscience.epfl.ch]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to 5-Methyl-2-nitropyridine and Its Isomers for the Modern Researcher
In the landscape of medicinal chemistry and materials science, the nuanced differences between structural isomers can be the determining factor in the efficacy, reactivity, and patentability of a novel compound. Nitropyridines, a class of heterocyclic compounds, are pivotal building blocks in these fields, prized for their versatile reactivity and presence in a multitude of bioactive molecules.[1] This guide provides an in-depth, objective comparison of 5-Methyl-2-nitropyridine and its key isomers, offering experimental insights and data to inform the strategic selection of these crucial intermediates in your research and development endeavors.
We will delve into the physicochemical properties, comparative reactivity, and spectroscopic signatures of these isomers, supported by established principles and experimental data. This guide is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of how the subtle placement of a methyl and a nitro group on a pyridine ring can profoundly influence molecular behavior.
Physicochemical Properties: A Foundation for Reactivity
The physical and chemical properties of a molecule are the bedrock upon which its reactivity is built. For the methyl-nitropyridine isomers, properties such as melting point, boiling point, and pKa offer insights into their stability, intermolecular forces, and behavior in different solvent systems. The following table summarizes the key physicochemical properties of this compound and its isomers.
| Compound | Structure | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) |
| This compound | 1074-38-0 | 138.12[2] | 98% Purity: White - Yellow Crystalline powder[3] | - | - | |
| 2-Methyl-3-nitropyridine | 18699-87-1 | 138.12 | 32-33[4] | 86/5mmHg | - | |
| 2-Methyl-5-nitropyridine | 21203-68-9 | 138.12[5] | 112[6] | 237.1±20.0 (Predicted)[6] | 1.92±0.10[6] | |
| 3-Methyl-2-nitropyridine | 18368-73-5 | 138.12[7] | 43-44[8] | 266.6±20.0 (Predicted)[8] | -2.30±0.22[8] | |
| 3-Methyl-4-nitropyridine | 1678-53-1 | 138.12[9] | - | - | - | |
| 4-Methyl-3-nitropyridine | 5832-44-0 | 138.12[10] | 24-28[11] | 238[12] | - |
Note: Some data, particularly pKa values, are predicted and should be used as a guide. Experimental values may vary.
Comparative Reactivity: The Heart of Synthetic Utility
The synthetic utility of methyl-nitropyridine isomers is largely defined by their reactivity in two key transformations: nucleophilic aromatic substitution (SNAr) and the reduction of the nitro group. The interplay between the electron-withdrawing nitro group and the electron-donating methyl group, along with their positions relative to the ring nitrogen, dictates the rate and regioselectivity of these reactions.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of a strongly electron-withdrawing nitro group. This makes the ring susceptible to attack by nucleophiles, particularly at positions ortho and para to the nitro group. The stability of the resulting negatively charged intermediate, known as a Meisenheimer complex, is the key determinant of the reaction rate.[13]
The following diagram illustrates the factors influencing SNAr reactivity in methyl-nitropyridine isomers.
Caption: Factors influencing the SNAr reactivity of methyl-nitropyridine isomers.
Analysis of Reactivity Trends:
-
Activation by the Nitro Group: Isomers with the nitro group at the 2- or 4-position are generally more reactive towards nucleophilic attack at a position with a suitable leaving group. This is because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the nitro group through resonance.[13]
-
Influence of the Methyl Group: The electron-donating methyl group can have a dual effect. It can slightly deactivate the ring towards nucleophilic attack by increasing electron density. However, its steric bulk is often a more dominant factor. A methyl group positioned ortho to the site of nucleophilic attack will sterically hinder the approach of the nucleophile, thereby decreasing the reaction rate.[14]
-
Predicted Reactivity Order: Based on these principles, a qualitative reactivity order for SNAr (assuming a leaving group at an activated position) can be predicted. For instance, comparing isomers where a leaving group is at the 2-position, this compound would be expected to be more reactive than 3-methyl-2-nitropyridine due to the reduced steric hindrance from the methyl group in the 5-position compared to the 3-position.
Reduction of the Nitro Group
The reduction of the nitro group to an amino group is a fundamental transformation that opens up a vast array of synthetic possibilities, as the resulting aminopyridine is a versatile precursor for amidation, diazotization, and other reactions. This transformation is crucial in the synthesis of many pharmaceutical compounds, including kinase inhibitors.[15]
The ease of reduction can be influenced by the electronic environment of the nitro group and the steric hindrance around it. Generally, electron-donating groups can slightly increase the electron density on the nitro group, potentially making it more challenging to reduce. However, in practice, a variety of robust methods are available for this transformation, and high yields are often achievable for most isomers.
Commonly employed methods for the reduction of nitropyridines include:
-
Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere.
-
Metal/Acid Reduction: Utilizing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl).
The choice of method often depends on the presence of other functional groups in the molecule that may be sensitive to the reaction conditions.
Spectroscopic Signatures: A Window into Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shifts in ¹H and ¹³C NMR spectra provide a detailed map of the electronic environment of each atom within the molecule.
The following table presents a summary of available ¹H NMR data for some of the methyl-nitropyridine isomers.
| Compound | ¹H NMR (CDCl₃, δ ppm) | Reference |
| 3-Methyl-4-nitropyridine N-Oxide | 2.5 (s, 3H, CH₃), 7.2-7.4 (m, 2H, Ar-H), 8.1 (d, 1H, Ar-H) | [16] |
| 4-Methylpyridine N-Oxide | 2.37 (s, 3H, -CH₃), 7.12 (s, 2H, Ar-H), 8.13 (s, 2H, Ar-H) | [12] |
| 2-Methylpyridine N-Oxide | 2.53 (s, 3H, -CH₃), 7.20-7.32 (m, 3H, Ar-H), 8.29-8.30 (d, J = 5.5 Hz, 1H, Ar-H) | [12] |
Note: The presented data is from various sources and may have been recorded under different conditions. For definitive structural assignment, it is always recommended to acquire NMR data for the specific compound of interest.
Interpreting the Spectra:
The chemical shifts of the aromatic protons and the methyl protons are highly informative. The electron-withdrawing nitro group will cause a downfield shift (higher ppm) for protons that are ortho and para to it. Conversely, the electron-donating methyl group will cause an upfield shift (lower ppm) for nearby protons. The coupling patterns between the aromatic protons can also be used to definitively determine the substitution pattern on the pyridine ring.
Experimental Protocol: A Guide to Comparative Kinetic Analysis
To provide a practical framework for the direct comparison of the reactivity of these isomers, the following is a detailed, self-validating protocol for a kinetic study of the nucleophilic aromatic substitution reaction with a model nucleophile, piperidine, using UV-Vis spectrophotometry.
Caption: Experimental workflow for the comparative kinetic analysis of methyl-nitropyridine isomers.
Detailed Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of each methyl-nitropyridine isomer (with a suitable leaving group, e.g., a chloro substituent at an activated position) at a concentration of 1 x 10⁻³ M in anhydrous acetonitrile.
-
Prepare a series of stock solutions of freshly distilled piperidine in anhydrous acetonitrile at concentrations of 0.01 M, 0.02 M, 0.05 M, and 0.1 M.
-
-
Instrumentation and Setup:
-
Use a UV-Vis spectrophotometer equipped with a thermostatted cuvette holder to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).
-
Determine the wavelength of maximum absorbance (λmax) for the expected substitution product.
-
-
Kinetic Measurements:
-
Equilibrate the reactant solutions to the desired temperature.
-
To initiate a reaction, add a small, precise volume of the substrate stock solution to a cuvette containing one of the piperidine solutions.
-
Immediately begin recording the absorbance at the predetermined λmax at regular time intervals until the reaction is complete (i.e., the absorbance reaches a plateau).
-
-
Data Analysis:
-
For each piperidine concentration, determine the pseudo-first-order rate constant (kobs) by fitting the absorbance versus time data to a first-order rate equation.
-
Plot the values of kobs against the corresponding piperidine concentrations.
-
The slope of the resulting linear plot will be the second-order rate constant (k₂) for the reaction.
-
-
Comparison:
-
Repeat the entire procedure for each methyl-nitropyridine isomer.
-
A direct comparison of the determined k₂ values will provide a quantitative measure of the relative reactivity of the isomers under the specified conditions.
-
Applications in Drug Development and Agrochemicals: Where Isomeric Differences Matter
The specific substitution pattern of methyl-nitropyridine isomers has a profound impact on their biological activity and, consequently, their applications in drug discovery and agrochemical development.
-
Kinase Inhibitors: Many small molecule kinase inhibitors feature a substituted pyridine core. The amino group derived from the reduction of a nitropyridine often forms a crucial hydrogen bond with the hinge region of the kinase's ATP-binding site. The position of the methyl group can influence the molecule's overall conformation and its interactions with other regions of the binding pocket, thereby affecting both potency and selectivity. For example, derivatives of 2-amino-5-methylpyridine have been utilized in the synthesis of potent Janus kinase 2 (JAK2) inhibitors.[17]
-
Agrochemicals: In the development of herbicides and pesticides, the specific isomer of a nitropyridine derivative can determine its efficacy against target organisms and its environmental fate. 3-Methylpyridine derivatives, for instance, are used in the synthesis of various agricultural chemicals.[18] The reactivity and metabolic pathway of the compound can be fine-tuned by the precise placement of the methyl and nitro groups.
Conclusion
The choice of a specific methyl-nitropyridine isomer is a critical decision in the design and synthesis of novel molecules for a wide range of applications. This guide has provided a comprehensive comparison of this compound and its isomers, highlighting the key differences in their physicochemical properties, reactivity, and spectroscopic characteristics.
A thorough understanding of the principles of nucleophilic aromatic substitution and the influence of steric and electronic effects is paramount for predicting and explaining the reactivity of these compounds. The provided experimental protocol offers a robust framework for the quantitative comparison of their reactivity, enabling researchers to make data-driven decisions in their synthetic endeavors.
Ultimately, the optimal isomer for a particular application will depend on a combination of factors, including its reactivity in key synthetic steps, the desired biological activity of the final product, and intellectual property considerations. By leveraging the information presented in this guide, researchers, scientists, and drug development professionals can navigate the subtleties of methyl-nitropyridine chemistry with greater confidence and precision.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-Hydroxy-4-methyl-3-nitropyridine(21901-18-8) 13C NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 3-Methyl-4-nitropyridine(1678-53-1) 1H NMR [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. 2-Hydroxy-6-methyl-5-nitropyridine(28489-45-4) 13C NMR [m.chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 3-Methyl-4-nitropyridine N-Oxide(1074-98-2) 1H NMR [m.chemicalbook.com]
- 17. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 5-Methyl-2-nitropyridine Derivatives
An In-Depth Technical Guide
The 5-methyl-2-nitropyridine scaffold is a compelling starting point in medicinal chemistry. The pyridine ring is a privileged structural motif found in numerous FDA-approved drugs.[1][2] The unique electronic interplay between the electron-withdrawing nitro group at the C2 position and the weakly electron-donating methyl group at the C5 position creates a distinct polarization, making the molecule a versatile precursor for a wide range of derivatives with significant therapeutic potential.[3] This guide delves into the key biological activities demonstrated by these derivatives, supported by experimental data and detailed protocols.
Anticancer Potential: Targeting Uncontrolled Cell Proliferation
Nitropyridine derivatives have emerged as a promising class of compounds in anticancer research.[1] Their mechanism of action often involves interfering with critical cellular processes in cancer cells, leading to cytotoxicity and apoptosis.
Several derivatives have shown notable activity. For instance, 1-methyl-3-(5-nitropyridin-2-yl) urea serves as a crucial intermediate in the synthesis of small molecule anticancer drugs.[3] Further functionalization of the core structure has yielded compounds with direct cytotoxic effects. Mannich bases synthesized from 2-chloro-5-nitropyridine have exhibited moderate activity against prostate cancer cell lines, while nitropyridine-linked thiazolidinone derivatives have also been investigated as potential anticancer agents.[1][4] Metal complexes incorporating nitropyridine-based ligands have also demonstrated significant cytotoxicity against various tumor cell lines.[5]
Comparative Anticancer Activity of Nitro-Pyridine and Related Derivatives
The following table summarizes the cytotoxic activity of various nitropyridine and related nitro-compound derivatives against different cancer cell lines, highlighting the influence of structural modifications on their potency.
| Compound/Derivative Class | Cancer Cell Line | IC50 Value | Reference |
| Cd(II) Complex with 5-nitropicolinic acid | B16-F10 (Melanoma) | 26.94 µg/mL | [5] |
| Co(II) Complex with 5-nitropicolinic acid | B16-F10 (Melanoma) | 45.10 µg/mL | [5] |
| 5-Nitrofuran-2-yl Thiazolidinone (14b) | MDA-MB-231 (Breast) | 6.61 µM | [6] |
| 3-Methylbutanoic acid-4-thiazolidinone hybrid | MCF-7 (Breast) | 5.02 µM | [6] |
| N-methyl-nitroimidazole | A549 (Lung Carcinoma) | ~20 µM (LC50) | [7] |
| N-ethyl-nitroimidazole | A549 (Lung Carcinoma) | ~25 µM (LC50) | [7] |
Potential Mechanism of Action: Kinase Inhibition Pathway
While the exact mechanisms for many this compound derivatives are still under investigation, a plausible pathway for related anticancer quinolines involves the inhibition of key signaling pathways that regulate cell proliferation and survival, such as those involving protein kinases.[8]
Caption: Potential mechanism involving the inhibition of a kinase cascade by a nitropyridine derivative.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effect of a compound on cancer cell lines.[8]
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, can be determined by plotting a dose-response curve.[8]
Antimicrobial Efficacy: Combating Pathogenic Microbes
The pyridine scaffold is integral to many antimicrobial agents. Derivatives of this compound have demonstrated a range of activities against both bacteria and fungi. The specific functional groups attached to the core structure are critical in defining the spectrum and potency of the antimicrobial effect.
For example, hydrazone derivatives have shown moderate activity against Bacillus subtilis and Candida krusei.[1] A significant advancement has been the development of 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives from a 2-chloro-5-nitropyridine precursor. These compounds exhibit a broad spectrum of activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.[9] Furthermore, incorporating the nitropyridine moiety into metal complexes can enhance antimicrobial potency, with some complexes showing efficacy comparable to standard antibiotics against both Gram-positive and Gram-negative bacteria.[1]
Comparative Antimicrobial Activity (MIC)
The Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial potency. The table below compares the MIC values of various nitropyridine derivatives against selected pathogens.
| Derivative Class | Microorganism | MIC Value (µg/mL) | Reference |
| Hydrazone Derivative (phenolic) | Bacillus subtilis | 62.5 | [1] |
| Hydrazone Derivative (phenolic) | Candida krusei | 62.5 | [1] |
| Oxazolidinone Ester (12e) | Bacillus subtilis | 16 | [9] |
| Metal Complexes (Cu, Zn, Ni) | Staphylococcus aureus | Zone of Inhibition: 9.1-17.9 mm | [1] |
| Metal Complexes (Cu, Zn, Ni) | Escherichia coli | Zone of Inhibition: 9.1-17.9 mm | [1] |
Workflow for Antimicrobial Susceptibility Testing
Determining the MIC is a fundamental workflow in antimicrobial drug discovery. The broth microdilution method is a standard procedure.
Caption: A streamlined workflow for the broth microdilution MIC assay.
Experimental Protocol: Broth Microdilution Assay
This protocol details the steps for determining the MIC of a compound against a bacterial strain like S. aureus.
-
Preparation of Compound Plate: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). Final volumes in the wells should be 50 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the total volume to 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18 to 24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Anti-inflammatory Properties: Modulating the Immune Response
Chronic inflammation is a hallmark of numerous diseases. Certain this compound derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of nitric oxide synthase (NOS).[3] Overproduction of nitric oxide (NO) by inducible NOS (iNOS) is a key factor in the inflammatory cascade. Selective inhibition of iNOS is a desirable therapeutic strategy.[3]
While direct studies on this compound are emerging, research on structurally related compounds provides a strong rationale. Metal complexes of 5-nitropicolinic acid, a related nitropyridine, have demonstrated potent anti-inflammatory activity by reducing NO production in lipopolysaccharide (LPS)-stimulated macrophages.[5][10]
Comparative Anti-inflammatory Activity (NO Inhibition)
The following table presents the IC₅₀ values for nitric oxide inhibition by metal complexes of a related nitropyridine, showcasing their potential to curb inflammatory responses.
| Compound | Cell Line | IC50 Value (NO Inhibition) | Reference |
| Cd(II) Complex with 5-nitropicolinic acid | RAW 264.7 | 5.38 µg/mL | [5][10] |
| Zn(II) Complex with 5-nitropicolinic acid | RAW 264.7 | 17.63 µg/mL | [5][10] |
| Cu(II) Complex with 5-nitropicolinic acid | RAW 264.7 | 24.10 µg/mL | [5][10] |
Signaling Pathway: LPS-Induced Inflammation
LPS stimulation of macrophages activates signaling pathways, such as NF-κB, leading to the expression of pro-inflammatory enzymes like iNOS and cytokines.
Caption: Simplified pathway of LPS-induced NO production and its inhibition.
Experimental Protocol: Nitric Oxide Assay (Griess Test)
This assay quantifies nitrite, a stable metabolite of NO, in cell culture supernatants from LPS-stimulated macrophages (e.g., RAW 264.7) to assess the anti-inflammatory activity of test compounds.[11]
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the test derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and NO production. Incubate for 24 hours.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes. A pink/magenta color will develop in the presence of nitrite.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Other Notable Biological Activities
The versatility of the this compound scaffold extends to other therapeutic areas:
-
Enzyme Inhibition: Derivatives have shown potent inhibition of enzymes like Janus kinase 2 (JAK2), urease, and chymotrypsin, suggesting applications in inflammatory diseases and gastrointestinal disorders.[1][4]
-
Agrochemicals: Certain derivatives of 2-chloro-5-nitropyridine have been developed as insecticides and herbicides, acting via mechanisms like the inhibition of protoporphyrinogen oxidase.[1][4]
-
Anticoccidial Agents: Early studies indicated the potential of this compound derivatives as agents against coccidiosis, a parasitic disease in animals.[3]
Conclusion and Future Outlook
Derivatives of this compound represent a highly versatile and promising class of biologically active molecules. The strategic placement of the nitro and methyl groups on the privileged pyridine scaffold provides a foundation for developing potent agents with diverse therapeutic applications. The evidence clearly demonstrates that modifications to this core structure can be tailored to achieve significant anticancer, antimicrobial, and anti-inflammatory activities.
Future research should focus on elucidating the precise molecular mechanisms of action and expanding the structure-activity relationship studies to design next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The continued exploration of this chemical space holds considerable promise for addressing unmet needs in modern medicine and beyond.
References
- 1. mdpi.com [mdpi.com]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-289754) | 1074-38-0 [evitachem.com]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for the Cross-Coupling of 5-Methyl-2-nitropyridine Derivatives
This guide provides a comparative analysis of catalytic systems for the cross-coupling of 5-methyl-2-nitropyridine derivatives, a class of compounds of significant interest in the pharmaceutical and agrochemical industries. Due to the inherent reactivity of the nitro group, direct C-H activation of this compound is challenging. Therefore, this guide focuses on the more prevalent and synthetically practical approach: the cross-coupling of pre-functionalized derivatives, primarily 2-halo-5-methylpyridines, which serve as robust precursors.
We will delve into the performance of various catalysts, supported by experimental data, and provide detailed protocols to ensure reproducibility. The causality behind experimental choices, from ligand selection to reaction conditions, will be explained to provide a deeper, field-proven understanding of these critical transformations.
The Challenge and Importance of 2-Substituted-5-Methylpyridines
This compound is a valuable building block, but the electron-withdrawing nature of the nitro group and its potential to coordinate with metal centers can complicate many standard cross-coupling reactions. A common strategy involves the use of more reactive analogues like 2-chloro- or 2-bromo-5-methylpyridine as coupling partners. The resulting coupled products can then be subjected to further transformations if the nitro functionality is desired.
The development of efficient catalysts for the coupling of these pyridine derivatives is crucial for the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The choice of catalyst—typically a complex of palladium, nickel, or copper—profoundly impacts reaction efficiency, yield, and selectivity.
Comparative Analysis of Catalytic Systems
The choice of the metallic center and its associated ligands is the most critical parameter in designing a successful cross-coupling reaction. Below, we compare the most common catalytic systems.
Palladium-Based Catalysts: The Workhorse of Cross-Coupling
Palladium catalysts are the most extensively studied and widely used for pyridine cross-coupling due to their high reactivity and functional group tolerance.
Key Insights:
-
Ligand Choice is Paramount: For electron-deficient substrates like nitropyridines, electron-rich and sterically hindered phosphine ligands are often required. These ligands promote the crucial reductive elimination step and stabilize the active Pd(0) species. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) and carbene ligands (e.g., IPr) have shown exceptional performance.
-
Suzuki-Miyaura Coupling: This is one of the most common reactions for forming C-C bonds. For the Suzuki coupling of 2-chloro-5-methylpyridine, palladium catalysts are highly effective.
-
Buchwald-Hartwig Amination: For C-N bond formation, palladium catalysts, particularly those with Josiphos or Buchwald-type ligands, have demonstrated high efficacy in the amination of 2-halopyridines.
Performance Data for Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridine:
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | 110 | 16 | 92 | |
| PEPPSI-IPr | Cs₂CO₃ | THF | 80 | 8 | 98 |
This data is representative and compiled from various sources demonstrating typical performance.
Nickel-Based Catalysts: A Cost-Effective and Potent Alternative
Nickel catalysts have emerged as a powerful, earth-abundant alternative to palladium. They often exhibit unique reactivity, particularly for challenging substrates or for enabling reactions that are sluggish with palladium.
Key Insights:
-
Enhanced Reactivity for Chlorides: Nickel catalysts are particularly adept at activating otherwise unreactive C-Cl bonds, offering a significant cost advantage over the corresponding bromides or iodides.
-
Different Mechanistic Pathways: Nickel can access different oxidation states and engage in single-electron transfer (SET) pathways, which can be beneficial for certain transformations but also lead to different side products compared to palladium.
-
Ligand Sensitivity: Similar to palladium, ligand choice is crucial. Bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) and nitrogen-based ligands have proven effective.
Performance Data for Kumada Coupling of 2-Chloro-5-methylpyridine:
| Catalyst/Ligand | Grignard Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂(dppe) | PhMgBr | THF | 25 | 2 | 88 | |
| NiCl₂(PCy₃)₂ | MeMgBr | Ether | 25 | 4 | 91 | |
| Ni(acac)₂ / IPr | ArMgBr | Dioxane | 60 | 12 | 94 |
This data is representative and compiled from various sources demonstrating typical performance.
Copper-Catalyzed Couplings: The Classic Choice for C-N and C-O Bonds
Copper catalysis, particularly for Ullmann-type reactions, has a long history and remains relevant for specific applications, especially for forming C-N and C-O bonds. While often requiring higher temperatures and stoichiometric amounts of copper in older protocols, modern ligand-accelerated systems have significantly improved their efficiency.
Key Insights:
-
Ideal for Aminations and Etherifications: Copper systems, often utilizing phenanthroline or diamine ligands, are well-suited for coupling amines, alcohols, and phenols with halopyridines.
-
Cost-Effectiveness: Copper is significantly cheaper than palladium, making it attractive for large-scale synthesis.
-
Reaction Conditions: Copper-catalyzed reactions often require a strong base and polar aprotic solvents like DMF or DMSO.
Experimental Protocols & Workflow
Reproducibility is key in scientific research. Below are detailed protocols for a high-performing catalytic system.
General Experimental Workflow
A standardized workflow is crucial for obtaining reliable and comparable results. The diagram below outlines the typical steps from reaction setup to product analysis.
Caption: Standard workflow for a typical cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridine
This protocol describes a reliable method for the C-C bond formation using a palladium catalyst.
Materials:
-
2-Bromo-5-methylpyridine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene and Water (degassed)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation: To an oven-dried Schlenk flask, add 2-bromo-5-methylpyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Catalyst Loading: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of toluene. Add this catalyst mixture to the Schlenk flask.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mechanistic Insights: Why Ligand Choice Matters
The success of these reactions hinges on the catalyst's ability to efficiently cycle through three key steps: oxidative addition, transmetalation (for Suzuki), and reductive elimination.
Caption: A simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halo-5-methylpyridine. Bulky, electron-rich ligands (like SPhos) facilitate this step by promoting a more electron-rich and reactive Pd(0) center.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. The base is crucial here, as it activates the boronic acid.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst. This is often the rate-limiting step, and sterically demanding ligands that create a wider P-Pd-P bond angle can accelerate this process.
For electron-deficient pyridines, the reductive elimination step can be particularly slow. This is precisely why bulky biarylphosphine ligands are so effective; they sterically enforce a conformation that is closer to the transition state for reductive elimination, thereby lowering the activation energy and accelerating the reaction.
Conclusion and Future Outlook
While palladium-based systems, particularly with Buchwald-type ligands, remain the gold standard for reliability and broad applicability in the cross-coupling of this compound derivatives, nickel catalysts offer a compelling, cost-effective alternative, especially for activating C-Cl bonds. Copper catalysts retain their niche for C-N and C-O bond formations.
Future research will likely focus on the development of even more active and robust catalysts based on earth-abundant metals like iron and cobalt, as well as photocatalytic methods that can operate under milder conditions. The ultimate goal remains the direct, selective C-H functionalization of the parent this compound, which would represent a significant advance in synthetic efficiency and sustainability.
The Foundation of Reactivity: Understanding the Nitropyridine Scaffold
An In-Depth Guide to the Strategic Advantages of 5-Methyl-2-nitropyridine in Medicinal Chemistry
As a cornerstone in the synthesis of complex pharmaceuticals, the selection of the right starting material is paramount to the success of a drug discovery program. Among the vast array of heterocyclic building blocks, nitropyridines have carved out a significant niche due to their versatile reactivity.[1][2] This guide provides a detailed comparative analysis of this compound, elucidating its strategic advantages in medicinal chemistry. We will explore its unique reactivity profile, compare its performance against structural isomers and alternative reagents, and provide practical, data-supported protocols for its application, particularly in the synthesis of kinase inhibitors.
The utility of nitropyridine derivatives in organic synthesis stems from the powerful electron-withdrawing nature of the nitro group (-NO2).[1] This group significantly influences the electron density of the pyridine ring, making it susceptible to specific chemical transformations that are crucial for building complex drug molecules.
The primary reaction pathway exploited in medicinal chemistry is Nucleophilic Aromatic Substitution (SNAr) . In this mechanism, a nucleophile attacks the electron-deficient pyridine ring, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is the key determinant of the reaction's feasibility and rate. The nitro group is exceptionally effective at stabilizing this intermediate through resonance, especially when positioned ortho or para to the site of nucleophilic attack.[3] This activation is fundamental to the advantages offered by nitropyridine-based building blocks.
The Strategic Advantage of the 5-Methyl-2-nitro Substitution Pattern
While several nitropyridine isomers are available, the this compound scaffold offers a distinct combination of reactivity and structural features. Its primary advantage lies in its role as a precursor to 2-amino-5-methylpyridine and its derivatives, which are pivotal fragments in a multitude of biologically active compounds.
The typical synthetic sequence involves an initial SNAr reaction, where a nucleophile displaces a leaving group at the 2- or 6-position, followed by the reduction of the nitro group to a versatile amine. This amine then serves as a critical handle for further molecular elaboration, such as forming amides, ureas, or participating in coupling reactions to build the final drug candidate.[4]
Comparative Reactivity Analysis
In a compound like 2-chloro-5-nitropyridine, the chloro leaving group is at an activated position (ortho to the ring nitrogen and para to the nitro group), enabling efficient SNAr reactions.[3] Similarly, in syntheses starting from a precursor that will become this compound, the 2-position is highly activated by the ring nitrogen, making it a prime site for nucleophilic attack. The 5-methyl group, being a weak electron-donating group, has a less pronounced electronic effect but provides a crucial structural element for binding interactions in the final drug molecule.
To illustrate the profound impact of substituent positioning on reactivity, the table below presents kinetic data for the reaction of various chloronitropyridine isomers with piperidine. This data highlights how the relationship between the leaving group and the activating nitro group governs the reaction rate.
| Substrate | Position of Cl | Position of NO₂ | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 4-Chloro-3-nitropyridine | 4 | 3 | 1.80 x 10⁻² | Very High |
| 2-Chloro-3-nitropyridine | 2 | 3 | 1.17 x 10⁻³ | High |
| 5-Chloro-2-nitropyridine | 5 | 2 | 1.52 x 10⁻⁴ | Moderate |
| 2-Chloro-5-nitropyridine | 2 | 5 | 7.30 x 10⁻⁵ | Moderate |
| 3-Chloro-2-nitropyridine | 3 | 2 | Very Low | Very Low |
| Data sourced from a foundational study on nucleophilic displacement in the pyridine series, providing a quantitative basis for understanding SNAr reactivity patterns.[3] |
This comparison underscores a critical principle: for maximum activation, the leaving group should be positioned ortho or para to the strongly electron-withdrawing nitro group.[3] This principle guides the strategic design of synthetic routes utilizing nitropyridine intermediates.
Application Showcase: Synthesis of Kinase Inhibitors
A prominent application of this compound derivatives is in the synthesis of kinase inhibitors, a critical class of targeted cancer therapeutics.[4] The pyridine moiety frequently serves as a "hinge-binding" element, forming essential hydrogen bonds within the ATP-binding site of the target kinase.[4]
Specifically, derivatives of this compound are key intermediates for Janus kinase 2 (JAK2) inhibitors and DNA-dependent protein kinase (DNA-PK) inhibitors.[5][6][7]
Workflow for Kinase Inhibitor Synthesis
The general workflow involves using a functionalized nitropyridine as a core building block. The nitro group's role is twofold: it activates the ring for an initial key bond-forming reaction and is then transformed into an amine to attach another part of the molecule.
Caption: Synthetic workflow for a kinase inhibitor using a nitropyridine intermediate.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol details a representative SNAr reaction, a critical step in synthesizing precursors for JAK2 inhibitors, starting from a commercially available, related nitropyridine.[6][7]
Objective: To synthesize an N-substituted aminopyridine via SNAr, demonstrating the reactivity of the activated nitropyridine ring.
Materials:
-
2-Chloro-3-nitropyridine derivative (e.g., 2-chloro-5-methyl-3-nitropyridine) (1.0 eq)
-
Secondary amine (e.g., morpholine or a custom amine fragment) (1.2 eq)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-chloro-3-nitropyridine derivative (1.0 eq) and the chosen solvent (e.g., Acetonitrile, 10 mL per mmol of substrate).
-
Addition of Reagents: Add the secondary amine (1.2 eq) to the stirring solution. Causality Note: A slight excess of the nucleophile ensures the complete consumption of the limiting electrophile.
-
Base Addition: Add the base (e.g., K₂CO₃, 2.0 eq). Causality Note: The base is crucial for scavenging the HCl generated during the substitution, driving the reaction to completion.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off any inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the crude residue in a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product is then purified by column chromatography on silica gel to yield the pure N-substituted aminopyridine product.
Self-Validation: The success of the protocol is confirmed by LC-MS analysis showing the disappearance of the starting material and the appearance of a new peak with the expected mass of the product. Further characterization by ¹H NMR and ¹³C NMR will validate the structure.
Caption: Experimental workflow for a typical SₙAr reaction.
Conclusion: A Versatile and Indispensable Tool
This compound and its closely related isomers are more than just simple chemical intermediates; they are strategic building blocks that provide a powerful platform for modern drug discovery.[5][8] Their key advantages can be summarized as:
-
Tunable Reactivity: The nitro group provides robust activation for SNAr reactions, a reliable and scalable method for C-N bond formation.
-
Synthetic Versatility: The nitro group can be readily reduced to a primary amine, opening up a vast chemical space for subsequent functionalization and library synthesis.[2]
-
Proven Pharmacophore: The resulting 2-amino-5-methylpyridine core is a well-established hinge-binding motif in numerous kinase inhibitors, increasing the probability of successful target engagement.[4]
By understanding the principles of reactivity and leveraging the unique substitution pattern of this compound, medicinal chemists can streamline the synthesis of complex, high-value pharmaceutical agents, accelerating the path from discovery to clinical development.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buy this compound (EVT-289754) | 1074-38-0 [evitachem.com]
- 6. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-Methyl-2-nitropyridine
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide offers an in-depth comparison of analytical techniques for assessing the purity of 5-Methyl-2-nitropyridine, a key building block in various pharmaceutical syntheses. Ensuring the purity of this intermediate is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).
This document provides a comprehensive overview of prevalent analytical methodologies, complete with detailed experimental protocols and supporting data. We will delve into the principles behind each technique, offering insights honed from years of field experience to explain the rationale behind experimental choices. Our aim is to equip you with the knowledge to establish a self-validating system for purity assessment in your laboratory.
The Critical Role of Purity in Pharmaceutical Development
In the pharmaceutical industry, the validation of analytical methods is not merely a suggestion but a requirement by regulatory bodies like the FDA and is guided by the International Council for Harmonisation (ICH).[1][2] This process ensures that every analytical method yields reliable, repeatable, and accurate results, which is paramount for impurity profiling, stability studies, and routine quality control.[3] Impurities in a drug substance can alter its therapeutic effects or even introduce toxicity, making rigorous purity assessment a non-negotiable aspect of drug development.[4]
This compound (CAS No: 1074-38-0) is a crystalline powder, typically white to yellow in color.[5] Its molecular structure and properties necessitate the use of sophisticated analytical techniques to detect and quantify potential impurities.[6]
A Comparative Analysis of Key Analytical Techniques
The most powerful and commonly employed methods for purity assessment of organic compounds like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8] The choice of technique depends on the physicochemical properties of the compound and the nature of the expected impurities.[8]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for many pyridine derivatives.[9] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[8]
Causality Behind Experimental Choices in HPLC
A reversed-phase HPLC (RP-HPLC) method is generally the first line of defense for purity analysis of polar organic compounds. The use of a C18 column provides a non-polar stationary phase that effectively retains and separates compounds based on their hydrophobicity.[8] The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile, is crucial for elution.[10][11] The addition of an acid, such as formic or phosphoric acid, to the mobile phase helps to suppress the ionization of the analyte and any acidic or basic impurities, leading to sharper peaks and better separation.[8][12]
Experimental Protocol: RP-HPLC for this compound
Instrumentation:
-
HPLC system equipped with a UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[12]
Reagents and Solvents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid (ACS grade)[12]
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid (Gradient or Isocratic) | A common mobile phase for retaining and eluting polar analytes on a C18 column. The acid ensures the analyte is in its protonated form for better retention and peak shape.[12] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a good balance between analysis time and separation efficiency.[12] |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring sufficient analyte for detection. |
| Column Temperature | 25°C | Maintaining a constant column temperature ensures reproducible retention times.[12] |
| Detection | UV at an appropriate wavelength (e.g., 230-270 nm) | The nitro and pyridine functional groups in the molecule absorb UV light, allowing for sensitive detection. The optimal wavelength should be determined by running a UV scan of the analyte. |
| Run Time | 15-20 minutes | Sufficient time to elute the main peak and any potential impurities. |
Data Presentation: HPLC Purity Analysis
| Sample ID | Retention Time (min) | Peak Area | Area % |
| This compound | 8.5 | 1250000 | 99.5 |
| Impurity 1 | 6.2 | 3000 | 0.24 |
| Impurity 2 | 10.1 | 3250 | 0.26 |
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Compounds
GC-MS is an excellent technique for the separation and identification of volatile and thermally stable compounds.[9] It separates components based on their boiling points and interactions with a stationary phase, followed by mass-based detection, which provides structural information.[8]
Causality Behind Experimental Choices in GC-MS
For nitropyridine derivatives, a non-polar capillary column is often used.[13] The choice of electron ionization (EI) at 70 eV is a standard for generating reproducible mass spectra and creating extensive fragmentation, which aids in structural elucidation.[13] However, for labile molecules, a "softer" ionization technique or lower electron energy might be necessary to preserve the molecular ion.[14]
Experimental Protocol: GC-MS for this compound
Instrumentation:
-
GC system coupled to a Mass Spectrometer
-
Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[8]
Reagents and Solvents:
-
This compound sample
-
Dichloromethane or other suitable volatile solvent (GC grade)
Chromatographic and Spectrometric Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas that provides good chromatographic efficiency.[8] |
| Oven Temperature Program | Initial: 50°C, hold 2 min; Ramp: 10°C/min to 280°C; Hold: 5 min | A temperature gradient is used to separate compounds with a range of boiling points.[8] |
| Injector Temperature | 250°C | Ensures rapid volatilization of the sample without thermal degradation.[8] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating a reproducible fragmentation pattern.[13] |
| Mass Range | m/z 40-300 | A typical mass range to detect the molecular ion and key fragments of the analyte and potential impurities.[13] |
Data Presentation: GC-MS Purity Analysis
| Component | Retention Time (min) | Molecular Ion (m/z) | Key Fragments (m/z) | Area % |
| This compound | 12.3 | 138 | 122, 92, 65 | 99.2 |
| Impurity 3 | 11.8 | 124 | 108, 78 | 0.8 |
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS purity assessment of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Purity Assessment
qNMR provides an absolute measure of purity and is an excellent orthogonal technique to chromatography.[8] It offers a primary analytical method for purity determination without the need for a specific reference standard of the analyte.[8][15]
Causality Behind Experimental Choices in qNMR
The choice of a deuterated solvent is critical to avoid interference with the analyte signals.[16] For quantitative analysis, a known amount of an internal standard with a certified purity is added to a precisely weighed sample. The purity of the analyte is then determined by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.
Experimental Protocol: qNMR for this compound
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents and Solvents:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[16]
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
NMR Parameters:
| Parameter | Condition | Rationale |
|---|---|---|
| Solvent | Chloroform-d (CDCl₃) or DMSO-d₆ | Provides a signal-free region for observing the analyte's protons.[16] |
| Pulse Sequence | A standard 90° pulse sequence | Ensures quantitative excitation of all protons. |
| Relaxation Delay (d1) | At least 5 times the longest T1 of interest | Allows for full relaxation of all protons between scans, which is crucial for accurate integration. |
| Number of Scans | Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32) | Improves the accuracy of the integration. |
Data Presentation: qNMR Purity Calculation
The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
Workflow for qNMR Analysis
Caption: Workflow for qNMR purity assessment of this compound.
Comparison of Purity Assessment Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[8] | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.[8] | Intrinsic quantitative analysis based on the direct relationship between signal intensity and the number of nuclei. |
| Applicability | Non-volatile and thermally labile compounds.[9] | Volatile and thermally stable compounds.[9] | Soluble compounds with unique proton signals. |
| Purity Type | Relative (requires a reference standard of the same compound). | Relative (can be semi-quantitative without a standard). | Absolute (does not require a reference standard of the analyte).[8][15] |
| Strengths | High resolution, widely applicable, robust, and reproducible. | High sensitivity, provides structural information for impurity identification.[17] | High precision and accuracy, non-destructive, provides structural confirmation.[15] |
| Limitations | Requires a reference standard for quantification, may not detect non-UV active impurities. | Not suitable for non-volatile or thermally labile compounds, may require derivatization.[9] | Lower sensitivity than chromatographic methods, can be complex to interpret with overlapping signals.[16] |
Conclusion: A Multi-faceted Approach to Ensure Quality
A comprehensive assessment of the purity of synthesized this compound requires a combination of analytical techniques. HPLC is an indispensable tool for routine purity checks and quantifying known impurities. GC-MS offers a powerful method for identifying volatile impurities and providing structural confirmation. qNMR serves as an essential orthogonal technique, providing an absolute measure of purity and confirming the structure of the main component.
By employing a multi-faceted approach and understanding the principles and rationale behind each method, researchers and drug development professionals can establish a robust, self-validating system for purity assessment. This ensures the quality, consistency, and reliability of their scientific endeavors, ultimately contributing to the development of safe and effective pharmaceuticals.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. particle.dk [particle.dk]
- 4. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 5. This compound | 1074-38-0 [sigmaaldrich.com]
- 6. This compound | C6H6N2O2 | CID 255070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tutorchase.com [tutorchase.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Separation of 5-Ethyl-2-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. 5-Ethyl-2-methylpyridine | SIELC Technologies [sielc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
A Spectroscopic Guide to the Synthesis of 5-Methyl-2-nitropyridine for Pharmaceutical Research
In the landscape of pharmaceutical development, the purity and structural integrity of active pharmaceutical ingredients (APIs) and their intermediates are paramount. 5-Methyl-2-nitropyridine is a key building block in the synthesis of a variety of pharmacologically active compounds. Its proper synthesis and characterization are critical first steps in many drug discovery pipelines. This guide provides an in-depth spectroscopic comparison of this compound and its common precursors, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore how techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy can be leveraged to monitor reaction progress and ensure the purity of the final product.
The Synthetic Pathway: From Precursor to Product
A common and efficient route to synthesize this compound involves the oxidation of 2-Amino-5-methylpyridine. This precursor is a versatile chemical building block used in the creation of more complex molecules.[1] Another potential precursor is 2-Chloro-5-methylpyridine, which can undergo nucleophilic substitution. Understanding the distinct spectroscopic signatures of these precursors in relation to the final nitrated product is fundamental for effective reaction monitoring.
Diagram of the Synthesis Pathway
This diagram illustrates the transformation of the amine precursor to the final nitro product.
Comparative Spectroscopic Analysis
The transformation of an amino or chloro group to a nitro group on the pyridine ring induces significant changes in the molecule's electronic and vibrational properties. These changes are readily detected by various spectroscopic methods.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) is a powerful tool for tracking the conversion of precursors to this compound by observing changes in the chemical shifts of the aromatic protons. The electron-withdrawing nature of the nitro group (-NO₂) deshields the protons on the pyridine ring more significantly than the electron-donating amino group (-NH₂) or the less electron-withdrawing chloro group (-Cl).
Key Differentiators in ¹H NMR:
-
2-Amino-5-methylpyridine: The aromatic protons typically appear in the range of 6.3-7.8 ppm.[2][3] The amino group's donating effect results in a more upfield (lower ppm) chemical shift for the ring protons compared to the product.
-
2-Chloro-5-methylpyridine: The protons on this precursor are generally found between 7.1 and 8.2 ppm.[4] The chlorine atom is electron-withdrawing, but less so than a nitro group.
-
This compound: The strong electron-withdrawing nitro group causes a significant downfield shift of the aromatic protons, typically observed in the range of 7.5-8.5 ppm. The proton adjacent to the nitro group is the most deshielded.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | H3 | H4 | H6 | Methyl Protons |
| 2-Amino-5-methylpyridine | ~6.32 | ~7.12 | ~7.79 | ~2.12 |
| 2-Chloro-5-methylpyridine | ~7.13 | ~7.45 | ~8.18 | ~2.27 |
| This compound | Varies | Varies | Varies | Varies |
Note: Specific chemical shifts for this compound can vary based on literature sources and experimental conditions. The general trend of downfield shifts relative to the precursors is the key analytical indicator.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR (¹³C NMR) provides complementary information about the carbon framework of the molecules. The substituent on the pyridine ring directly influences the chemical shifts of the ring carbons.
Key Differentiators in ¹³C NMR:
-
The carbon atom bonded to the substituent (C2) will show the most significant shift. For 2-Amino-5-methylpyridine, this carbon is shielded, appearing at a lower ppm value. In contrast, for this compound, the C2 carbon is highly deshielded due to the nitro group's strong electron-withdrawing effect.
FT-IR Spectroscopy: The Vibrational Fingerprint
Infrared spectroscopy is particularly useful for identifying the presence or absence of specific functional groups. The conversion of the precursors to this compound is unequivocally confirmed by the appearance of strong vibrational bands characteristic of the nitro group.
Key Differentiators in FT-IR:
-
2-Amino-5-methylpyridine: The spectrum is characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹.[5]
-
2-Chloro-5-methylpyridine: A C-Cl stretching band is typically observed, though it can be in the fingerprint region and less distinct.
-
This compound: The most prominent and diagnostic peaks are the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group, which appear as strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The disappearance of the N-H stretches (from the amino precursor) and the appearance of these strong N-O stretches provide definitive evidence of a successful reaction.
Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Compound | Key Functional Group | Characteristic Absorption Bands |
| 2-Amino-5-methylpyridine | Amino (-NH₂) | ~3444 and ~3335 (N-H stretching)[5] |
| 2-Chloro-5-methylpyridine | Chloro (C-Cl) | Varies (Fingerprint Region) |
| This compound | Nitro (-NO₂) | ~1530 (asymmetric N-O stretch), ~1350 (symmetric N-O stretch) |
Practical Application: A Workflow for Reaction Monitoring
The distinct spectroscopic differences between this compound and its precursors allow for a straightforward and reliable workflow to monitor the progress of the synthesis.
Diagram of the Analytical Workflow
This diagram outlines the process of using spectroscopy to validate the synthesis.
Experimental Protocols
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample (precursor, reaction aliquot, or final product) in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a standard ¹H NMR spectrometer (e.g., 300 or 400 MHz).
-
Data Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.
FT-IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection: Collect the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the key vibrational bands as outlined in Table 2.
Conclusion
The successful synthesis of this compound is a crucial step in the development of many pharmaceutical agents. A thorough understanding and application of fundamental spectroscopic techniques are indispensable for ensuring the desired chemical transformation has occurred and that the final product meets the required purity standards. By comparing the ¹H NMR and FT-IR spectra of the reaction mixture against those of the starting materials, researchers can confidently track the disappearance of precursor signals and the emergence of product-specific signatures. This analytical rigor forms the bedrock of trustworthy and reproducible chemical synthesis in the pharmaceutical industry.
References
A Senior Application Scientist's Guide to the Reduction of 5-Methyl-2-nitropyridine: A Comparative Analysis of Efficacy
Introduction: The Significance of 5-Amino-2-methylpyridine in Chemical Synthesis
The transformation of 5-Methyl-2-nitropyridine to 5-Amino-2-methylpyridine (also known as 5-amino-2-picoline) is a pivotal reaction in the synthesis of a multitude of high-value compounds. As a key building block, 5-Amino-2-methylpyridine is integral to the development of pharmaceuticals, agrochemicals, and various specialty materials. The efficacy of this synthetic step hinges on the selective and efficient reduction of the nitro group, a task for which numerous reagents and protocols have been developed.
For researchers and process chemists, the selection of an appropriate reducing agent is a critical decision, governed by a matrix of factors including yield, chemoselectivity, operational simplicity, safety, cost, and environmental impact. This guide provides an in-depth, objective comparison of the most prevalent methods for the reduction of this compound, grounded in experimental data and mechanistic principles, to empower scientists in making informed decisions for their specific synthetic challenges.
General Reaction Pathway
The fundamental transformation discussed in this guide is the six-electron reduction of the nitro group of this compound to an amino group.
Caption: General reduction of this compound.
Catalytic Hydrogenation: The Industry Workhorse
Catalytic hydrogenation is a cornerstone of nitro group reduction, prized for its high efficiency and clean reaction profiles, typically yielding only water as a byproduct.[1][2] The choice between catalysts, most commonly Palladium on Carbon (Pd/C) and Raney Nickel, is dictated by the substrate's functional group tolerance and desired selectivity.
Palladium on Carbon (Pd/C)
Palladium on carbon is often the preferred catalyst for the hydrogenation of nitroarenes due to its high activity and efficiency under mild conditions.[2] It operates by adsorbing both the nitro compound and hydrogen gas onto its surface, facilitating the stepwise reduction of the nitro group.
Mechanism of Action: The reaction proceeds via a heterogeneous catalytic cycle. Molecular hydrogen is dissociatively chemisorbed onto the palladium surface as reactive hydrogen atoms. The nitro group of this compound coordinates to the palladium surface and is sequentially reduced through nitroso and hydroxylamine intermediates to the final amine.
Experimental Protocol:
-
To a solution of this compound (1.0 mmol) in a suitable solvent such as ethanol or ethyl acetate (10 mL) in a hydrogenation vessel, add 10% Pd/C (5-10 mol%).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas, typically via a balloon or by pressurizing the vessel to 1-4 atm.
-
Stir the reaction mixture vigorously at room temperature for 2-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric when dry and should be handled with care.
-
Concentrate the filtrate under reduced pressure to yield 5-Amino-2-methylpyridine.
| Parameter | Value | Reference |
| Reagents | H₂, 10% Pd/C | General Protocol[3] |
| Solvent | Ethanol (EtOH) | General Protocol[3] |
| Temperature | Room Temperature | General Protocol[3] |
| Time | 2-8 hours | General Protocol[3] |
| Pressure | 1-4 atm | General Protocol[3] |
| Typical Yield | >95% | [3] |
Advantages:
-
High yields and clean conversion with minimal byproducts.
-
Mild reaction conditions (room temperature and low pressure).
-
The catalyst can often be recovered and reused.
Disadvantages:
-
Pd/C is a relatively expensive catalyst.
-
It is non-selective and will reduce other functional groups such as alkenes, alkynes, and some carbonyls.[3]
-
The catalyst is pyrophoric and requires careful handling.
-
Requires specialized hydrogenation equipment.
Raney Nickel (Raney Ni)
Raney Nickel, a fine-grained solid composed mostly of nickel derived from a nickel-aluminum alloy, is another highly effective hydrogenation catalyst.[2] It is often used when dehalogenation of aryl halides is a concern, as it can be more selective than Pd/C in certain cases.[2]
Mechanism of Action: Similar to Pd/C, Raney Nickel provides a high surface area for the adsorption of hydrogen and the organic substrate. The adsorbed hydrogen atoms then effect the reduction of the nitro group.
Experimental Protocol:
-
In a hydrogenation vessel, suspend a slurry of activated Raney Nickel (approx. 10-20% by weight of the substrate) in ethanol. Caution: Raney Nickel is pyrophoric and must be handled as a slurry in a solvent.
-
Add a solution of this compound (1.0 mmol) in ethanol (10 mL).
-
Seal the vessel, purge with an inert gas, and then introduce hydrogen to the desired pressure (typically 3-5 atm).
-
Stir the mixture at room temperature to 50°C for 4-12 hours.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After completion, vent the hydrogen, purge with an inert gas, and carefully filter the catalyst through Celite®.
-
Concentrate the filtrate to obtain the product.
| Parameter | Value | Reference |
| Reagents | H₂, Raney Ni | General Protocol[3] |
| Solvent | Ethanol (EtOH) | General Protocol[3] |
| Temperature | 25-50°C | General Protocol[3] |
| Time | 4-12 hours | General Protocol[3] |
| Pressure | 3-5 atm | General Protocol[3] |
| Typical Yield | >90% | [3] |
Advantages:
-
Generally cheaper than palladium catalysts.
-
Can be more selective in the presence of certain functional groups (e.g., aryl halides).[2]
-
Highly active for the reduction of nitro groups.
Disadvantages:
-
Extremely pyrophoric, requiring stringent safety precautions.
-
Can be less active than Pd/C, sometimes requiring higher pressures or temperatures.
-
Potential for nickel leaching into the product, which can be problematic for pharmaceutical applications.
Caption: Typical workflow for catalytic hydrogenation.
Metal/Acid Reductions: Classic and Cost-Effective
The reduction of nitroarenes using a metal in acidic media is a classic, robust, and often more economical alternative to catalytic hydrogenation. Iron and tin are the most commonly employed metals for this transformation.[2]
Iron in Acetic or Hydrochloric Acid (Béchamp Reduction)
The Béchamp reduction, using iron metal in the presence of an acid, is one of the oldest and most reliable methods for converting nitroarenes to anilines.[4] It is particularly valued in large-scale synthesis due to the low cost of the reagents.
Mechanism of Action: The reaction involves the oxidation of iron from its zero-valent state (Fe⁰) to a higher oxidation state (Fe²⁺/Fe³⁺). The nitro group is reduced in a stepwise manner on the surface of the iron particles, with the acid serving to activate the iron surface and act as a proton source.
Experimental Protocol:
-
To a flask equipped with a reflux condenser and mechanical stirrer, add this compound (1.0 mmol), ethanol (10 mL), and water (2-3 mL).
-
Heat the mixture to 70-80°C.
-
Add iron powder (3-5 equivalents) portion-wise to the stirred solution.
-
Slowly add glacial acetic acid or concentrated hydrochloric acid (3-5 equivalents) dropwise. The reaction is often exothermic.
-
Maintain the reaction at reflux for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter through Celite® to remove the iron salts.
-
Carefully basify the filtrate with a solution of sodium carbonate or sodium hydroxide to pH 8-9.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
| Parameter | Value | Reference |
| Reagents | Fe powder, Acetic Acid (AcOH) or HCl | [2][5] |
| Solvent | EtOH/H₂O | [5] |
| Temperature | Reflux (approx. 80-100°C) | [5] |
| Time | 2-4 hours | [5] |
| Typical Yield | 85-95% | [3] |
Advantages:
-
Very low reagent cost, making it highly suitable for large-scale production.
-
High tolerance for many other reducible functional groups, such as esters and ketones.[3]
-
Does not require specialized high-pressure equipment.
Disadvantages:
-
Stoichiometric quantities of iron are required, leading to significant metal waste.
-
The work-up can be cumbersome due to the formation of gelatinous iron hydroxides upon basification, which can complicate filtration and extraction.
-
The reaction conditions are acidic and may not be suitable for acid-sensitive substrates.
Stannous Chloride (Tin(II) Chloride)
Stannous chloride (SnCl₂) in an acidic medium is another effective reagent for the reduction of nitroarenes. It is known for its excellent chemoselectivity and ability to proceed under relatively mild conditions.[2][6]
Mechanism of Action: SnCl₂ acts as a single-electron donor, reducing the nitro group in a stepwise fashion. The tin is oxidized from Sn(II) to Sn(IV) in the process. The reaction is typically carried out in an alcoholic solvent with the addition of concentrated HCl.
Experimental Protocol:
-
Dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) in concentrated hydrochloric acid (4-5 equivalents).
-
Stir the reaction mixture at room temperature or heat to 50-60°C for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Basify the mixture to pH > 10 with a concentrated NaOH or KOH solution to precipitate tin hydroxides.
-
Filter the resulting slurry, washing the solid cake thoroughly with an organic solvent.
-
Separate the organic layer from the filtrate and extract the aqueous layer with the same solvent.
-
Combine the organic extracts, dry, and concentrate to afford the product.
| Parameter | Value | Reference |
| Reagents | SnCl₂·2H₂O, conc. HCl | [7][8] |
| Solvent | Ethanol (EtOH) | [8] |
| Temperature | 25-60°C | [3] |
| Time | 1-3 hours | [3] |
| Typical Yield | 85-95% | [3] |
Advantages:
-
Excellent chemoselectivity; tolerates a wide range of functional groups including aldehydes, ketones, esters, and halides.[3][8]
-
Relatively fast reaction times under mild conditions.
Disadvantages:
-
Generates stoichiometric amounts of tin waste, which has environmental concerns.[6]
-
The work-up can be challenging due to the formation of tin hydroxides.[6]
-
Tin salts are more expensive and toxic than iron.
Sodium Dithionite: A Mild, Metal-Free Alternative
Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is an inexpensive and versatile reducing agent that offers a metal-free approach to nitro reduction.[5] It is particularly useful for substrates that are sensitive to acidic conditions or catalytic hydrogenation.
Mechanism of Action: In an aqueous medium, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species. This radical transfers electrons to the nitro group, leading to its reduction through nitroso and hydroxylamine intermediates.
Experimental Protocol:
-
Dissolve this compound (1.0 mmol) in a mixture of a water-miscible organic solvent (e.g., DMF or methanol) and water.
-
Prepare a solution of sodium dithionite (3-5 equivalents) in water.
-
Add the sodium dithionite solution dropwise to the stirred solution of the nitro compound at room temperature. An optional base like sodium bicarbonate can be added to maintain a basic pH.
-
Stir the reaction for 2-6 hours at room temperature or with gentle heating (40-50°C).
-
Monitor the reaction to completion by TLC.
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the amine.
| Parameter | Value | Reference |
| Reagents | Na₂S₂O₄, NaHCO₃ (optional) | General Protocol |
| Solvent | DMF/H₂O or MeOH/H₂O | General Protocol |
| Temperature | 25-50°C | General Protocol |
| Time | 2-6 hours | General Protocol |
| Typical Yield | 80-90% | General Protocol |
Advantages:
-
Inexpensive and readily available reagent.
-
Metal-free, avoiding issues of metal contamination in the final product.
-
Mild reaction conditions, often at room temperature.
-
Good functional group tolerance.
Disadvantages:
-
Can generate sulfur-containing byproducts, which may lead to odor issues.
-
Yields can sometimes be lower than with other methods.
-
Sodium dithionite is a flammable solid and can decompose in the presence of air and moisture.
Summary Comparison of Reducing Agents
| Feature | Pd/C, H₂ | Raney Ni, H₂ | Fe, Acid | SnCl₂, HCl | Sodium Dithionite |
| Typical Yield | >95% | >90% | 85-95% | 85-95% | 80-90% |
| Chemoselectivity | Low (reduces many groups) | Moderate | High | Excellent | High |
| Cost | High (catalyst) | Moderate | Very Low | Low-Moderate | Very Low |
| Safety Concerns | Flammable H₂ gas, pyrophoric catalyst | Extremely pyrophoric catalyst, H₂ gas | Exothermic reaction | Corrosive acid, tin toxicity | Flammable solid |
| Work-up | Simple filtration | Simple filtration | Can be difficult (iron sludge) | Can be difficult (tin salts) | Standard extraction |
| Waste | Minimal (catalyst is recycled) | Minimal (catalyst is recycled) | High (iron salts) | High (tin salts) | Moderate (sulfur salts) |
| Equipment | Hydrogenator | Hydrogenator | Standard glassware | Standard glassware | Standard glassware |
Conclusion and Recommendations
The choice of the optimal reducing agent for the synthesis of 5-Amino-2-methylpyridine from this compound is a nuanced decision that balances efficiency, cost, safety, and scalability.
-
For laboratory-scale synthesis with a focus on highest yield and purity , catalytic hydrogenation with Pd/C is the premier choice, provided the necessary safety precautions and equipment are in place. Its clean reaction profile simplifies purification significantly.
-
For large-scale industrial production where cost is a primary driver , the Béchamp reduction using iron and acetic acid remains a highly viable and economical option, despite its more challenging work-up. Its high functional group tolerance is also a significant advantage.[1]
-
When high chemoselectivity is paramount and the substrate contains sensitive functional groups that would not survive catalytic hydrogenation, stannous chloride offers an excellent alternative, delivering high yields under mild conditions.
-
Raney Nickel serves as a good compromise between the activity of Pd/C and the cost-effectiveness of iron, particularly when avoiding dehalogenation is a key consideration.
-
Sodium dithionite represents a valuable metal-free option for substrates intolerant to both catalytic hydrogenation and strongly acidic conditions, offering a mild and inexpensive route.
Ultimately, the ideal method will be determined by the specific constraints and objectives of the research or production campaign. It is strongly recommended that small-scale trials be conducted to validate the chosen method for the specific reaction scale and equipment available.
References
- 1. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP0347136A2 - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]
- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 6. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 7. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 8. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
A Comparative Guide to the Synthetic Routes of 2-Amino-5-methylpyridine
Introduction
2-Amino-5-methylpyridine, also known as 6-amino-3-picoline, is a pivotal intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its structural motif is found in drugs such as the hypnotic zolpidem and the anti-fibrotic agent pirfenidone, as well as in various insecticides.[2] The efficient and selective synthesis of this compound is therefore of significant interest to researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of the primary synthetic routes to 2-amino-5-methylpyridine, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each method's performance based on experimental data.
This document deviates from a rigid template to provide a narrative that is both scientifically rigorous and grounded in practical application. The discussion of each synthetic route is designed to be a self-validating system, where the rationale behind experimental choices is clearly articulated, and all claims are supported by authoritative sources.
Comparative Analysis of Synthetic Strategies
Several distinct synthetic strategies have been developed for the preparation of 2-amino-5-methylpyridine. The choice of a particular route is often dictated by factors such as the desired scale of production, cost of starting materials, required isomeric purity, and environmental considerations. This guide will focus on four principal methods:
-
The Chichibabin Reaction: A Classic Approach
-
Synthesis from 3-Methylpyridine 1-Oxide: A High-Purity Route
-
Catalytic Ammonolysis of 2-Chloro-5-methylpyridine: An Industrial Perspective
-
Modern Catalytic Methods: The Buchwald-Hartwig Amination
-
A Potential Alternative: The Hofmann Rearrangement
The following sections will delve into the specifics of each of these routes, providing a comprehensive overview to inform your synthetic planning.
The Chichibabin Reaction: A Classic Approach
First reported by Aleksei Chichibabin in 1914, this reaction represents the traditional method for the direct amination of pyridine and its derivatives.[3][4] The reaction proceeds via a nucleophilic substitution of a hydride ion by an amide anion, typically from sodium amide (NaNH₂).[3]
Reaction Scheme & Mechanism
The Chichibabin reaction of 3-methylpyridine (3-picoline) yields a mixture of 2-amino-5-methylpyridine and the isomeric byproduct 2-amino-3-methylpyridine.[5][6]
Caption: General scheme of the Chichibabin reaction on 3-methylpyridine.
The mechanism involves the nucleophilic addition of the amide ion to the C2 position of the pyridine ring, forming a σ-complex (a Meisenheimer-type adduct).[3] Aromatization is then achieved through the elimination of a hydride ion, which subsequently reacts with an available proton source (like the product amine) to liberate hydrogen gas.[3]
Caption: Simplified mechanism of the Chichibabin reaction.
Experimental Protocols
Classical Procedure: This method typically results in a low ratio of the desired 2,5-isomer to the 2,3-isomer (approximately 1:10.5).[5][6]
-
In a suitable autoclave, disperse finely divided sodium amide in an anhydrous inert solvent such as xylene.[7]
-
Heat the mixture to 130-140 °C with stirring.[7]
-
Slowly add anhydrous 3-methylpyridine to the hot dispersion. The pressure will increase due to the evolution of hydrogen gas.[7]
-
Maintain the temperature at 150-170 °C for the duration of the reaction (typically 3-5 hours).[7]
-
After cooling, carefully quench the reaction mixture with methanol and then water.[7]
-
Separate the organic layer and subject it to fractional distillation to separate the isomeric products.[7]
Modified High-Pressure Procedure: This modified procedure significantly improves the isomeric ratio in favor of the desired 2-amino-5-methylpyridine.
-
Charge a high-pressure autoclave with sodium amide, xylene, 3-picoline, and a catalytic amount of a mixture of 2-amino-5-methylpyridine and 2-amino-3-methylpyridine.[8]
-
Purge the autoclave with nitrogen, then pressurize with ammonia and nitrogen to a starting pressure of around 220 psig.[8]
-
Heat the mixture to approximately 152 °C. Hydrogen evolution will cause the pressure to rise further.[8]
-
Maintain the reaction for about 5 hours, then cool and vent the autoclave.[8]
-
Carefully hydrolyze the reaction mixture with water.[8]
-
Separate the organic phase and distill to obtain the product mixture. This method can achieve a 2,5- to 2,3-isomer ratio of up to 3.92:1.[6]
Performance and Limitations
The primary drawback of the classical Chichibabin reaction is the poor regioselectivity, leading to a difficult separation of the desired 2,5-isomer from the more abundant 2,3-isomer.[5][6] The reaction also requires harsh conditions, including high temperatures and the use of sodium amide, a highly reactive and water-sensitive reagent.[3] The modified high-pressure protocol offers a significant improvement in isomeric ratio but requires specialized equipment.
Synthesis from 3-Methylpyridine 1-Oxide: A High-Purity Route
This multi-step synthesis provides 2-amino-5-methylpyridine in high yield and excellent isomeric purity, thus avoiding the challenging separation issues associated with the Chichibabin reaction.[8][9]
Reaction Scheme & Mechanism
The process involves the activation of the pyridine ring through N-oxidation, followed by a rearrangement reaction.
Caption: Overall transformation from 3-methylpyridine 1-oxide.
The mechanism is believed to involve the formation of an ammonium salt intermediate, which then undergoes a rearrangement and subsequent hydrolysis under high-temperature acidic conditions to yield the final product.
Experimental Protocol
-
Dissolve 3-methyl-pyridine 1-oxide in a solvent like methylene chloride and cool to -5 °C.[2][10]
-
Add a trialkylamine (e.g., trimethylamine) followed by the dropwise addition of an electrophilic reagent such as thionyl chloride, keeping the temperature below 0 °C.[2][10]
-
Allow the reaction to warm to room temperature and stir overnight.[2][10]
-
Add a 48% aqueous solution of hydrogen bromide to the residue.[2][10]
-
Heat the mixture to distill off the water, and then increase the temperature to around 210-220 °C for several hours.[10][11]
-
After cooling, neutralize the reaction mixture with a base (e.g., NaOH solution) to pH 9.[2][10]
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to obtain the product.[2][10]
Performance and Advantages
This route consistently delivers high yields (80-95%) of 2-amino-5-methylpyridine with excellent isomeric purity (typically containing less than 1% of the 2,3-isomer).[9][11] It avoids the use of highly hazardous sodium amide and the difficult fractional distillation of isomers. However, it is a multi-step process and involves the use of corrosive reagents like thionyl chloride and hydrobromic acid at high temperatures.
Catalytic Ammonolysis of 2-Chloro-5-methylpyridine: An Industrial Perspective
This method involves the direct displacement of a chloro substituent with an amino group, a common strategy in industrial settings for the synthesis of aminopyridines.
Reaction Scheme & Mechanism
The reaction is a nucleophilic aromatic substitution (SNAr) of chlorine by ammonia, facilitated by a copper catalyst.
Caption: Copper-catalyzed ammonolysis of 2-chloro-5-methylpyridine.
The copper catalyst is believed to coordinate to the pyridine nitrogen, activating the ring towards nucleophilic attack by ammonia.
Experimental Protocol
-
Charge a high-pressure autoclave with 2-chloro-5-methylpyridine, an alcohol solvent (e.g., methanol), liquid ammonia, and a copper catalyst (e.g., CuSO₄ or Cu powder).[1]
-
Seal the autoclave, begin stirring, and heat to 145-155 °C. The pressure will reach approximately 3.5-4.5 MPa.[1]
-
Maintain these conditions for 7-9 hours.[1]
-
Cool the autoclave, vent the excess ammonia, and distill the solvent.[1]
-
Add water to the residue, and extract the product with a solvent like toluene.[1]
-
Dry and concentrate the organic extracts, followed by distillation under reduced pressure to obtain the pure product.[1]
Performance and Industrial Relevance
This route is attractive for large-scale production due to the relatively low cost of the starting materials (2-chloro-5-methylpyridine can be prepared from 3-picoline) and the directness of the transformation. It provides the product with high purity and yield. The main challenges are the high pressures and temperatures required, which necessitate specialized industrial equipment. The use of a copper catalyst is also a consideration for product purification and waste disposal.
Modern Catalytic Methods: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12] While challenging for ammonia itself, recent developments have enabled the use of ammonia or ammonia equivalents as coupling partners.[1]
Reaction Scheme & Mechanism
This reaction would involve the coupling of a 2-halo-5-methylpyridine (e.g., 2-bromo- or 2-chloro-5-methylpyridine) with an ammonia source.
Caption: General scheme for the Buchwald-Hartwig amination.
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[12]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Proposed Experimental Protocol
Based on general procedures for Buchwald-Hartwig aminations with ammonia sources:
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or a Josiphos-type ligand), and a strong base (e.g., sodium tert-butoxide).[13][14]
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
Add 2-chloro- or 2-bromo-5-methylpyridine.
-
Introduce the ammonia source. This could be aqueous ammonia, an ammonia equivalent like benzophenone imine followed by hydrolysis, or an ammonium salt.[1][15]
-
Heat the reaction mixture (typically 80-110 °C) with vigorous stirring until completion, monitored by TLC or LC-MS.[13]
-
After cooling, quench the reaction and perform a standard aqueous workup and extraction.
-
Purify the product by column chromatography or recrystallization.
Potential and Challenges
The Buchwald-Hartwig amination offers the potential for high yields under relatively mild conditions and with broad functional group tolerance. However, the direct coupling with ammonia can be challenging due to catalyst inhibition.[1] The cost of the palladium catalyst and specialized ligands can also be a significant factor, particularly for large-scale synthesis. Nevertheless, ongoing research is making this route increasingly viable. A recent 2024 publication in the Journal of the American Chemical Society details a palladium-catalyzed amination of aryl halides with aqueous ammonia, highlighting the progress in this area.[7]
A Potential Alternative: The Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom.[14] Theoretically, 2-amino-5-methylpyridine could be synthesized from 5-methylnicotinamide.
Proposed Reaction Scheme
Caption: Proposed Hofmann rearrangement route.
The mechanism involves the formation of an N-bromoamide, which, upon deprotonation, rearranges to an isocyanate. The isocyanate is then hydrolyzed to a carbamic acid, which decarboxylates to yield the amine.[14]
Hypothetical Experimental Protocol
-
Prepare a solution of sodium hypobromite in situ by adding bromine to a cold aqueous solution of sodium hydroxide.
-
Add a solution of 5-methylnicotinamide to the sodium hypobromite solution, maintaining a low temperature.
-
Slowly heat the reaction mixture to induce the rearrangement.
-
Once the rearrangement is complete, the resulting amine can be isolated by extraction or distillation.
Feasibility and Outlook
While chemically plausible, this route is not a commonly reported method for the synthesis of 2-amino-5-methylpyridine. The starting material, 5-methylnicotinamide, may not be as readily available as 3-picoline or 2-chloro-5-methylpyridine. Additionally, the Hofmann rearrangement can have limitations with certain substrates, and the yield for this specific transformation would need to be experimentally validated. Modified procedures using reagents like N-bromosuccinimide (NBS) could offer milder conditions.[10]
Quantitative Data Summary
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Isomeric Purity | Temperature | Pressure |
| Chichibabin (Classical) | 3-Methylpyridine | NaNH₂, Xylene | Moderate | Low (1:10.5 ratio of 2,5:2,3) | 150-170 °C | >10 atm |
| Chichibabin (Modified) | 3-Methylpyridine | NaNH₂, NH₃, Catalyst | Good | Moderate (3.9:1 ratio of 2,5:2,3) | ~150 °C | >20 atm |
| From 3-Me-Pyridine 1-Oxide | 3-Methylpyridine 1-Oxide | R₃N, SOCl₂, HBr | 80-95% | Excellent (>99%) | up to 220 °C | Atmospheric |
| Ammonolysis | 2-Chloro-5-methylpyridine | NH₃, Cu catalyst | High | Excellent | 145-155 °C | 3.5-4.5 MPa |
| Buchwald-Hartwig | 2-Halo-5-methylpyridine | Pd catalyst, Ligand, Base | Potentially High | Excellent | 80-110 °C | Atmospheric |
| Hofmann Rearrangement | 5-Methylnicotinamide | Br₂, NaOH | Unknown | Potentially High | Variable | Atmospheric |
Green Chemistry Considerations
A modern assessment of synthetic routes must include an evaluation of their environmental impact. Green chemistry metrics, such as Process Mass Intensity (PMI), provide a quantitative measure of the waste generated per kilogram of product.[6][16]
-
Chichibabin Reaction: This route has a poor green chemistry profile due to the use of a stoichiometric amount of the hazardous reagent sodium amide, high temperatures, and the generation of significant isomeric waste that requires energy-intensive separation.[5]
-
From 3-Methylpyridine 1-Oxide: While offering high purity, this route involves multiple steps, the use of chlorinated solvents, and corrosive, hazardous reagents, likely resulting in a high PMI.
-
Ammonolysis: This route is more atom-economical. However, it requires high energy input (high temperature and pressure) and uses a metal catalyst that needs to be removed from the product and waste streams.
-
Buchwald-Hartwig Amination: The use of a catalyst, even a precious metal one, is generally preferred over stoichiometric reagents from a green chemistry perspective. The milder conditions can reduce energy consumption. The overall PMI would depend heavily on the solvent and base used, as well as the efficiency of catalyst recovery.
-
Hofmann Rearrangement: The classical Hofmann rearrangement uses stoichiometric bromine and strong base, generating significant salt waste.
For industrial applications, a high PMI is a major concern, driving the search for more sustainable and efficient processes.[9]
Conclusion and Recommendations
The selection of an optimal synthetic route to 2-amino-5-methylpyridine is a multi-faceted decision.
-
For laboratory-scale synthesis where isomeric purity is paramount , the route starting from 3-methylpyridine 1-oxide is highly recommended. It provides the target compound in excellent yield and purity, obviating the need for difficult separations.[9]
-
For large-scale industrial production , the catalytic ammonolysis of 2-chloro-5-methylpyridine appears to be the most viable option, assuming the necessary high-pressure equipment is available. Its directness and use of relatively inexpensive starting materials are significant advantages.[1]
-
The Chichibabin reaction , particularly the classical procedure, is largely of historical interest or for situations where a mixture of isomers is acceptable or separable. The modified high-pressure variant makes it more competitive but requires specialized infrastructure.[6][7]
-
The Buchwald-Hartwig amination represents the cutting edge of synthetic methodology. While currently more expensive due to catalyst and ligand costs, its mild conditions and high potential for efficiency make it a strong candidate for future process development, especially as catalyst technology improves.[12]
-
The Hofmann rearrangement remains a theoretical possibility that would require significant process development to be considered a practical alternative.
Researchers and drug development professionals should carefully weigh the factors of scale, cost, purity requirements, and available equipment when selecting a synthetic route. This guide provides the foundational data and protocols to make an informed decision, grounded in scientific integrity and practical applicability.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Process Mass Intensity Metric – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 9. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 10. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 11. chemistnotes.com [chemistnotes.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 15. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 16. Chemistry Teaching Labs - Reaction metrics: Process Mass Intensity [chemtl.york.ac.uk]
A Comparative Guide to the Insecticidal Properties of 5-Methyl-2-nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Insecticides
The escalating challenge of insecticide resistance in major agricultural pests necessitates a continuous search for novel active ingredients with distinct modes of action. Pyridine-based compounds have long been a cornerstone of insecticide development, with the neonicotinoids being a prominent example. Within this chemical class, 5-Methyl-2-nitropyridine derivatives are emerging as a promising area of investigation. Their structural similarity to established nicotinic acetylcholine receptor (nAChR) agonists suggests a shared mode of action, yet the specific substitutions on the pyridine ring may offer unique toxicological profiles and advantages in overcoming existing resistance mechanisms.
This guide provides a comprehensive assessment of the insecticidal properties of this compound derivatives, offering a comparative analysis with other insecticidal compounds. We will delve into their proposed mode of action, present standardized methodologies for their evaluation, and analyze available experimental data to contextualize their potential in modern crop protection strategies.
Mechanism of Action: Targeting the Insect Nervous System
The insecticidal activity of this compound derivatives is believed to stem from their interaction with the insect's central nervous system. Specifically, they are thought to act as agonists of the nicotinic acetylcholine receptors (nAChRs)[1][2][3].
The Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
In insects, nAChRs are ligand-gated ion channels that play a crucial role in fast synaptic transmission. The endogenous neurotransmitter, acetylcholine (ACh), binds to these receptors, causing a conformational change that opens an ion channel. This allows an influx of cations, primarily Na⁺ and Ca²⁺, leading to the depolarization of the postsynaptic membrane and the propagation of a nerve impulse.
This compound derivatives, like neonicotinoids, are thought to mimic the action of ACh. They bind to the nAChR, locking it in an open conformation. However, unlike ACh, which is rapidly broken down by the enzyme acetylcholinesterase (AChE), these synthetic molecules are not easily degraded. This leads to a persistent and uncontrolled stimulation of the neuron, resulting in hyperexcitation, paralysis, and ultimately, the death of the insect. The selectivity of these compounds for insect nAChRs over their mammalian counterparts is a key factor in their favorable safety profile for non-target organisms.
Caption: Proposed mechanism of action of this compound derivatives at the insect nAChR.
Assessing Insecticidal Efficacy: A Standardized Protocol
To objectively evaluate the insecticidal properties of novel compounds like this compound derivatives, a standardized and reproducible bioassay is essential. The leaf-dipping method is a widely accepted technique for assessing the toxicity of insecticides to sucking insects such as aphids.
Experimental Protocol: Leaf-Dipping Bioassay for Aphids (Aphis craccivora)
This protocol is adapted from established methodologies for testing insecticide efficacy against aphids.
-
Preparation of Test Solutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetone or dimethylformamide).
-
Create a series of dilutions from the stock solution using distilled water containing a non-ionic surfactant (e.g., 0.1% Tween-80) to ensure even spreading on the leaf surface. A typical concentration range might be 0.01, 0.1, 1, 10, and 100 ppm.
-
A control solution containing only distilled water and the surfactant should also be prepared.
-
-
Host Plant Material:
-
Use fresh, untreated leaves from the host plant (e.g., faba bean, Vicia faba).
-
Cut leaf discs of a uniform size, ensuring they fit within the experimental arena (e.g., a Petri dish).
-
-
Treatment Application:
-
Individually dip each leaf disc into a test solution for a standardized time (e.g., 10 seconds) with gentle agitation.
-
Place the treated leaf discs on a clean, non-absorbent surface to air dry.
-
-
Insect Infestation:
-
Place the dried leaf discs into Petri dishes containing a layer of agar (1-1.5%) to maintain leaf turgidity.
-
Using a fine paintbrush, carefully transfer a known number of adult apterous (wingless) aphids (e.g., 20-30) onto each leaf disc.
-
-
Incubation and Assessment:
-
Seal the Petri dishes with ventilated lids and maintain them under controlled laboratory conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).
-
Assess aphid mortality at specified time intervals, typically 24, 48, and 72 hours post-treatment. Aphids that are unable to move when gently prodded are considered dead.
-
-
Data Analysis:
-
Correct the observed mortality for control mortality using Abbott's formula.
-
Perform a probit or logit analysis to determine the median lethal concentration (LC₅₀), which is the concentration of the compound that causes 50% mortality of the test population.
-
Caption: Standardized workflow for the leaf-dipping bioassay to assess insecticidal activity.
Comparative Performance Analysis
While comprehensive data on a wide range of this compound derivatives is not yet publicly available, studies on structurally related nitropyridine and other pyridine derivatives provide valuable insights into their potential insecticidal efficacy. The following table summarizes the LC₅₀ values of various pyridine derivatives against the cowpea aphid (Aphis craccivora), a significant agricultural pest, in comparison to the commercial neonicotinoid insecticide, acetamiprid.
| Compound Class | Specific Derivative/Compound | Target Pest | LC₅₀ (ppm or mg/L) | Exposure Time | Reference |
| Nitropyridine Derivative | N-morpholinium 7,7-dimethyl-3-cyano-4-(4'-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-2-thiolate | Aphis craccivora (Nymphs) | ~0.0025 (estimated from 4x acetamiprid) | 48h | [4] |
| Cyanopyridine Derivative | 6-(p-chlorophenyl)-2-ethoxy-4-phenyl-3-cyanopyridine (1f) | Aphis craccivora (Nymphs) | 0.080 | 24h | [5][6] |
| Cyanopyridine Derivative | 6-(p-chlorophenyl)-2-methoxy-4-(p-methoxyphenyl)-3-cyanopyridine (1d) | Aphis craccivora (Nymphs) | 0.098 | 24h | [5][6] |
| Thienopyridine Derivative | Compound 2 | Aphis craccivora (Nymphs) | 0.029 | 24h | |
| Thienopyridine Derivative | Compound 3 | Aphis craccivora (Nymphs) | 0.040 | 24h | |
| Commercial Standard | Acetamiprid | Aphis craccivora (Nymphs) | 0.045 | 24h | [5][6] |
| Commercial Standard | Acetamiprid | Aphis craccivora (Nymphs) | 0.023 | 24h | [7] |
Analysis of Performance Data:
The data, although not specific to this compound derivatives, indicates that pyridine-based compounds can exhibit potent insecticidal activity against aphids, in some cases comparable to or even exceeding that of the commercial standard, acetamiprid. For instance, a nitropyridine derivative showed approximately four-fold higher activity than acetamiprid against Aphis craccivora nymphs[4]. This underscores the potential of the nitropyridine scaffold as a basis for developing highly effective insecticides.
The variations in LC₅₀ values among the different pyridine derivatives highlight the importance of the substituents on the pyridine ring in determining insecticidal potency. A systematic investigation into the structure-activity relationship (SAR) of this compound derivatives is therefore a crucial next step. Key questions to address include the optimal positioning of the methyl and nitro groups and the influence of additional substitutions on the ring.
Structure-Activity Relationship (SAR) Considerations
The insecticidal activity of pyridine derivatives is intricately linked to their molecular structure. For this compound derivatives, the following structural features are likely to be critical:
-
The Pyridine Ring: This forms the core scaffold and is essential for binding to the nAChR.
-
The Nitro Group (-NO₂): The electron-withdrawing nature of the nitro group is crucial for the agonistic activity at the nAChR, similar to the nitroguanidine or cyanoamidine groups in neonicotinoids.
-
The Methyl Group (-CH₃): The position and presence of the methyl group can influence the molecule's binding affinity to the receptor, its metabolic stability, and its physicochemical properties such as lipophilicity, which affects its ability to penetrate the insect cuticle and reach the target site.
Further research should focus on synthesizing and testing a library of this compound analogues with variations in other positions of the pyridine ring to build a comprehensive SAR model. This will enable the rational design of more potent and selective insecticidal compounds.
Conclusion and Future Directions
This compound derivatives represent a promising avenue for the discovery of novel insecticides. Their presumed mode of action as nAChR agonists places them in a well-validated class of insecticidal chemistry, while offering the potential for novel structures that can circumvent existing resistance issues.
The available data on related pyridine compounds is encouraging, demonstrating high levels of insecticidal activity. However, a dedicated and systematic investigation into this compound derivatives is imperative. Future research efforts should be directed towards:
-
Synthesis and screening of a diverse library of this compound analogues to establish a clear structure-activity relationship.
-
Comparative bioassays against a broader range of economically important pests , including those with known resistance to existing insecticide classes.
-
In-depth mode of action studies , including receptor binding assays, to confirm their interaction with nAChRs and to characterize their binding kinetics.
-
Toxicological studies on non-target organisms , such as pollinators and natural predators, to assess their environmental safety profile.
By pursuing these research avenues, the full potential of this compound derivatives as next-generation insecticides can be realized, contributing to the development of more sustainable and effective pest management strategies.
References
- 1. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-Methyl-2-nitropyridine: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 5-Methyl-2-nitropyridine (CAS No. 1074-38-0). As a compound utilized in pharmaceutical synthesis and broader chemical research, understanding its hazard profile is critical to ensuring a safe laboratory environment and maintaining regulatory compliance. This document moves beyond a simple checklist, offering a procedural and rationale-based framework for waste management, grounded in established safety protocols.
Hazard Assessment and Core Safety Principles
This compound is a substituted pyridine containing a nitro group, a combination that dictates its reactivity and toxicological profile. Before handling this compound, it is imperative to understand its inherent risks.
Chemical Profile:
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₂ | [1] |
| Molecular Weight | 138.12 g/mol | [1] |
| Appearance | White to yellow crystalline powder | [2] |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Potential Respiratory Irritation | [1][2] |
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:
-
H335: May cause respiratory irritation.[2]
The pyridine ring itself is a weak base, but the presence of a strongly electron-withdrawing nitro group makes the compound susceptible to certain nucleophilic reactions and dictates its thermal decomposition behavior.[3] During a fire, it can decompose to produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4]
The Causality of Precaution: The irritant nature of this compound stems from its ability to react with biological macromolecules on the skin and in the eyes. The nitroaromatic structure contributes to its reactivity. Therefore, all handling and disposal procedures are designed to prevent direct contact and inhalation, ensuring the containment of the chemical from the point of use to its final disposal.
Regulatory Framework: Adherence to RCRA Standards
Disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[5] As a pyridine derivative, this chemical waste must be treated as hazardous.
-
Waste Classification: Unused or discarded this compound would likely be classified under the U196 listed waste code for Pyridine.[6] Additionally, process wastes from the production of related compounds like methyl ethyl pyridines are listed under the K026 code.[7] Generators of this waste must comply with all local, state, and federal regulations for hazardous waste management.[8]
Trustworthiness Through Compliance: Adherence to these regulations is not merely a legal obligation but a foundational element of a trustworthy safety program. Proper classification ensures that the waste is handled by personnel with the appropriate training and equipment, preventing environmental release and ensuring public safety.
Recommended Disposal Pathway: Professional Hazardous Waste Management
Based on the hazard profile and regulatory requirements, in-laboratory chemical neutralization or degradation of this compound is not a recommended practice. The rationale for this directive is threefold:
-
Lack of Validated Protocols: There are no widely established and validated protocols for the chemical neutralization of this compound in a standard laboratory setting that guarantee complete and safe degradation.
-
Potential for Hazardous Byproducts: Incomplete reactions or the use of improper reagents could lead to the formation of equally or more hazardous intermediates.
-
Safety Risks: Attempting to neutralize the compound without a thoroughly vetted procedure can create unnecessary exposure risks to laboratory personnel through splashing, off-gassing, or exothermic reactions.
The authoritative and safest disposal pathway is through a licensed environmental waste management contractor. The primary method for the ultimate destruction of pyridine-based hazardous waste is high-temperature incineration. [6][8]
-
Rotary Kiln Incineration: Temperatures typically range from 820°C to 1,600°C.[8]
-
Liquid Injection Incineration: Temperatures range from 650°C to 1,600°C.[8]
These industrial processes are equipped with scrubbers and afterburners to neutralize harmful combustion products like NOx, ensuring complete destruction of the hazardous waste in an environmentally sound manner.[6]
Step-by-Step Waste Handling and Segregation Protocol
The following protocol details the necessary steps for safely managing this compound waste within the laboratory, from generation to pickup by a licensed contractor.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber, butyl rubber).
-
Body Protection: A fully buttoned laboratory coat.
Protocol Steps:
-
Waste Identification and Segregation:
-
Solid Waste: Collect pure this compound, contaminated personal protective equipment (gloves, weigh boats, wipes), and any contaminated consumables in a dedicated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible (e.g., glass or polyethylene) hazardous waste container.
-
AVOID mixing this waste stream with other incompatible waste types, particularly strong acids or oxidizers.[9]
-
-
Waste Container Management:
-
All waste containers must be clearly labeled with the words "HAZARDOUS WASTE ".
-
The label must include the full chemical name: "This compound " and identify its hazards (e.g., Irritant).
-
Keep containers securely sealed when not in use to prevent the release of dust or vapors.
-
Store the waste container in a designated, well-ventilated satellite accumulation area away from heat and ignition sources.
-
-
Handling Accidental Spills:
-
Small Spills (Solid): In the event of a small spill, carefully sweep up the solid material, avoiding dust generation. Place the collected material into the designated hazardous waste container.
-
Small Spills (Liquid): Absorb spills with an inert, dry material (e.g., vermiculite, sand). Place the absorbent material into the hazardous waste container.
-
Cleaning: Decontaminate the spill area with an appropriate solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Large Spills: Evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
-
Arranging for Disposal:
-
Once the waste container is full or is no longer being added to, contact your institution's EHS office to arrange for a pickup.
-
Ensure all paperwork required by your institution and the waste contractor is completed accurately.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management of this compound waste.
Caption: Waste management workflow for this compound.
Conclusion
The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding the compound's hazards, adhering to regulatory guidelines, and following a strict protocol of segregation and professional disposal, researchers can minimize risks. The most trustworthy and scientifically sound procedure is to avoid in-lab chemical treatment and entrust the final disposal to qualified professionals equipped for high-temperature incineration.
References
- 1. This compound | C6H6N2O2 | CID 255070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Buy this compound (EVT-289754) | 1074-38-0 [evitachem.com]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. wku.edu [wku.edu]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methyl-2-nitropyridine
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. 5-Methyl-2-nitropyridine (CAS No. 1074-38-0), a substituted pyridine derivative, is a valuable intermediate in organic synthesis. However, its utility is matched by potential hazards that necessitate rigorous and informed safety protocols. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound, ensuring that safety is an integral, self-validating component of your experimental workflow.
Understanding the Hazard: The "Why" Behind the "What"
Before we can select the appropriate PPE, we must first understand the specific risks posed by this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
The assigned GHS pictogram is the GHS07 exclamation mark, with a "Warning" signal word.[1][2] These classifications are not merely administrative; they are directives that inform every aspect of our handling procedure. They tell us that the primary routes of exposure and concern are ingestion, skin contact, eye contact, and inhalation. Our PPE strategy, therefore, must create an effective barrier against these specific routes.
Core PPE Requirements: A Multi-Layered Defense
Handling this compound, which appears as a white to yellow crystalline powder, requires a multi-layered approach to PPE.[1] The goal is to prevent any direct contact with the solid material or its potential dusts and vapors.
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is even considered, the primary layer of defense is an engineering control. All handling of this compound must be conducted in a properly functioning and certified laboratory chemical fume hood. [6][7][8] The fume hood's constant airflow is critical for containing dust and vapors, significantly minimizing the risk of inhalation, which can cause respiratory irritation.[1][9]
Essential Personal Protective Equipment
The following table summarizes the essential PPE for handling this compound.
| Protection Type | Required PPE | Rationale and Expert Insight |
| Eye & Face | Tightly-fitting chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant splash risk.[10][11] | Causality: this compound causes serious eye irritation (H319).[1][2][3] Standard safety glasses do not provide a sufficient seal against dust or splashes. Tightly-fitting goggles are essential to protect the sensitive mucous membranes of the eyes.[10] A face shield provides an additional layer of protection for the entire face. |
| Hand | Chemical-resistant gloves (Nitrile or Neoprene recommended).[6] | Causality: The compound causes skin irritation (H315).[1][2][3] Gloves must be selected based on their resistance to pyridine derivatives. While nitrile is a common and generally effective choice, always check the manufacturer's glove compatibility chart for breakthrough time and degradation data.[6][8] Double-gloving can be a prudent measure for extended procedures. |
| Body | A fully-buttoned, long-sleeved lab coat.[6][7] | Causality: This protects against accidental skin contact from spills or dust.[9][12] A fully-buttoned coat ensures maximum coverage of personal clothing and skin.[7] For large-scale operations, a chemical-resistant apron over the lab coat may be warranted. |
| Respiratory | Not typically required when working within a certified fume hood. | Causality: The fume hood serves as the primary respiratory protection.[8] However, if engineering controls are insufficient, if you are cleaning up a large spill outside of a hood, or if you experience any respiratory irritation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10][12] Note that respirator use requires prior medical clearance and fit-testing.[7] |
Procedural Discipline: Donning and Doffing PPE
The effectiveness of PPE is critically dependent on its correct use. Contamination during the removal of PPE is a common and preventable error.
Step-by-Step PPE Protocol
-
Inspection: Before entering the lab, inspect all PPE for damage (cracks, tears, signs of degradation).
-
Donning Sequence (Putting On):
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Gloves: Don the first pair of gloves (if double-gloving).
-
Eye/Face Protection: Put on tightly-fitting safety goggles, followed by a face shield if required.
-
Second Pair of Gloves: Don the outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing Sequence (Taking Off): This sequence is designed to move from most contaminated to least contaminated.
-
Outer Gloves: Remove the outer pair of gloves without touching your bare skin. Peel one glove off by grasping the cuff and pulling it inside-out. With the now-ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside-out.
-
Face Shield/Goggles: Remove eye and face protection from the back of your head, avoiding touching the front surfaces.
-
Lab Coat: Unbutton the lab coat. Remove it by peeling it off your shoulders, turning the sleeves inside-out as you go. Fold the contaminated exterior inward.
-
Inner Gloves (if used): Remove the final pair of gloves using the same technique as in step 1.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water. [10][12][13]
-
Operational and Disposal Plans
Safe handling extends beyond the experiment itself to include the entire lifecycle of the chemical in your lab.
-
Spill Response: In the event of a small spill inside a fume hood, use an inert absorbent material (like sand or vermiculite) to contain it.[7] Place the absorbed material into a sealed, clearly labeled hazardous waste container.[8][9] All cleanup materials must be disposed of as hazardous waste.[11]
-
Waste Disposal: All this compound waste, including contaminated PPE and empty containers, must be treated as hazardous waste.[7][10]
-
Collect waste in a compatible, sealed, and clearly labeled container.[8] The label must include "Hazardous Waste" and the full chemical name.[8]
-
Store the waste container in a designated, cool, and well-ventilated secondary containment area away from incompatible materials.[4]
-
Never dispose of this chemical down the drain or in regular trash.[8]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[11]
-
Visualizing the PPE Decision Workflow
The following diagram illustrates the logical flow for selecting appropriate PPE when planning to work with this compound.
Caption: PPE selection flowchart for this compound.
References
- 1. This compound | 1074-38-0 [sigmaaldrich.com]
- 2. This compound | C6H6N2O2 | CID 255070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemical-label.com [chemical-label.com]
- 4. echemi.com [echemi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. kishida.co.jp [kishida.co.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
